molecular formula C6H4N4O2 B098374 3-Nitroimidazo[1,2-b]pyridazine CAS No. 18087-75-7

3-Nitroimidazo[1,2-b]pyridazine

Cat. No.: B098374
CAS No.: 18087-75-7
M. Wt: 164.12 g/mol
InChI Key: YWTZZJSJUVSJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroimidazo[1,2-b]pyridazine (CAS 18087-75-7) is an advanced chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Recent studies have identified it as a novel scaffold for developing antiparasitic agents, demonstrating sub-nanomolar in vitro activity against Giardia lamblia , a common protozoal parasite . The potent anti-giardial effect is primarily driven by its nitroimidazole moiety, which is believed to generate nitrosative stress within the parasite . This compound also serves as a key precursor for further chemical exploration. For instance, it can be converted into a versatile 6-azido intermediate for Click chemistry, enabling the synthesis of complex nitrogen-rich triazole hybrids being investigated for applications such as Tyrosine kinase inhibition in oncology research . Researchers value this compound not only for its high potency but also for its favorable drug-like properties, including low molecular weight and suitable cLogP, making it a valuable hit candidate for anti-giardiasis drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-7-5-2-1-3-8-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTZZJSJUVSJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587629
Record name 3-Nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-75-7
Record name 3-Nitroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and applications of the 3-nitroimidazo[1,2-b]pyridazine scaffold. This privileged heterocyclic system has garnered significant attention in medicinal chemistry due to its diverse biological activities. This document moves beyond a simple recitation of methods to explain the underlying chemical principles and strategic considerations in the development of these compounds.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has emerged as a valuable scaffold in the design of novel therapeutic agents.[1] Its rigid structure and the specific arrangement of nitrogen atoms provide a unique three-dimensional framework for interacting with biological targets. The introduction of a nitro group at the 3-position can significantly modulate the electronic properties and biological activity of the scaffold, making this compound and its derivatives particularly interesting for drug discovery programs.[2] These compounds have shown promise in a range of therapeutic areas, including as antiparasitic agents, kinase inhibitors, and antimycobacterial agents.[3][4]

Synthetic Strategies for this compound Derivatives

The synthesis of 3-nitroimidazo[1,2-b]pyridazines typically involves a multi-step approach, beginning with the construction of the core imidazo[1,2-b]pyridazine ring system, followed by electrophilic nitration. A common and well-documented route proceeds through a 6-chloro-substituted intermediate, which serves as a versatile handle for further functionalization.

Synthesis of the Key Intermediate: 6-Chloroimidazo[1,2-b]pyridazine

The foundational step in this synthetic sequence is the construction of the imidazo[1,2-b]pyridazine core. A robust method for this involves the condensation of a 3-aminopyridazine derivative with an α-halo-aldehyde. The presence of a halogen at the 6-position of the pyridazine ring is crucial for directing the cyclization to the desired product in good yield.[5]

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (3)

  • Starting Material: 6-Chloropyridazin-3-amine (2). This can be prepared from 3,6-dichloropyridazine by reaction with aqueous ammonia.[6]

  • Reaction: A mixture of 6-chloropyridazin-3-amine (1 equivalent) and chloroacetaldehyde (50% aqueous solution, ~1.5 equivalents) is heated to approximately 90°C for 5 hours.[6]

  • Work-up: Water is distilled off from the reaction mixture to yield a solid. This crude product is then stirred with ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine (3) as a solid.[6]

Causality Behind Experimental Choices: The use of 3-amino-6-chloropyridazine is strategic. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic. Alkylation at this site would hinder the desired cyclization. The electron-withdrawing effect of the chlorine atom at the 6-position deactivates this nitrogen, thus favoring the initial reaction at the amino group, which leads to the successful formation of the imidazo[1,2-b]pyridazine ring system.[5]

Nitration of 6-Chloroimidazo[1,2-b]pyridazine

The introduction of the nitro group at the 3-position is achieved through electrophilic aromatic substitution. The imidazo[1,2-b]pyridazine ring system is susceptible to nitration, and the conditions can be controlled to achieve the desired regioselectivity.

Experimental Protocol: Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (4)

  • Reaction Setup: To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (3) (1 equivalent) in concentrated sulfuric acid, fuming nitric acid (~3 equivalents) is added dropwise at a reduced temperature (e.g., 10°C).[4][6]

  • Reaction Progression: The reaction is allowed to proceed for several hours at room temperature, followed by gentle heating (e.g., 60°C) for a shorter period to ensure completion.[4][6]

  • Work-up: The reaction mixture is carefully poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine (4).[4][6]

Trustworthiness of the Protocol: This nitration protocol is a well-established and reliable method for introducing a nitro group onto electron-rich heterocyclic systems. The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution reaction. The reaction conditions are carefully controlled to prevent over-nitration or degradation of the starting material.

Diagram of the Synthetic Pathway

Synthesis cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Derivatization 3_6_dichloropyridazine 3,6-Dichloropyridazine 6_chloropyridazin_3_amine 6-Chloropyridazin-3-amine (2) 3_6_dichloropyridazine->6_chloropyridazin_3_amine aq. NH3, 110°C 6_chloroimidazo_pyridazine 6-Chloroimidazo[1,2-b]pyridazine (3) 6_chloropyridazin_3_amine->6_chloroimidazo_pyridazine Chloroacetaldehyde, 90°C 6_chloro_3_nitro 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (4) 6_chloroimidazo_pyridazine->6_chloro_3_nitro conc. H2SO4, fuming HNO3 derivatives 6-Substituted-3-nitroimidazo[1,2-b]pyridazines 6_chloro_3_nitro->derivatives Amine, K2CO3, DMF

Caption: Synthetic route to this compound derivatives.

Synthesis of 6-Substituted-3-nitroimidazo[1,2-b]pyridazine Derivatives

The chlorine atom at the 6-position of 6-chloro-3-nitroimidazo[1,2-b]pyridazine is activated towards nucleophilic aromatic substitution (SNAr). This provides a convenient method for introducing a wide range of substituents at this position, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

General Protocol: Nucleophilic Aromatic Substitution

  • Reaction: A mixture of 6-chloro-3-nitroimidazo[1,2-b]pyridazine (4) (1 equivalent), an amine (1-1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (~2.4 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated (e.g., 60°C) for several hours.[7]

  • Work-up: The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.[7]

Comprehensive Characterization

The unambiguous identification and confirmation of the structure of this compound derivatives are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the structure of these compounds. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic core are characteristic and provide definitive proof of structure.

Table 1: Representative ¹H and ¹³C NMR Data for 6-Substituted-3-nitroimidazo[1,2-b]pyridazine Derivatives in CDCl₃ [7]

CompoundR¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
21 -N(CH₃)₂8.37 (s, 1H), 7.82 (d, J=10.0 Hz, 1H), 7.03 (d, J=10.0 Hz, 1H), 3.22 (s, 6H)155.8, 137.7, 134.5, 134.2, 126.3, 112.8, 38.7
22 -Pyrrolidin-1-yl8.35 (s, 1H), 7.78 (d, J=9.9 Hz, 1H), 6.86 (d, J=9.9 Hz, 1H), 3.63-3.54 (m, 4H), 2.13-2.04 (m, 4H)153.8, 138.0, 134.4, 134.0, 126.2, 113.8, 47.4, 25.5
23 -Piperidin-1-yl8.37 (s, 1H), 7.81 (d, J=10.0 Hz, 1H), 7.12 (d, J=10.0 Hz, 1H), 3.65 (app s, 4H), 1.72 (app s, 6H)156.1, 138.0, 134.8, 134.4, 126.4, 114.2, 47.3, 25.7, 24.6

Data extracted from a study on antiparasitic agents.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The measured mass should be in close agreement with the calculated mass for the molecular formula. Electrospray ionization (ESI) is a common technique used for these analyses, often showing the protonated molecule [M+H]⁺.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The characteristic stretching frequencies for the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) would be expected in the IR spectrum of these compounds.

X-ray Crystallography

To date, a crystal structure for the parent this compound has not been reported in the literature. However, X-ray diffraction studies on related fused pyridazine systems, such as pyrrolo[1,2-b]pyridazine derivatives, have been conducted and can provide insights into the planarity and bond angles of this class of heterocycles.[8]

Diagram of the Characterization Workflow

Characterization Crude_Product Crude Synthesized Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for the characterization of synthesized compounds.

Applications in Drug Discovery

The this compound scaffold is a rich source of biologically active molecules. The nitro group can act as a bio-reductive group, and its presence, combined with the diverse substituents that can be introduced at the 6-position, has led to the discovery of compounds with potent activity in several areas.

  • Antiparasitic Activity: Derivatives of this compound have shown remarkable, sub-nanomolar activity against Giardia lamblia.[3] The presence of the nitro group was found to be crucial for this high potency.[2]

  • Kinase Inhibition: The imidazo[1,2-b]pyridazine core is a well-known kinase hinge-binding motif. Various derivatives have been investigated as inhibitors of a range of kinases, including PI3K/mTOR, Tyk2, and ALK, which are important targets in oncology and inflammatory diseases.

  • Antimycobacterial Activity: Certain derivatives incorporating piperazine and morpholine moieties have demonstrated potent in vitro activity against Mycobacterium tuberculosis.[4]

Diagram of Therapeutic Application Areas

Applications Core This compound Scaffold Antiparasitic Antiparasitic (e.g., Giardia) Core->Antiparasitic Kinase_Inhibition Kinase Inhibition (e.g., PI3K, Tyk2, ALK) Core->Kinase_Inhibition Antimycobacterial Antimycobacterial (e.g., M. tuberculosis) Core->Antimycobacterial Other Other Potential Applications Core->Other

Caption: Key therapeutic areas for this compound derivatives.

Safety and Handling

As with all laboratory chemicals, compounds based on the this compound scaffold should be handled with appropriate care. Safety data sheets (SDS) for related compounds, such as 6-chloro-3-nitroimidazo[1,2-b]pyridazine, indicate that these substances may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]

Recommended Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic routes, particularly those proceeding through the 6-chloro intermediate, are well-established and allow for extensive derivatization. The comprehensive characterization of these molecules using modern spectroscopic techniques is crucial for confirming their identity and purity. The potent biological activities discovered to date, especially in the areas of infectious diseases and oncology, underscore the importance of continued research into this valuable class of heterocyclic compounds.

References

biological activity of 3-Nitroimidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Nitroimidazo[1,2-b]pyridazine Derivatives

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a vast array of pharmacological activities. The introduction of a nitro group at the C-3 position significantly enhances or modifies these properties, giving rise to the this compound class of compounds. These derivatives have emerged as potent agents in multiple therapeutic areas, most notably as antiprotozoal, antitubercular, and anticancer agents. Their mechanism of action is often attributed to the bio-reduction of the nitro group under hypoxic conditions, which generates cytotoxic reactive nitrogen species. This guide provides a comprehensive overview of the synthesis, multifaceted biological activities, structure-activity relationships, and key experimental protocols related to this compound derivatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

Fused heterocyclic systems are cornerstones of modern drug discovery. Among them, the imidazo[1,2-b]pyridazine core has attracted significant attention due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] The versatility of this scaffold has led to the development of compounds with applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[2][3]

The strategic addition of a 3-nitro group introduces a critical pharmacophore. The electron-withdrawing nature of the nitro group modulates the electronic properties of the entire heterocyclic system. More importantly, it serves as a pro-drug moiety, susceptible to enzymatic reduction in the low-oxygen environments characteristic of various pathogens and solid tumors. This targeted activation mechanism is a key feature that underpins the potent and often selective cytotoxicity of these derivatives.

Core Chemical Structure and Synthesis

The foundational structure is the this compound ring system. Functionalization, typically at the C-6 position, is a common strategy to modulate the compound's physicochemical properties and biological activity.

A general and widely adopted synthetic route involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[4] A more specific pathway to the 3-nitro derivatives begins with the nitration of the imidazo[1,2-b]pyridazine core, followed by functionalization. A key intermediate in many synthetic schemes is 6-chloro-3-nitroimidazo[1,2-b]pyridazine, which can be readily synthesized and subsequently modified via nucleophilic substitution at the C-6 position.[5]

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitration cluster_3 Step 4: Diversification A 3,6-Dichloropyridazine B 6-Chloropyridazin-3-amine A->B NH4OH, heat C 6-Chloroimidazo[1,2-b]pyridazine B->C α-haloketone D 6-Chloro-3-nitroimidazo [1,2-b]pyridazine C->D Fuming HNO3, H2SO4 F Target Derivatives (C6-substituted) D->F E Diverse Amines (R-NH2) E->F

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Action: The Role of the Nitro Group

The primary mechanism driving the potent antimicrobial and antiprotozoal activity of this compound derivatives is the reductive activation of the nitro group.[6] This process is particularly efficient in anaerobic or microaerophilic organisms, such as Giardia lamblia and Mycobacterium tuberculosis, which possess enzymatic machinery (e.g., nitroreductases) capable of reducing the C3-nitro group.

The reduction is a multi-step process that generates a cascade of highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, radical anions.[7] These species are highly cytotoxic, causing widespread cellular damage through multiple pathways:

  • DNA Damage: Covalent adduction to DNA and induction of strand breaks.

  • Protein Dysfunction: Modification of critical amino acid residues, leading to enzyme inactivation.

  • Oxidative and Nitrosative Stress: Disruption of the cellular redox balance and damage to lipids and other macromolecules.

This reliance on bio-reduction provides a degree of selectivity for hypoxic cells, a desirable trait for both anti-infective and anticancer therapies. While this is the predominant mechanism, other activities, such as kinase inhibition, have also been reported for the broader imidazo[1,2-b]pyridazine class, suggesting that these compounds may possess multi-target profiles.[2][8]

Mechanism_of_Action cluster_0 Bio-activation cluster_1 Cytotoxicity Compound This compound (Pro-drug) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters HypoxicCell Hypoxic Cell (e.g., Giardia, M. tuberculosis, Tumor) RNS Reactive Nitrogen Species (NO2•, R-NO, R-NHOH) Nitroreductase->RNS Reduction (e- transfer) DNAdamage DNA Strand Breaks & Adducts RNS->DNAdamage ProteinDamage Protein Inactivation RNS->ProteinDamage LipidDamage Lipid Peroxidation RNS->LipidDamage Damage Cellular Damage Apoptosis Cell Death / Apoptosis DNAdamage->Apoptosis ProteinDamage->Apoptosis LipidDamage->Apoptosis

Caption: Bio-reduction mechanism of 3-nitroimidazo[1,2-b]pyridazines in hypoxic cells.

Therapeutic Applications and Biological Activities

This scaffold exhibits a remarkable breadth of biological activity, with significant findings in several key therapeutic areas.

Antiprotozoal Activity

Research has highlighted the exceptional potency of these derivatives against a range of protozoal parasites.[6] A landmark study demonstrated that specific this compound analogues exhibit selective, sub-nanomolar activity against Giardia lamblia, the causative agent of giardiasis.[5][7] The study crucially confirmed that this potent activity is dependent on the presence of the nitro group and is not related to phosphodiesterase (PDE) inhibition, which was an initial design hypothesis.[6] The compounds were also evaluated against Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum.[6] Favorable drug-like properties, such as low molecular weight and optimal lipophilicity (cLogP 1.2–4.1), position these compounds as excellent hits for further development in anti-giardiasis therapy.[6][7]

Antitubercular Activity

Tuberculosis remains a major global health threat, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb).[9][10] this compound derivatives have emerged as a promising class of anti-tubercular agents. A series of benzohydrazide-linked imidazo[1,2-b]pyridazine derivatives showed potent in vitro activity against the Mtb H37Rv strain, with several compounds demonstrating a minimal inhibition concentration (MIC) of 1.6 µg/mL.[10] This potency is comparable or superior to standard anti-TB drugs like pyrazinamide and ciprofloxacin (MICs of 3.125 µg/mL).[10] The activity is attributed to the previously described bio-reduction mechanism within the microaerophilic environment where Mtb persists.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them prime targets for bioreductive pro-drugs. The broader imidazo[1,2-b]pyridazine class has shown significant cytotoxic activity against various human cancer cell lines.[1][11][12] For example, substituted derivatives have demonstrated anti-proliferative effects in human neuroblastoma (IMR-32), breast cancer (MCF-7), and colon cancer (HCT) cell lines.[11][13] Some compounds induce apoptosis, as evidenced by increased levels of cleaved caspase 3.[13]

Furthermore, the core scaffold is a potent inhibitor of several protein kinases crucial for cancer cell division and survival, including Haspin kinase and Tropomyosin receptor kinases (TRKs).[8][14] This dual mechanism—bioreductive cytotoxicity and kinase inhibition—makes this class of compounds particularly compelling for oncological drug development.

Other Biological Activities

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other targets:

  • Kinase Inhibition: Derivatives have been developed as highly potent and selective inhibitors of I-kappa B kinase beta (IKKβ), Tyrosine kinase 2 (Tyk2), and Glycogen synthase kinase-3β (GSK-3β), implicating them in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[2][3][15][16]

  • Acetylcholinesterase (AChE) Inhibition: Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have shown potent AChE inhibitory activity, another relevant mechanism for Alzheimer's disease therapy.[13]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has revealed key structural requirements for potent biological activity. The C-6 position has been a primary focus for derivatization.

PositionModificationImpact on ActivityReference
C-3 Removal of the nitro groupComplete or drastic loss of antiprotozoal and antitubercular activity.[6][7]
C-6 Substitution with various amines (e.g., piperidine, pyrrolidine, morpholine)Modulates potency and pharmacokinetic properties. Morpholine derivatives showed enhanced Haspin kinase inhibition.[5][8]
C-6 Introduction of a (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino moietyDramatically improved metabolic stability in Tyk2 JH2 inhibitors compared to anilino analogues.[15]
C-6 Addition of a benzohydrazide linkerLed to potent antitubercular agents with MICs as low as 1.6 µg/mL.[10]
C-2 Substitution with aryl groups (e.g., 4'-Dimethylaminophenyl)Found to be important for high-affinity binding to β-amyloid plaques.[4]

These studies highlight that while the 3-nitro group is often essential for the bio-reductive mechanism, strategic substitutions at other positions, particularly C-6, are critical for optimizing potency, selectivity, and drug-like properties.

Key Experimental Protocols

Reproducible and validated protocols are essential for the evaluation of these compounds.

Synthesis of 6-chloro-3-nitroimidazo[1,2-b]pyridazine (Key Intermediate)

This protocol is adapted from methodologies described in the literature.

  • Step 1: Synthesis of 6-chloropyridazin-3-amine.

    • To 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed pressure vessel, add concentrated aqueous ammonium hydroxide (100 mL).

    • Heat the vessel to 110-120°C for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0°C.

    • Filter the resulting solid, wash with cold water, and dry to yield 6-chloropyridazin-3-amine.

  • Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine.

    • Dissolve 6-chloropyridazin-3-amine (5 g, 38.6 mmol) in ethanol.

    • Add chloroacetaldehyde (50% aqueous solution, 1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction, and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

  • Step 3: Nitration to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine.

    • To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.5 mmol) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.2 equivalents) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry to yield the final product.

In Vitro Anticancer Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability.[13]

  • Cell Seeding: Seed cancer cells (e.g., IMR-32, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This is a widely used colorimetric assay to determine the MIC of compounds against Mtb.[10]

MABA_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Add M. tuberculosis (H37Rv) inoculum to each well A->B C Incubate plate for 5-7 days at 37°C B->C D Add Alamar Blue reagent to each well C->D E Incubate for another 24 hours D->E F Read results visually or with a fluorometer E->F G Determine MIC: Blue = No Growth Pink = Growth F->G

Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound solution to the first well and perform 2-fold serial dilutions down the plate.

  • Inoculation: Add 100 µL of Mtb H37Rv inoculum (adjusted to a McFarland standard of 1.0) to each well. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Reagent Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin).

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and potent class of biologically active molecules. Their efficacy, driven primarily by a hypoxia-activated bio-reductive mechanism, makes them exceptional candidates for treating diseases characterized by low-oxygen environments, such as infections by anaerobic protozoa, persistent tuberculosis, and solid tumors. The scaffold's amenability to chemical modification allows for the fine-tuning of its pharmacological profile, offering a rich platform for structure-based drug design.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Further elucidating potential secondary mechanisms of action, such as kinase inhibition, to understand polypharmacology and identify opportunities for synergistic therapies.

  • Optimizing ADME Properties: Improving the metabolic stability, oral bioavailability, and safety profiles of lead compounds through targeted chemical modifications.[15]

  • Combating Resistance: Investigating the efficacy of these compounds against drug-resistant strains of pathogens and exploring their potential to overcome known resistance mechanisms.

  • Translational Studies: Advancing the most promising candidates into in vivo animal models to validate their efficacy and safety, paving the way for potential clinical development.[3]

The compelling data accumulated to date strongly supports the continued exploration of the this compound scaffold as a source of next-generation therapeutics.

References

The 3-Nitroimidazo[1,2-b]pyridazine Scaffold: A Technical Guide to a Promising New Class of Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless global burden of parasitic diseases, exacerbated by the rise of drug resistance, necessitates a continuous search for novel chemotherapeutic agents. The 3-nitroimidazo[1,2-b]pyridazine scaffold has recently emerged as a highly promising framework for the development of potent antiparasitic drugs. This technical guide provides an in-depth analysis of this scaffold for researchers, scientists, and drug development professionals. We will explore its mechanism of action, detail synthetic methodologies, dissect structure-activity relationships, and provide robust protocols for its biological evaluation. The central thesis of this guide is that the this compound core, activated by parasitic nitroreductases, offers a potent and selective means of targeting a wide range of protozoan pathogens.

Introduction: The Imperative for New Antiparasitic Scaffolds

Parasitic infections caused by protozoa such as Giardia lamblia, Trypanosoma species, and Leishmania species affect millions of people worldwide, primarily in tropical and subtropical regions. The current therapeutic arsenal is limited by issues of toxicity, complex administration routes, and burgeoning parasite resistance[1]. Nitroheterocyclic compounds have long been a cornerstone of antiparasitic chemotherapy, their efficacy rooted in a parasite-specific metabolic activation[1][2]. The this compound scaffold represents a next-generation evolution of this chemical class, demonstrating remarkable potency and selectivity against a variety of parasites, notably exhibiting sub-nanomolar activity against G. lamblia[3][4][5]. This guide will serve as a comprehensive resource for harnessing the potential of this exciting scaffold.

The Core Mechanism: Bioreductive Activation by Parasitic Nitroreductases

The antiparasitic activity of the this compound scaffold is contingent upon the presence of the nitro group at the 3-position[3][4]. These compounds are, in essence, prodrugs that are selectively activated within the parasite. This activation is catalyzed by parasitic nitroreductases (NTRs), enzymes that are either absent in mammalian host cells or possess significantly different substrate specificities[1].

The activation process involves the reduction of the nitro group to generate cytotoxic metabolites, such as nitroso and hydroxylamine intermediates, which induce nitrosative and oxidative stress, leading to parasite death[1][4]. There are two main types of NTRs implicated in this process in kinetoplastids:

  • Type I Nitroreductases (NTR1): These are oxygen-insensitive enzymes that catalyze a two-electron reduction of the nitro group. They are known to activate 5-nitroimidazoles like fexinidazole[1][6].

  • Type II Nitroreductases (NTR2): These are oxygen-sensitive enzymes that perform a one-electron reduction. They are particularly effective at activating bicyclic nitroheterocycles[1][7].

The specific NTR responsible for activating the this compound scaffold may vary between different parasite species, a crucial consideration for targeted drug development.

Bioreductive Activation Pathway Figure 1: Bioreductive Activation of this compound Scaffold This compound (Prodrug) NTR Parasite-Specific Nitroreductase (NTR1/NTR2) Scaffold->NTR Reduction Intermediates Reactive Nitroso & Hydroxylamine Species NTR->Intermediates Generation of Stress Nitrosative & Oxidative Stress Intermediates->Stress Induction of Death Parasite Death Stress->Death

Caption: Bioreductive activation of the this compound scaffold.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships

The synthesis of the this compound scaffold is accessible and allows for extensive chemical modifications to optimize its antiparasitic activity and pharmacokinetic properties.

General Synthetic Protocol

A common synthetic route to the core scaffold involves the cyclocondensation of a 3-amino-6-halopyridazine with an α-haloketone, followed by nitration[8]. A representative protocol for the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine is outlined below:

Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

  • To a solution of 6-chloropyridazin-3-amine in 1,2-dimethoxyethane, add 1,3-dichloroacetone.

  • Heat the reaction mixture under reflux for 48 hours.

  • Evaporate the solvent in vacuo.

  • Purify the product by silica gel chromatography to yield the desired intermediate[8].

Step 2: Nitration to 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine

  • Dissolve the intermediate from Step 1 in concentrated sulfuric acid and cool in an ice-water bath.

  • Add nitric acid dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the mixture into an ice-water mixture to precipitate the product.

  • Collect the solid by filtration and dry under reduced pressure[8].

Step 3: Nucleophilic Substitution to 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

  • To a solution of the nitrated intermediate from Step 2 in a suitable solvent, add benzenesulfinic acid sodium salt.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Pour the mixture into an ice-water mixture to precipitate the final product.

  • Collect the solid by filtration and purify by silica gel chromatography[8].

Synthetic Workflow Figure 2: General Synthetic Workflow Start 3-Amino-6-chloropyridazine + 1,3-Dichloroacetone Cyclo Cyclocondensation Start->Cyclo Inter1 6-chloro-2-(chloromethyl) imidazo[1,2-b]pyridazine Cyclo->Inter1 Nitration Nitration (HNO3, H2SO4) Inter1->Nitration Inter2 6-chloro-2-(chloromethyl) -3-nitroimidazo[1,2-b]pyridazine Nitration->Inter2 Subst Nucleophilic Substitution (e.g., with R-SO2Na) Inter2->Subst Final Substituted 3-Nitroimidazo [1,2-b]pyridazine Subst->Final

Caption: A generalized synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent antiparasitic activity.

PositionModificationEffect on ActivityReference(s)
3 Removal of the nitro groupComplete loss of activity[3][4]
6 Chloro substitutionGenerally well-tolerated and provides a handle for further derivatization[8]
2 Phenylsulfonylmethyl groupPotent activity against T. b. brucei[8]
Varies Introduction of bulky side chainsCan modulate activity and selectivity against different parasites[4][5]
Varies Modifications to improve solubilityCan enhance bioavailability and in vivo efficacy[9]

Biological Evaluation: A Step-by-Step Approach

Rigorous in vitro and in vivo testing is essential to characterize the antiparasitic potential of novel this compound derivatives.

In Vitro Antiparasitic Activity Assay

This protocol describes a general method for determining the half-maximal effective concentration (EC50) of a compound against a panel of protozoan parasites.

  • Parasite Culture: Maintain parasites (e.g., G. lamblia, T. cruzi, L. donovani) in their respective optimal culture media and conditions.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the parasites.

  • Assay Plate Preparation: In a 96-well plate, add a defined number of parasites per well. Add the diluted test compounds to the wells. Include positive (reference drug) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under appropriate conditions (e.g., 37°C, 5% CO2).

  • Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based fluorescence assay or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

It is crucial to assess the selectivity of the compounds by determining their toxicity against a mammalian cell line (e.g., MRC-5, HepG2). The protocol is similar to the antiparasitic assay, with the substitution of parasites with the mammalian cells. The half-maximal cytotoxic concentration (CC50) is then calculated. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

In Vivo Efficacy Studies

Promising compounds should be advanced to in vivo studies using appropriate animal models of parasitic infection.

  • Animal Model: Select a suitable animal model for the target disease (e.g., BALB/c mice for Leishmania infection).

  • Infection: Infect the animals with the parasite according to established protocols.

  • Treatment: Administer the test compound to the infected animals via a relevant route (e.g., oral gavage). Include vehicle-treated and positive control groups.

  • Monitoring: Monitor the animals for signs of disease progression and treatment efficacy. This may involve measuring parasite burden in target organs (e.g., liver, spleen) at the end of the study.

  • Data Analysis: Compare the parasite load in the treated groups to the control groups to determine the percentage of inhibition.

Drug Discovery Workflow Figure 3: High-Level Drug Discovery Workflow Synthesis Compound Synthesis & SAR Studies InVitro In Vitro Screening (EC50 vs. Parasites) Synthesis->InVitro Cytotox Cytotoxicity Assay (CC50 vs. Mammalian Cells) InVitro->Cytotox Selectivity Determine Selectivity Index (SI) Cytotox->Selectivity InVivo In Vivo Efficacy (Animal Models) Selectivity->InVivo High SI Preclinical Preclinical Development InVivo->Preclinical Efficacious

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Nitroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic characteristics of 3-nitroimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] The imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of various biologically active molecules with applications ranging from anticancer to antiparasitic agents.[1][2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and further drug development efforts.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in established principles and authoritative literature.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its fused bicyclic system and the strongly electron-withdrawing nitro group, dictates a unique electronic environment. This, in turn, gives rise to a distinctive and predictable spectroscopic fingerprint. The numbering convention used throughout this guide is as follows:

Caption: Numbering of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of both ¹H and ¹³C NMR spectra provides definitive information about the connectivity and electronic environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-chloro-3-nitroimidazo[1,2-b]pyridazine in DMSO-d₆ exhibits three distinct signals in the aromatic region.[3]

ProtonPredicted Chemical Shift (δ, ppm) for this compoundData for 6-chloro derivative (δ, ppm)[3]MultiplicityCoupling Constant (J, Hz)
H-2~8.908.84s-
H-8~8.408.52d~9.5
H-7~7.707.82ddJ₇,₈ ≈ 9.5, J₆,₇ ≈ 4.5
H-6~7.30-d~4.5

Interpretation and Rationale:

  • H-2: This proton on the imidazole ring is expected to be the most deshielded singlet. Its proximity to the nitro group at C-3 and the adjacent bridgehead nitrogen (N-4) results in a significant downfield shift. In the 6-chloro derivative, this proton appears at 8.84 ppm as a sharp singlet.[3] For the parent compound, a similar singlet around 8.90 ppm is anticipated.

  • Pyridazine Ring Protons (H-6, H-7, H-8): These protons form a coupled system.

    • H-8: This proton is ortho to the bridgehead nitrogen (N-1) and is expected to be the most downfield of the pyridazine protons. In the 6-chloro derivative, the corresponding proton (H-8) is a doublet at 8.52 ppm with a J-coupling of 9.6 Hz.[3] A similar doublet around 8.40 ppm is predicted for the parent compound.

    • H-7: This proton will be a doublet of doublets due to coupling with both H-8 and H-6. The large coupling constant will be from the ortho-coupling to H-8 (~9.5 Hz), and a smaller coupling from the meta-coupling to H-6 (~4.5 Hz). In the 6-chloro derivative, the corresponding proton is a doublet at 7.82 ppm (J = 9.6 Hz), with the coupling to the substituted C-6 position being absent.[3] For the parent compound, a doublet of doublets is expected around 7.70 ppm.

    • H-6: This proton will be a doublet, coupled to H-7. The removal of the electron-withdrawing chlorine atom at this position, compared to the reference compound, will cause an upfield shift. A doublet around 7.30 ppm is a reasonable prediction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework. The predicted chemical shifts are based on the data for 6-chloro-3-nitroimidazo[1,2-b]pyridazine.[3]

CarbonPredicted Chemical Shift (δ, ppm) for this compoundData for 6-chloro derivative (δ, ppm)[3]
C-8a~149.0149.6
C-3~140.0140.5
C-6~138.0137.4
C-2~135.0134.6
C-7~129.0129.6
C-8~124.5125.0

Interpretation and Rationale:

  • Quaternary Carbons (C-3, C-8a): These carbons, directly attached to nitrogen and/or the nitro group, are significantly deshielded and appear downfield. C-8a, being a bridgehead carbon bonded to two nitrogen atoms, is expected at the lowest field (~149.0 ppm). C-3, bearing the nitro group, will also be strongly deshielded (~140.0 ppm).

  • Protonated Carbons (C-2, C-6, C-7, C-8): The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the nitro group. The predictions are based on the values from the 6-chloro derivative, with slight adjustments to account for the absence of the chlorine substituent at C-6.[3]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power.[3]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is typically sufficient. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200-220 ppm is standard. Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: A typical workflow for the NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by vibrations of the aromatic rings and the nitro group.

Wavenumber (cm⁻¹)Vibration Type
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C and C=N stretching
~1550-1500 Asymmetric NO₂ stretch
~1350-1300 Symmetric NO₂ stretch
~900-650Aromatic C-H out-of-plane bend

Interpretation and Rationale:

  • Nitro Group Vibrations: The most diagnostic peaks in the IR spectrum are those corresponding to the nitro group. The asymmetric stretch is typically a strong band found between 1550-1500 cm⁻¹, while the symmetric stretch is also a strong band appearing between 1350-1300 cm⁻¹.[4] The presence of these two strong absorptions is a clear indicator of the nitro functionality.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the fused imidazopyridazine ring system will give rise to a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons will be observed as weaker bands above 3000 cm⁻¹.

  • Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands, including the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers further structural confirmation.

  • Molecular Ion: The calculated exact mass of this compound (C₆H₄N₄O₂) is 164.0334. In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 165.0407.[3] The observation of this ion with high mass accuracy confirms the elemental composition.

  • Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) would lead to characteristic fragmentation. A plausible fragmentation pathway is initiated by the loss of the nitro group or related neutral species.

G M [M]⁺˙ m/z = 164 M_NO2 [M-NO₂]⁺ m/z = 118 M->M_NO2 - NO₂ M_NO [M-NO]⁺ m/z = 134 M->M_NO - NO C5H4N3 [C₅H₄N₃]⁺ m/z = 106 M_NO2->C5H4N3 - HCN M_O [M-O]⁺ m/z = 148 M_NO->M_O - CO

References

The Emergence of 3-Nitroimidazo[1,2-b]pyridazines: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitroimidazo[1,2-b]pyridazine scaffold has rapidly emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including infectious diseases and oncology. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this promising class of compounds. We will delve into the critical role of the nitro group in the mechanism of action, explore the nuanced structure-activity relationships that govern efficacy, and provide detailed experimental protocols for the synthesis and biological characterization of these molecules. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the development of novel therapeutics, offering both foundational knowledge and practical insights to accelerate innovation.

Introduction: The Rationale for 3-Nitroimidazo[1,2-b]pyridazines

The quest for novel chemical entities with potent and selective biological activity is a cornerstone of modern drug discovery. The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has garnered considerable attention due to its structural rigidity and versatile synthetic handles, allowing for the exploration of diverse chemical space. The introduction of a nitro group at the 3-position has proven to be a pivotal strategic decision, unlocking a range of biological activities primarily rooted in the unique electrochemical properties of the nitro moiety.

Initial investigations into this scaffold were driven by the need for new anti-infective agents, particularly against parasitic protozoa. The proven efficacy of other nitroaromatic compounds in treating diseases like giardiasis and leishmaniasis provided a strong rationale for exploring the potential of 3-nitroimidazo[1,2-b]pyridazines. Subsequent research has expanded the therapeutic landscape for this scaffold, with promising results in cancer and other disease models. This guide will provide a comprehensive overview of the key discoveries that have propelled this compound class to the forefront of medicinal chemistry research.

The Cornerstone of Activity: Synthesis of the this compound Core

The synthesis of the this compound scaffold is a critical first step in the exploration of its therapeutic potential. A robust and scalable synthetic route is essential for generating a diverse library of analogues for structure-activity relationship (SAR) studies. The most common and effective approach involves a multi-step synthesis commencing from readily available starting materials.

A key intermediate in the synthesis of many this compound derivatives is 6-chloro-3-nitroimidazo[1,2-b]pyridazine . This intermediate serves as a versatile building block, allowing for the introduction of a wide range of substituents at the 6-position through nucleophilic aromatic substitution.

Synthesis_Workflow A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH4OH C 6-Chloroimidazo[1,2-b]pyridazine B->C Chloroacetaldehyde D 6-Chloro-3-nitroimidazo[1,2-b]pyridazine C->D Fuming HNO3, H2SO4 E Diverse this compound Analogs D->E Nucleophilic Aromatic Substitution (e.g., Amines, Thiols)

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine

This protocol outlines a validated method for the synthesis of the key intermediate, 6-chloro-3-nitroimidazo[1,2-b]pyridazine[1].

Step 1: Synthesis of 3-Amino-6-chloropyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., ethanol or water), add an aqueous solution of chloroacetaldehyde.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the cyclized product by TLC.

  • Cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 6-chloroimidazo[1,2-b]pyridazine.

Step 3: Nitration to 6-Chloro-3-nitroimidazo[1,2-b]pyridazine

  • To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine in concentrated sulfuric acid at 0-5 °C, slowly add fuming nitric acid.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

  • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine as a solid[1].

Mechanism of Action: The Critical Role of the Nitro Group

The biological activity of 3-nitroimidazo[1,2-b]pyridazines is intrinsically linked to the presence of the nitro group. This functional group acts as a "warhead," undergoing bioreductive activation within the target cell to generate cytotoxic reactive nitrogen species. This mechanism is particularly effective in anaerobic or microaerophilic environments, such as those found in certain parasitic protozoa and hypoxic tumor microenvironments.

Mechanism_of_Action A This compound (Prodrug) C Nitroso & Hydroxylamine Intermediates A->C Bioreduction B Nitroreductase Enzymes B->A D Reactive Nitrogen Species (e.g., NO radical) C->D E Cellular Damage (DNA, proteins, lipids) D->E F Cell Death E->F

References

Technical Guide: In Vitro Efficacy Assessment of 3-Nitroimidazo[1,2-b]pyridazines Against Giardia lamblia

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the in vitro evaluation of novel 3-Nitroimidazo[1,2-b]pyridazine compounds against the protozoan parasite Giardia lamblia. It is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, decision-enabling data.

Scientific Rationale and Foundational Principles

Giardia lamblia is a leading cause of waterborne diarrheal disease (giardiasis) worldwide. The current standard of care relies heavily on 5-nitroimidazole drugs, such as metronidazole.[1][2] However, treatment failures, reported in up to 20% of cases, and the emergence of drug-resistant strains necessitate the discovery of new chemical entities with novel mechanisms of action or improved efficacy.[1][2]

The this compound scaffold has emerged as a highly promising chemotype, demonstrating potent, sub-nanomolar activity against G. lamblia in recent studies.[3][4] The core hypothesis underpinning the activity of this class of compounds is centered on the bio-reductive activation of the nitro group, a mechanism shared with established nitroimidazole drugs. This guide provides the experimental blueprint to rigorously test this hypothesis and characterize the anti-giardial potential of new analogs.

The Critical Role of the Nitro Group: A Mechanistic Overview

The antiparasitic action of nitroheterocyclic drugs is contingent upon the reductive activation of their nitro group within the microaerophilic environment of the Giardia trophozoite.[5] This process is catalyzed by low-redox-potential electron-transfer proteins unique to the parasite's metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxins.[6][7][8]

The activation cascade can be summarized as follows:

  • Prodrug Entry : The neutral this compound molecule passively diffuses into the Giardia trophozoite.[5]

  • Reductive Activation : The parasite's PFOR-ferredoxin system transfers electrons to the compound's nitro group.[7][8]

  • Radical Generation : This reduction generates a highly reactive nitro anion radical and other cytotoxic intermediates.[5]

  • Macromolecular Damage : These reactive species induce widespread damage to essential cellular macromolecules, including DNA, proteins, and lipids, leading to parasite death.[5][7]

Studies have definitively shown that the presence of the nitro group on the imidazo[1,2-b]pyridazine scaffold is essential for the potent anti-giardial activity, as non-nitrated analogs are significantly less active.[3][4]

Nitroimidazole_Activation_Pathway cluster_parasite Giardia lamblia Trophozoite Prodrug 3-Nitroimidazo [1,2-b]pyridazine (Prodrug) Radical Nitro Anion Radical (Cytotoxic) Prodrug->Radical PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_ox Ferredoxin (Oxidized) PFOR->Fd_ox Reduces Fd_red Ferredoxin (Reduced) Fd_ox->Fd_red Fd_red->Prodrug e- transfer (Activation) Damage Macromolecular Damage (DNA, Proteins) Radical->Damage Death Parasite Death Damage->Death Pyruvate Pyruvate Pyruvate->PFOR e- source Prodrug_ext External Prodrug Prodrug_ext->Prodrug Passive Diffusion

Caption: Proposed bio-reductive activation of this compound.

Core Experimental Workflow: A Validated Approach

This section details the necessary protocols for the culture of G. lamblia trophozoites and the subsequent determination of compound efficacy and selectivity. Adherence to these validated procedures is critical for generating reproducible data.

Axenic Cultivation of Giardia lamblia Trophozoites

The foundation of any in vitro screening is a healthy, actively dividing parasite culture. Giardia trophozoites are cultured axenically (free from other organisms) in a specialized medium under microaerophilic conditions.[9]

Protocol 1: Maintenance and Expansion of G. lamblia (Strain WB)

  • Rationale: This protocol ensures a continuous supply of viable trophozoites in the logarithmic growth phase, which is essential for consistent assay performance. The commonly used WB strain is a well-characterized reference.[10]

  • Materials:

    • Giardia lamblia strain WB (ATCC 50803)

    • Modified TYI-S-33 medium (Keister's medium)[9][11]

    • Sterile, screw-cap, flat-sided culture tubes (e.g., 15 mL)

    • 37°C incubator (CO₂ and humidity are not required)[9]

    • Ice/water bath

    • Inverted microscope

  • Methodology:

    • Media Preparation: Prepare TYI-S-33 medium as per established formulations.[11] Pre-warm the medium to 37°C before use.

    • Initiating Culture: Thaw a cryopreserved vial of G. lamblia trophozoites and inoculate into a tube containing ~11 mL of pre-warmed TYI-S-33 medium.

    • Incubation: Incubate the culture tube upright at 37°C. Trophozoites will adhere to the glass surface.[11]

    • Monitoring Growth: After 48-72 hours, check for ~70-80% confluence on the tube surface using an inverted microscope. Healthy trophozoites are pear-shaped and motile.[12]

    • Sub-culturing (Passaging): a. To detach the adherent trophozoites, place the culture tube in an ice/water bath for 15-20 minutes. Chilling is a gentle, non-enzymatic method to induce detachment.[11] b. Invert the tube several times to ensure all cells are suspended. c. In a biological safety cabinet, aspirate a small volume (e.g., 10-50 µL) of the chilled culture and inoculate it into a new tube of fresh, pre-warmed medium. d. Repeat this process every 48-72 hours to maintain the culture in the logarithmic growth phase.

Giardia_Culture_Workflow start Start: Frozen Stock inoculate Inoculate into pre-warmed TYI-S-33 Medium start->inoculate incubate Incubate at 37°C (48-72h) inoculate->incubate monitor Monitor Confluence (Inverted Microscope) incubate->monitor confluent ~80% Confluent? monitor->confluent confluent->incubate No chill Chill on Ice (15-20 min) to Detach Cells confluent->chill Yes passage Passage: Inoculate new tube chill->passage assay Harvest for Assay chill->assay passage->inoculate Continue Cycle

Caption: Workflow for the axenic cultivation of Giardia lamblia trophozoites.
In Vitro Drug Susceptibility Assay

This high-throughput assay determines the concentration of a compound required to inhibit parasite growth by 50% (IC₅₀).

Protocol 2: Determining IC₅₀ using a Resazurin-Based Viability Assay

  • Rationale: This method utilizes a 96-well plate format for efficiency. Resazurin (the active ingredient in reagents like AlamarBlue) is a cell viability indicator that is reduced by metabolically active cells to the fluorescent product resorufin. The fluorescence intensity is directly proportional to the number of viable parasites.

  • Materials:

    • Healthy, log-phase G. lamblia culture

    • Sterile 96-well flat-bottom plates

    • Test compounds (3-Nitroimidazo[1,2-b]pyridazines) and Metronidazole (positive control), dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM).

    • TYI-S-33 medium

    • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

    • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

  • Methodology:

    • Harvest Parasites: Harvest log-phase trophozoites as described in Protocol 1 (Step 5a-b). Count the cells using a hemocytometer to prepare a suspension of a defined density (e.g., 2 x 10⁵ cells/mL) in fresh TYI-S-33 medium.

    • Plate Seeding: Dispense 100 µL of the parasite suspension into each well of a 96-well plate (yielding 2 x 10⁴ cells/well).

    • Compound Dilution: a. In a separate "drug" plate, perform serial dilutions of the test compounds and metronidazole. Start with a high concentration and perform 2-fold or 3-fold serial dilutions in TYI-S-33 medium. b. Ensure the final DMSO concentration in the assay will be low (≤0.5%) to avoid solvent toxicity. Include a "vehicle control" well containing only the medium with the equivalent percentage of DMSO. c. Include "medium only" wells as a negative control (background fluorescence).

    • Drug Addition: Transfer 100 µL from the drug dilution plate to the corresponding wells of the parasite plate, bringing the final volume to 200 µL per well.

    • Incubation: Incubate the plate for 48 hours at 37°C.

    • Viability Assessment: a. Add 20 µL of the resazurin solution to each well. b. Incubate for another 4-6 hours at 37°C to allow for color/fluorescence development. c. Read the fluorescence on a plate reader.

    • Data Analysis: a. Subtract the background fluorescence (medium only wells) from all other readings. b. Normalize the data by setting the vehicle control (untreated parasites) to 100% viability and the highest drug concentration (or a well with lysed cells) to 0% viability. c. Plot the percentage of viability against the log of the drug concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Susceptibility_Assay_Workflow harvest Harvest & Count Log-Phase Trophozoites seed Seed 96-Well Plate (2x10^4 cells/well) harvest->seed add_drugs Add Compounds to Plate seed->add_drugs prepare_drugs Prepare Serial Dilutions of Compounds & Controls prepare_drugs->add_drugs incubate_48h Incubate at 37°C (48h) add_drugs->incubate_48h add_resazurin Add Resazurin Viability Reagent incubate_48h->add_resazurin incubate_4h Incubate at 37°C (4-6h) add_resazurin->incubate_4h read_plate Read Fluorescence (560ex / 590em) incubate_4h->read_plate analyze Normalize Data & Calculate IC50 read_plate->analyze

Caption: High-throughput workflow for in vitro anti-giardial susceptibility testing.

Data Presentation and Interpretation

Clear and concise data presentation is paramount. All quantitative data should be summarized in a structured table to facilitate comparison between compounds.

Quantifying Selectivity

A potent compound is only useful if it is selective for the parasite over host cells. The Selectivity Index (SI) is a critical parameter, calculated as:

SI = CC₅₀ / IC₅₀

Where:

  • IC₅₀: 50% inhibitory concentration against G. lamblia.

  • CC₅₀: 50% cytotoxic concentration against a relevant mammalian cell line (e.g., human lung fibroblast MRC-5 or human intestinal Caco-2 cells). The CC₅₀ is determined using a similar viability assay (e.g., resazurin or MTT) with the mammalian cells.

A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic window.

Summary Data Table

The following table structure is recommended for presenting the final data.

Compound IDG. lamblia IC₅₀ (µM)[1][3][13]Mammalian Cell CC₅₀ (µM)Selectivity Index (SI)
Metronidazole 2.50>100>40
Compound A 0.005>50>10,000
Compound B 0.150>50>333
Compound C (des-nitro) >20>100-

This table presents hypothetical data for illustrative purposes, based on values reported in the literature for similar compound classes.

Conclusion and Forward Outlook

The protocols described in this guide provide a robust and validated pathway for the initial in vitro characterization of this compound derivatives as anti-giardial agents. By systematically determining the IC₅₀ and assessing selectivity, researchers can effectively identify lead candidates for further development. Compounds exhibiting sub-micromolar potency and high selectivity indices, like the hypothetical "Compound A," should be prioritized for further studies, including mechanism of action deconvolution, metabolic stability profiling, and eventual evaluation in animal models of giardiasis. The inclusion of des-nitro analogs (e.g., "Compound C") is crucial to continually validate that the mechanism of action is dependent on the nitro group, reinforcing the core scientific premise of the drug discovery program.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 3-Nitroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound class, 3-Nitroimidazo[1,2-b]pyridazines. As a Senior Application Scientist, the following content is synthesized from established methodologies and field-proven insights to ensure technical accuracy and logical experimental design.

Introduction: The Rationale for Cytotoxicity Screening of 3-Nitroimidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group at the 3-position is hypothesized to modulate the electron density of the heterocyclic system, potentially leading to novel cytotoxic activities. Nitroimidazoles are a known class of antimicrobial drugs with a broad spectrum of activity.[1][2] Their mechanism of action often involves the reduction of the nitro group to form reactive intermediates that can induce cellular damage, including DNA strand breaks.[3][] This established reactivity profile provides a strong rationale for investigating the cytotoxic potential of 3-Nitroimidazo[1,2-b]pyridazines, particularly in the context of oncology research where inducing cancer cell death is a primary therapeutic goal.[5]

Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline.[6][7] It provides essential data on the concentration-dependent effects of a test compound on cell viability and proliferation.[7] This initial assessment allows for the early identification of promising lead compounds and the elimination of overly toxic candidates, thereby streamlining the drug development process.[5][8]

Foundational Knowledge: The Putative Mechanism of Action

Nitroimidazoles are typically pro-drugs that require intracellular bioactivation.[1] The general mechanism involves the following steps:

  • Cellular Uptake: The compound enters the cell, often via passive diffusion.[1]

  • Reductive Activation: The nitro group (-NO2) is reduced by intracellular reductases, such as nitroreductases, to form a reactive nitroso radical anion.[] This activation is more efficient in the low-oxygen (hypoxic) environments often found in solid tumors.[]

  • Induction of Cytotoxicity: These highly reactive intermediates can interact with and damage critical cellular macromolecules, including DNA and proteins, leading to cell death.[2][3]

This proposed mechanism underscores the importance of selecting appropriate in vitro models and assays that can effectively capture these biological events.

Nitroimidazole_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Cancer Cell) Compound 3-Nitroimidazo[1,2-b]pyridazine ActivatedCompound Reactive Nitro Radical Compound->ActivatedCompound Passive Diffusion & Reductive Activation CellularDamage DNA Damage & Protein Dysfunction ActivatedCompound->CellularDamage Covalent Binding CellDeath Apoptosis / Necrosis CellularDamage->CellDeath Induces Nitroreductases Nitroreductases Nitroreductases->ActivatedCompound

Caption: Putative mechanism of this compound cytotoxicity.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A robust preliminary cytotoxicity screen should employ multiple assays that interrogate different cellular processes. This multi-pronged approach provides a more comprehensive understanding of the compound's effects and helps to mitigate the risk of assay-specific artifacts.

Cell Line Selection: The Importance of Context

The choice of cell lines is a critical determinant of the relevance of the screening results.[9] A well-considered panel should include:

  • Cancer Cell Lines: A diverse panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended to assess the breadth of cytotoxic activity.[10] The NCI-60 panel serves as a prime example of this approach.[9]

  • Non-Cancerous Cell Lines: The inclusion of a non-cancerous cell line (e.g., human fibroblasts, immortalized epithelial cells) is crucial for evaluating selective cytotoxicity. A favorable therapeutic index is indicated by a compound that is significantly more toxic to cancer cells than to normal cells.[11]

Table 1: Example Cell Line Panel for Preliminary Screening

Cell LineTissue of OriginCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
A549 Lung CarcinomaNon-small cell lung cancer model
HT-29 Colorectal AdenocarcinomaEpithelial-like
HEK293 Human Embryonic KidneyNon-cancerous, epithelial origin
Experimental Controls: Ensuring Data Integrity

Rigorous controls are essential for the validation and interpretation of cytotoxicity data.[12]

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[6]

  • Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin) to confirm that the assay system is responsive to known toxins.[6]

  • Untreated Control: Cells cultured in medium alone, representing 100% cell viability.

  • Maximum Lysis Control (for LDH assay): Cells treated with a lysis buffer to induce 100% cell death, representing the maximum possible LDH release.[13]

Core Cytotoxicity Assays: Protocols and Principles

The following assays are recommended for a comprehensive preliminary screen. They measure different hallmarks of cell health and death.

MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound compound. Include vehicle and positive controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

LDH Release Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH, a cytosolic enzyme, in the culture supernatant.[17][18] LDH is released into the medium upon damage to the plasma membrane, a hallmark of late apoptosis and necrosis.[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[12]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[19]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[17]

ATP-Based Assay: Measuring Cellular Energy Levels

The quantification of ATP is a highly sensitive method for determining the number of viable cells in a culture.[20] ATP is a key indicator of metabolically active cells, and its levels rapidly decrease upon cell death.[21] These assays typically use a luciferase enzyme to generate a luminescent signal that is proportional to the amount of ATP present.[22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[23]

  • Reagent Addition: Add the ATP detection reagent to each well. This reagent typically lyses the cells to release ATP and contains the necessary components for the luciferase reaction.[23]

  • Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer.

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity Assays Start Start: Cell Culture Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Add Serial Dilutions of This compound Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH ATP ATP Assay (Viability) Incubation->ATP DataAnalysis Data Analysis: Calculate % Viability MTT->DataAnalysis LDH->DataAnalysis ATP->DataAnalysis IC50 Determine IC50 Values DataAnalysis->IC50 End End: Cytotoxicity Profile IC50->End

Caption: General workflow for in vitro cytotoxicity screening.

Data Analysis and Interpretation

Calculating Percentage Viability

For each assay, the percentage of cell viability is calculated relative to the vehicle control:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It represents the concentration of the compound required to inhibit cell growth or viability by 50%.[24] IC50 values are determined by plotting the percentage of cell viability against the log-transformed compound concentrations and fitting the data to a non-linear regression model (e.g., a four-parameter logistic curve).[25]

Table 2: Hypothetical IC50 Data for a this compound Derivative

Cell LineAssayIncubation TimeIC50 (µM)
MCF-7 MTT48h5.2 ± 0.6
A549 MTT48h8.9 ± 1.1
HT-29 MTT48h12.4 ± 2.3
HEK293 MTT48h> 50
MCF-7 LDH48h7.5 ± 0.9
MCF-7 ATP48h4.8 ± 0.5
Doxorubicin MTT48h0.8 ± 0.1
Interpretation of Results
  • Potency: A lower IC50 value indicates greater potency.[26]

  • Selectivity: A significantly higher IC50 value in the non-cancerous cell line (HEK293) compared to the cancer cell lines suggests selective cytotoxicity, which is a desirable characteristic for a potential anticancer agent.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the preliminary cytotoxicity screening of this compound compounds. The data generated from these assays will provide a critical foundation for further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for cytotoxic activity.

  • Mechanism of Action Studies: To elucidate the specific cellular pathways affected by the lead compounds (e.g., apoptosis induction, cell cycle arrest).

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of promising candidates in animal models.

By adhering to these principles of sound experimental design and data interpretation, researchers can effectively and efficiently advance the discovery of novel therapeutic agents from the this compound class.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of 3-Nitroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties and stability of 3-Nitroimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. As a key scaffold in the development of novel therapeutics, particularly in the realm of antiparasitic and anticancer agents, a thorough understanding of its fundamental chemical characteristics is paramount for researchers and drug development professionals.[1][2][3][4] This document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior, grounded in established scientific principles and supported by relevant literature.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any molecule for drug development is to delineate its structure and key physicochemical parameters. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

Structural Framework

This compound is a fused bicyclic heteroaromatic system, comprising an imidazole ring fused to a pyridazine ring. The presence of a nitro group at the 3-position significantly influences the electronic properties and reactivity of the entire scaffold.

References

Methodological & Application

Synthesis and Evaluation of 3-Nitroimidazo[1,2-b]pyridazine Derivatives as Potent Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular agents with unique mechanisms of action. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic core for the design of new anti-infective agents. This document provides a comprehensive guide to the synthesis of 3-nitroimidazo[1,2-b]pyridazine derivatives, a class of compounds that has demonstrated significant in vitro activity against Mtb. We present a detailed, step-by-step protocol for the synthesis of a representative compound, a robust and widely used method for assessing anti-tubercular activity (Microplate Alamar Blue Assay), and an in-depth discussion of the structure-activity relationships and the proposed mechanism of action for this compound class.

Introduction: The Imperative for New Anti-Tubercular Drugs

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The lengthy treatment regimens and the increasing prevalence of drug-resistant strains underscore the critical need for new therapeutic options. Nitro-heterocyclic compounds have gained considerable attention as potential anti-tubercular agents due to their unique mechanism of action, which involves reductive activation within the mycobacterial cell.[1] This bioactivation leads to the generation of reactive nitrogen species that are toxic to Mtb, including non-replicating persistent bacteria often responsible for the long duration of therapy.[2][3]

The imidazo[1,2-b]pyridazine scaffold is a "drug-prejudice" heterocycle, meaning it is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4][5] The introduction of a nitro group at the 3-position of this scaffold is a key design element aimed at harnessing the power of reductive activation by Mtb. This application note will guide researchers through the synthesis and evaluation of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core generally involves a multi-step sequence starting from commercially available pyridazine derivatives. The following protocol details the synthesis of a representative 6-substituted-3-nitroimidazo[1,2-b]pyridazine, a common structural motif in this class of anti-tubercular agents.

General Synthetic Scheme

The overall synthetic strategy involves the initial formation of the imidazo[1,2-b]pyridazine core via condensation, followed by nitration at the C3 position. Subsequent functionalization at the C6 position allows for the exploration of structure-activity relationships.

Synthetic_Workflow A 3,6-Dichloropyridazine B 6-Chloropyridazin-3-amine A->B  Ammonolysis (NH4OH) C 6-Chloroimidazo[1,2-b]pyridazine B->C  Cyclization (Chloroacetaldehyde) D 6-Chloro-3-nitroimidazo[1,2-b]pyridazine C->D  Nitration (HNO3/H2SO4) E 6-Substituted-3-nitroimidazo[1,2-b]pyridazine (Final Product) D->E  Nucleophilic Substitution (Amine/Thiol/etc.)

Caption: General workflow for the synthesis of 6-substituted-3-nitroimidazo[1,2-b]pyridazines.

Detailed Experimental Protocol: Synthesis of 6-(4-methylpiperazin-1-yl)-3-nitroimidazo[1,2-b]pyridazine

This protocol is adapted from established synthetic procedures for this class of compounds.[6][7]

Step 1: Synthesis of 6-chloropyridazin-3-amine

  • To a solution of 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed pressure vessel, add concentrated aqueous ammonium hydroxide (100 mL).

  • Heat the mixture at 110-120 °C for 12 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloropyridazin-3-amine as a pale-yellow solid.

Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

  • Suspend 6-chloropyridazin-3-amine (5 g, 38.6 mmol) in a 50% aqueous solution of chloroacetaldehyde (20 mL).

  • Heat the mixture to 90 °C and stir for 5 hours.

  • Remove the water by distillation under reduced pressure.

  • Triturate the resulting crude solid with ethanol and collect the product by filtration to obtain 6-chloroimidazo[1,2-b]pyridazine.

Step 3: Synthesis of 6-chloro-3-nitroimidazo[1,2-b]pyridazine

  • To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (3 g, 19.5 mmol) in concentrated sulfuric acid (15 mL) at 0 °C, add fuming nitric acid (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry to yield 6-chloro-3-nitroimidazo[1,2-b]pyridazine.

Step 4: Synthesis of 6-(4-methylpiperazin-1-yl)-3-nitroimidazo[1,2-b]pyridazine

  • To a solution of 6-chloro-3-nitroimidazo[1,2-b]pyridazine (1 g, 5.0 mmol) in dimethylformamide (DMF, 20 mL), add N-methylpiperazine (0.6 g, 6.0 mmol) and potassium carbonate (1.4 g, 10.0 mmol).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the final product.

Evaluation of Anti-Tubercular Activity

The in vitro anti-tubercular activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against a virulent strain of Mycobacterium tuberculosis, such as H37Rv. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[8][9][10]

Protocol: Microplate Alamar Blue Assay (MABA)
  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile deionized water to all outer wells of a 96-well microtiter plate to minimize evaporation.

    • In the remaining wells, add 100 µL of 7H9 broth.

    • Add 2 µL of a 100x stock solution of the test compound in DMSO to the first well of a row and perform serial two-fold dilutions across the plate. The final concentration of DMSO should not exceed 1%.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the sterile control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with parafilm and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubation and Reading: Re-incubate the plate for 24 hours at 37 °C. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[11]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The anti-tubercular activity of this compound derivatives is highly dependent on the nature of the substituents on the heterocyclic core.

Structure-Activity Relationship
PositionSubstituent TypeEffect on ActivityRationale
C3 Nitro groupEssentialRequired for reductive activation by mycobacterial nitroreductases.
C6 Amines, ethers, thioethersModulates activityInfluences physicochemical properties such as solubility and cell permeability. Can interact with the active site of the target enzyme.
C2 Small alkyl or aryl groupsCan be toleratedModifications at this position can fine-tune the activity and pharmacokinetic properties.
C8 Various substituentsCan be modifiedProvides another avenue for optimizing the compound's properties.

Data synthesized from multiple sources indicating general trends.[4][6]

SAR_Logic cluster_0 Core Scaffold cluster_1 Key Substituents cluster_2 Biological Effect A Imidazo[1,2-b]pyridazine B C3-Nitro Group E Anti-Tubercular Activity B->E  Essential for prodrug activation C C6-Substituent (e.g., amine) C->E  Modulates potency and properties D Other Positions (C2, C8) D->E  Fine-tuning

Caption: Key structural determinants of anti-tubercular activity in 3-nitroimidazo[1,2-b]pyridazines.

Proposed Mechanism of Action

The anti-tubercular activity of 3-nitroimidazo[1,2-b]pyridazines is believed to be analogous to that of other nitro-heterocyclic prodrugs like pretomanid and delamanid.[2][12]

  • Prodrug Activation: The compound enters the Mtb cell and its nitro group is reduced by a specific mycobacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn).[4][13] This enzyme utilizes the cofactor F420, which is unique to mycobacteria and a few other microorganisms, contributing to the selective toxicity of the drug.[14]

  • Generation of Reactive Species: The reduction of the nitro group generates reactive nitrogen species, including nitric oxide (NO).[3][15]

  • Cellular Damage: These reactive species are highly toxic to the bacterial cell, causing damage to various cellular components, including proteins, lipids, and DNA, ultimately leading to cell death. This mechanism is effective against both replicating and non-replicating Mtb.[2]

Mechanism_of_Action A This compound (Prodrug) B Mycobacterium tuberculosis cell A->B  Enters cell C Ddn (Nitroreductase) + Cofactor F420 D Reactive Nitrogen Species (e.g., NO) C->D  Reductive Activation E Cellular Damage (Proteins, Lipids, DNA) D->E  Induces F Bacterial Cell Death E->F  Leads to

Caption: Proposed mechanism of action for this compound derivatives against M. tuberculosis.

Conclusion

The this compound scaffold represents a promising starting point for the development of new anti-tubercular agents. The synthetic accessibility of these compounds, coupled with their potent activity and unique mechanism of action, makes them an attractive area for further investigation. The protocols and information provided in this application note are intended to facilitate research in this critical area of drug discovery. Further optimization of this scaffold, guided by a deeper understanding of its SAR and mechanism of action, could lead to the identification of clinical candidates with the potential to shorten and simplify the treatment of tuberculosis.

References

Application Notes and Protocols for the Development of 3-Nitroimidazo[1,2-b]pyridazine-based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia with 3-Nitroimidazo[1,2-b]pyridazines

The tumor microenvironment presents a formidable barrier to effective cancer therapy. A key feature of solid tumors is hypoxia, a state of low oxygen concentration that arises from a disorganized and inefficient tumor vasculature.[1][2][3][4] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy for several reasons: they are often distant from blood vessels, limiting drug penetration; they exhibit slower proliferation rates, making them less susceptible to agents targeting rapidly dividing cells; and they can undergo genetic changes that promote aggressive and metastatic phenotypes.[1][3]

The 3-nitroimidazo[1,2-b]pyridazine scaffold has emerged as a promising platform for the development of hypoxia-activated prodrugs (HAPs).[1][2][3] These agents are designed to be relatively non-toxic in well-oxygenated normal tissues but are selectively activated to potent cytotoxic species within the hypoxic regions of tumors. This targeted activation is achieved through the bioreduction of the electron-deficient 3-nitro group by endogenous enzymes, such as nitroreductases, which are overexpressed in hypoxic conditions.[2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this compound-based anticancer agents, offering detailed protocols and insights for researchers in drug discovery and development.

Part 1: Synthesis of the this compound Scaffold

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction, with subsequent modifications to introduce the key 3-nitro group and other substituents to modulate the compound's properties.

Protocol 1: General Synthesis of 6-substituted-3-nitroimidazo[1,2-b]pyridazines

This protocol outlines a common synthetic route. The rationale behind this multi-step synthesis is to first construct the core bicyclic system and then introduce the crucial nitro group and a variable substituent at the 6-position, which is often modified to fine-tune the compound's physicochemical and pharmacological properties.

Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine This initial step involves the cyclization of a commercially available aminopyridazine with an α-haloketone.

  • To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as ethanol, add an equimolar amount of chloroacetaldehyde (50% aqueous solution).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the bicyclic ring system is driven by the nucleophilic attack of the pyridazine nitrogens on the electrophilic carbons of chloroacetaldehyde.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Nitration of 6-chloroimidazo[1,2-b]pyridazine Nitration is a critical step to install the hypoxia-targeting moiety. The imidazo ring is susceptible to electrophilic substitution, and the 3-position is typically the most reactive.

  • Dissolve the 6-chloroimidazo[1,2-b]pyridazine in concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid dropwise while maintaining the temperature at 0°C. The strong acidic environment protonates the heterocyclic nitrogens, and the nitronium ion (NO₂⁺) generated in situ acts as the electrophile.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-chloro-3-nitroimidazo[1,2-b]pyridazine.

Step 3: Nucleophilic Aromatic Substitution (SNAr) at the 6-position The chlorine atom at the 6-position is activated towards nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles. This is a key step for generating a library of analogues for structure-activity relationship (SAR) studies.[5]

  • In a sealed tube, dissolve 6-chloro-3-nitroimidazo[1,2-b]pyridazine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (e.g., piperidine, morpholine, or a substituted aniline) in a slight excess (1.2-1.5 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.

  • Heat the mixture at 80-120°C for 12-24 hours. Microwave irradiation can often shorten the reaction time significantly.[5]

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the final 6-substituted-3-nitroimidazo[1,2-b]pyridazine derivative.[6]

Characterization: The synthesized compounds should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to confirm their structure and purity.[6][7]

Diagram 1: General Synthetic Pathway A visual representation of the key synthetic steps for producing this compound derivatives.

Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: SNAr Reaction A 3-Amino-6-chloropyridazine C 6-chloroimidazo[1,2-b]pyridazine A->C B Chloroacetaldehyde B->C D 6-chloro-3-nitroimidazo[1,2-b]pyridazine C->D HNO3/H2SO4 F 6-substituted-3-nitroimidazo[1,2-b]pyridazine D->F DIPEA, Heat E Amine (R-NH2) E->F

Caption: General synthetic route for this compound derivatives.

Part 2: Biological Evaluation Protocols

Once a library of compounds is synthesized, a systematic evaluation of their anticancer activity is necessary. This involves a tiered approach, starting with in vitro cytotoxicity screening, followed by assays to confirm the hypoxia-selective mechanism of action.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a standard and robust method for initial screening of anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, or A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Assessment of Hypoxia-Selective Cytotoxicity

To validate the hypoxia-activated mechanism, it is essential to compare the cytotoxicity of the compounds under normoxic (normal oxygen) and hypoxic conditions. A significant increase in potency under hypoxia is the hallmark of a successful HAP.

  • Cell Seeding and Treatment: Seed cells in two identical 96-well plates and treat with the compounds as described in Protocol 2.

  • Incubation under Normoxia and Hypoxia:

    • Place one plate in a standard incubator (normoxia: ~21% O₂).

    • Place the second plate in a hypoxic chamber or incubator (hypoxia: typically <1% O₂). This controlled environment is crucial for inducing the expression of nitroreductase enzymes.

  • Assay Completion: After the 48-72 hour incubation period, perform the MTT assay (or another viability assay) on both plates as described above.

  • Data Analysis: Calculate the IC₅₀ values under both normoxic (IC₅₀-N) and hypoxic (IC₅₀-H) conditions. The hypoxia cytotoxicity ratio (HCR) is then calculated as: HCR = IC₅₀-N / IC₅₀-H . A high HCR value (>10) indicates significant hypoxia-selective activity.

Table 1: Representative In Vitro Anticancer Activity of Imidazo-based Compounds

Compound ReferenceCell LineIC₅₀ (µM)Citation
Compound 12HT-29 (Colon)4.15[8]
Compound 18MCF-7 (Breast)14.81[8]
Compound 14B16F10 (Melanoma)21.75[8]
Compound 14U-2 OS (Osteosarcoma)2.8[5]
Compound 4eMCF-7 (Breast)1-10[10]
Compound 4fSK-MEL-28 (Melanoma)1-10[10]

Note: The specific structures of these compounds can be found in the cited references. This table illustrates the range of potencies observed for this class of agents against various cancer cell lines.

Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)

The primary mechanism of action for 3-nitroimidazo[1,2-b]pyridazines is their bioreductive activation under hypoxia.

Mechanism of Bioreductive Activation

Under hypoxic conditions, one-electron reductases (like cytochrome P450 reductase) reduce the 3-nitro group to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxia, further reduction occurs, leading to the formation of highly reactive and cytotoxic species such as nitroso, hydroxylamine, and amine metabolites.[3] These reactive intermediates can induce cellular damage through various mechanisms, including DNA strand breaks and covalent binding to cellular macromolecules, ultimately leading to cell death.

Diagram 2: Hypoxia-Selective Activation Pathway This diagram illustrates the differential fate of the this compound prodrug under normoxic versus hypoxic conditions.

Activation cluster_normoxia Normoxia (~21% O2) cluster_hypoxia Hypoxia (<1% O2) Prodrug Prodrug (R-NO2) Radical_N Radical Anion (R-NO2•−) Prodrug->Radical_N 1e- Reduction (Enzymes) Radical_H Radical Anion (R-NO2•−) Prodrug->Radical_H 1e- Reduction (Enzymes) Prodrug_N Prodrug (R-NO2) Radical_N->Prodrug_N O2 (Futile Cycle) Cytotoxic Cytotoxic Metabolites (R-NHOH, R-NH2) Radical_H->Cytotoxic Further Reduction Death Cell Death Cytotoxic->Death

Caption: Bioreductive activation of a 3-nitro prodrug.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective this compound-based agents relies on a thorough understanding of their SAR. Key insights from various studies include:

  • The 3-Nitro Group: This group is generally essential for hypoxia-selective activity. Removal or replacement of the nitro group often abrogates the hypoxia-selective cytotoxicity.[6]

  • Substituents at the 6-Position: The nature of the substituent at this position significantly influences the compound's potency, selectivity, and pharmacokinetic properties. The introduction of various amine-containing side chains, such as piperazine and morpholine, has been shown to modulate activity.[7] The lipophilicity and hydrogen bonding capacity of this substituent can affect cell permeability and target engagement.

  • Other Positions (2, 7, 8): While less explored, modifications at other positions on the bicyclic core can also impact activity. For instance, some imidazo[1,2-b]pyridazine derivatives have been optimized as kinase inhibitors by modifying substituents at the 3- and 6-positions, suggesting that the core scaffold is versatile.[11]

Part 4: Experimental Development Workflow

The successful development of a novel anticancer agent from this class requires a logical and systematic workflow.

Diagram 3: Drug Development Workflow A flowchart outlining the key stages in the development of this compound anticancer agents.

Workflow Start Compound Design & Library Synthesis Screening In Vitro Cytotoxicity Screening (Normoxia) Start->Screening Hypoxia_Test Hypoxia-Selective Cytotoxicity Assay Screening->Hypoxia_Test SAR SAR Analysis & Lead Optimization Hypoxia_Test->SAR SAR->Start Iterative Design Mechanism Mechanism of Action Studies (e.g., DNA damage) SAR->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Preclinical Preclinical Development (Tox, PK/PD) InVivo->Preclinical

Caption: Workflow for the development of novel HAP candidates.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design of novel hypoxia-activated anticancer agents. The protocols and insights provided in this guide offer a framework for the synthesis, evaluation, and optimization of these compounds. Future research should focus on refining the SAR to improve potency and the therapeutic window, exploring combination therapies with radiation or other chemotherapeutics that are less effective in hypoxic environments, and developing derivatives with alternative mechanisms of action, such as kinase inhibition, to tackle drug resistance. The ultimate goal is to translate these promising laboratory findings into effective clinical candidates for the treatment of solid tumors.

References

Application Notes and Protocols for High-Throughput Screening of 3-Nitroimidazo[1,2-b]pyridazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 3-Nitroimidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of a nitro group at the 3-position significantly influences the molecule's electronic properties and biological activity, often imparting potent antimicrobial and antiparasitic properties.[2][3] Recent studies have highlighted the potential of 3-nitroimidazo[1,2-b]pyridazines as a novel scaffold for antiparasitic agents, demonstrating sub-nanomolar activity against parasites like Giardia lamblia.[2][3] This scaffold has also been explored for its role in inhibiting various kinases, which are crucial targets in oncology and inflammatory diseases.[4][5][6][7]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing HTS campaigns for libraries of this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for relevant assays, and discuss the critical steps of data analysis and hit validation.

Strategic Considerations for Screening this compound Libraries

The design of a successful HTS campaign hinges on a clear understanding of the chemical space being explored and the biological questions being asked. For this compound libraries, several factors warrant consideration:

  • Anticipated Biological Activities: Based on existing literature, these libraries are likely to yield hits in antimicrobial, antiparasitic, and potentially kinase-inhibition assays.[2][4][11][12][13][14] Therefore, a multi-pronged screening approach targeting these areas is recommended.

  • The Nitroaromatic Moiety: Nitroaromatic compounds can present specific challenges in screening. They are known to be potentially mutagenic and can interfere with certain assay technologies.[15] Assays should be chosen to minimize such interference, and appropriate counter-screens should be implemented to identify and eliminate false positives.

  • Assay Format Selection: The choice between biochemical and cell-based assays is a critical decision.[16][17]

    • Biochemical assays (e.g., enzyme inhibition, receptor-ligand binding) are performed in a cell-free system and are ideal for target-based screening.[18][19][20] They offer high precision but may not fully recapitulate the complexity of a cellular environment.

    • Cell-based assays provide a more physiologically relevant context by measuring a compound's effect on living cells.[16][18][21] They are well-suited for phenotypic screening and can simultaneously assess compound permeability and cytotoxicity.

High-Throughput Screening Workflow

A robust HTS workflow is essential for generating high-quality, reproducible data. The following diagram illustrates a typical workflow for screening a this compound library.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization (384- or 1536-well plates) Assay_Dev->Miniaturization Optimize for automation Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation Assess robustness Library_Prep Library Preparation (Compound Plating) Validation->Library_Prep Proceed to HTS HTS High-Throughput Screening (Single Concentration) Library_Prep->HTS Automated liquid handling Data_Analysis Primary Data Analysis (Hit Identification) HTS->Data_Analysis Raw data processing Hit_Picking Hit Confirmation (Dose-Response) Data_Analysis->Hit_Picking Advance promising hits Counter_Screens Counter-Screens (Selectivity & Specificity) Hit_Picking->Counter_Screens Validate genuine hits SAR Preliminary SAR (Structure-Activity Relationship) Counter_Screens->SAR Prioritize hit series

Caption: A generalized workflow for the high-throughput screening of a this compound library.

Detailed Protocols

The following are detailed protocols for primary screens relevant to the anticipated biological activities of 3-nitroimidazo[1,2-b]pyridazines.

Protocol 1: Cell-Based Antiparasitic Screen (e.g., Giardia lamblia)

This protocol describes a cell-based assay to identify compounds that inhibit the proliferation of the protozoan parasite Giardia lamblia.

1. Materials and Reagents:

  • Giardia lamblia trophozoites (e.g., WB strain)
  • Keister's modified TYI-S-33 medium
  • Resazurin sodium salt solution (e.g., alamarBlue™)
  • 384-well clear-bottom, black-walled microplates
  • This compound library (10 mM in DMSO)
  • Positive control: Metronidazole (10 mM in DMSO)
  • Negative control: DMSO

2. Assay Procedure:

  • Cell Culture: Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C.
  • Cell Plating: Harvest trophozoites in the logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL in fresh medium. Dispense 40 µL of the cell suspension into each well of the 384-well plate.
  • Compound Addition:
  • Using an automated liquid handler, transfer 100 nL of the library compounds, positive control, and negative control from the stock plates to the assay plates. This results in a final compound concentration of 25 µM and a final DMSO concentration of 0.25%.
  • Include columns with cells and DMSO only (negative control) and cells with metronidazole (positive control).
  • Incubation: Incubate the plates for 48 hours at 37°C in an anaerobic environment.
  • Viability Assessment:
  • Add 10 µL of Resazurin solution to each well.
  • Incubate for an additional 4-6 hours at 37°C.
  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

3. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
  • Identify primary hits as compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Biochemical Kinase Inhibition Screen (e.g., Tyk2 JH2 Pseudokinase Domain)

This protocol outlines a biochemical assay to identify inhibitors of a specific kinase, such as the Tyk2 pseudokinase domain, which has been associated with the broader imidazo[1,2-b]pyridazine scaffold.[4]

1. Materials and Reagents:

  • Recombinant human Tyk2 JH2 protein
  • Fluorescently labeled ATP-competitive probe
  • 384-well, low-volume, black microplates
  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
  • This compound library (10 mM in DMSO)
  • Positive control: A known Tyk2 JH2 inhibitor (e.g., compound 3 from[4])
  • Negative control: DMSO

2. Assay Procedure:

  • Reagent Preparation: Prepare a master mix containing the Tyk2 JH2 protein and the fluorescent probe in the assay buffer.
  • Compound Plating: Transfer 100 nL of the library compounds, positive control, and negative control to the assay plates.
  • Reagent Addition: Dispense 10 µL of the enzyme/probe master mix into each well.
  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
  • Data Acquisition: Measure fluorescence polarization using a suitable plate reader.

3. Data Analysis:

  • Calculate the percent inhibition based on the change in fluorescence polarization.
  • Identify primary hits as compounds that cause a significant decrease in fluorescence polarization, indicating displacement of the fluorescent probe from the kinase's active site.

Data Management and Hit Validation

Effective data management and a rigorous hit validation cascade are crucial for the success of any HTS campaign.[22][23][24]

1. Data Quality Control:

  • For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay.[10] A Z'-factor between 0.5 and 1.0 is considered excellent. Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

2. Hit Confirmation and Triage:

  • Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.
  • Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC50 or EC50).
  • Counter-Screens: It is essential to perform counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescence) or exhibit non-specific activity.[25] For nitroaromatic compounds, cytotoxicity assays are particularly important to distinguish between specific antiparasitic/antimicrobial activity and general toxicity.[26]

3. Preliminary Structure-Activity Relationship (SAR) Analysis:

  • Analyze the chemical structures of the confirmed hits to identify common scaffolds and functional groups that are associated with activity.[25] This preliminary SAR can guide the selection of compounds for further optimization.

Challenges and Mitigation Strategies

Screening this compound libraries may present specific challenges:

ChallengeMitigation Strategy
Compound Solubility Ensure compounds are fully dissolved in DMSO. Include a pre-read of the assay plates to detect compound precipitation.
Autofluorescence Perform a pre-read of the compound plates before adding assay reagents to identify and flag autofluorescent compounds.
Cytotoxicity Run a parallel cytotoxicity screen on a relevant mammalian cell line (e.g., HepG2) to assess the therapeutic window of the hits.[26]
Assay Interference by Nitro Group The electron-withdrawing nature of the nitro group can lead to non-specific interactions. Utilize orthogonal assays to confirm hits and consider assays that are less prone to interference from reactive compounds.

Conclusion

The this compound scaffold holds significant promise for the discovery of novel therapeutics. A well-designed high-throughput screening campaign, incorporating a strategic selection of assays, robust automation, and a rigorous hit validation process, is key to unlocking the full potential of these compound libraries. By anticipating and mitigating the challenges associated with this chemical class, researchers can efficiently identify and advance promising lead compounds for further development.

References

Application Notes & Protocols for Evaluating the Anti-Giardial Activity of 3-Nitroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive methodological framework for the pre-clinical evaluation of 3-Nitroimidazo[1,2-b]pyridazine, a novel nitroimidazole derivative, as a potential therapeutic agent against Giardia lamblia. Giardiasis, a major cause of diarrheal disease worldwide, is primarily treated with 5-nitroimidazole drugs like metronidazole.[1][2] However, the emergence of drug-resistant strains and treatment failures necessitates the discovery of new therapeutic leads.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for the systematic in vitro and in vivo assessment of the candidate compound's efficacy, selectivity, and potential mechanism of action. The protocols are grounded in established scientific principles and include causality-driven explanations to ensure technical accuracy and experimental reproducibility.

Introduction: The Rationale for Targeting Giardia lamblia with Novel Nitroimidazoles

Giardia lamblia (syn. G. intestinalis, G. duodenalis) is a flagellated protozoan parasite that colonizes the small intestine, causing giardiasis.[3] The parasite's life cycle involves two stages: the infectious, dormant cyst and the vegetative, disease-causing trophozoite.[4] Current first-line therapies predominantly rely on 5-nitroimidazole compounds, such as metronidazole and tinidazole.[2][3][5]

The mechanism of action of these drugs is contingent upon the anaerobic metabolism of the parasite.[][7] The nitro group of the imidazole is reduced by microbial enzymes, such as nitroreductases, to form reactive nitroso radicals.[][8] These radicals induce cytotoxic effects by binding to and disrupting the structure of DNA and other crucial macromolecules, ultimately leading to parasite death.[] Several enzymes in Giardia, including pyruvate:ferredoxin oxidoreductase (PFOR) and thioredoxin reductase, are implicated in the activation of these prodrugs.[9]

The this compound scaffold represents a novel chemical entity within the broader class of nitroaromatic compounds. Its unique fused ring structure may confer altered electronic properties, solubility, and steric interactions with the parasitic nitroreductases, potentially leading to enhanced activation, improved efficacy against resistant strains, or a more favorable safety profile. This guide outlines the critical experimental cascade required to validate these hypotheses.

Foundational Workflow for Compound Evaluation

The evaluation of a novel anti-giardial agent follows a logical progression from broad activity screening to more detailed mechanistic and safety profiling. This workflow ensures that resources are focused on compounds with the most promising therapeutic potential.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Mechanistic Studies A Primary Screening: In Vitro Anti-Giardial Activity (IC50 Determination) B Secondary Screening: Cytotoxicity Assay (CC50 Determination) A->B Active Compounds C Selectivity Index (SI) Calculation SI = CC50 / IC50 B->C D In Vivo Efficacy: Murine Model of Giardiasis C->D Compounds with High SI E Mechanism of Action Studies (e.g., Nitroreductase Assays) C->E Compounds with High SI

Caption: High-level workflow for evaluating this compound.

In Vitro Efficacy Assessment

The initial phase of evaluation focuses on determining the direct effect of the compound on Giardia lamblia trophozoites in a controlled laboratory environment.

Axenic Cultivation of Giardia lamblia Trophozoites

Rationale: Establishing and maintaining a healthy, reproducible axenic culture of G. lamblia is the prerequisite for all in vitro testing. The TYI-S-33 medium is the gold standard, providing the necessary nutrients for parasite growth in the absence of other microorganisms.[10][11]

Protocol:

  • Media Preparation: Prepare modified TYI-S-33 medium as described by Keister (1983).[11][12] The medium typically contains vitamins, iron, cysteine, and is supplemented with bovine bile and fetal bovine serum.

  • Culture Initiation: Initiate cultures from frozen stocks (e.g., ATCC PRA-242™) by rapidly thawing a vial in a 35°C water bath and transferring the contents to a sterile tube containing 13 mL of pre-warmed TYI-S-33 medium.[13]

  • Incubation: Incubate the culture tubes horizontally at a 15° slant at 37°C to maximize the surface area for trophozoite attachment.[13]

  • Subculturing: Passage the cultures every 3-4 days.[13] To detach the adherent trophozoites, place the culture tube on ice for 15-30 minutes.[12][14] Invert the tube several times to dislodge the cells and transfer a small aliquot of the cell suspension to a new tube containing fresh, pre-warmed medium.[14]

In Vitro Susceptibility Assay (IC50 Determination)

Rationale: The goal of this assay is to determine the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of Giardia trophozoites by 50%. A colorimetric method using a tetrazolium salt like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a reliable and high-throughput method.[15] Viable, metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Harvest trophozoites from a culture at or near peak density. Count the cells using a hemocytometer and adjust the concentration to 4 x 10^5 cells/mL in fresh TYI-S-33 medium. Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate (yielding 4 x 10^4 trophozoites/well).[16][17]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of test concentrations.

  • Drug Exposure: Add 100 µL of the diluted compound to the appropriate wells. Include metronidazole as a positive control and a vehicle control (medium with DMSO). Incubate the plate for 48 hours at 37°C.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 4 hours at 37°C in a CO2 incubator.[19]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

    • Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.

G A Seed 4x10^4 Trophozoites/well in 96-well plate B Add Serial Dilutions of This compound A->B C Incubate for 48h at 37°C B->C D Add MTT Reagent C->D E Incubate for 4h at 37°C D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the in vitro anti-giardial MTT assay.

Selectivity and Cytotoxicity Assessment

Rationale: An ideal antimicrobial agent should be highly toxic to the pathogen but exhibit minimal toxicity to host cells. Therefore, it is crucial to assess the cytotoxicity of this compound against a relevant mammalian cell line.[1][21] This allows for the calculation of the Selectivity Index (SI), a critical parameter in early-stage drug development.

Mammalian Cell Cytotoxicity Assay (CC50 Determination)

Protocol:

  • Cell Line: Use a standard mammalian cell line, such as Vero (monkey kidney epithelial cells) or Caco-2 (human intestinal epithelial cells), which is relevant to the site of infection.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in their appropriate culture medium (e.g., DMEM with 10% FBS).[18] Allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of this compound. Use doxorubicin or a similar cytotoxic agent as a positive control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 incubator.[18][21]

  • Viability Assessment: Perform an MTT or resazurin-based viability assay as described in section 2.2.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) using the same method as for the IC50.

Calculation of Selectivity Index (SI)

The Selectivity Index is the ratio of the cytotoxicity to the anti-giardial activity. A higher SI value indicates greater selectivity for the parasite over host cells.[21]

Formula: SI = CC50 / IC50

A compound with an SI ≥ 10 is generally considered a promising candidate for further development.

ParameterDescriptionAcceptable Value
IC50 50% inhibitory concentration against G. lamblia.< 10 µM
CC50 50% cytotoxic concentration against mammalian cells.> 100 µM
SI Selectivity Index (CC50/IC50).> 10

Table 1: Target values for a promising anti-giardial lead compound.

In Vivo Efficacy Evaluation

Rationale: In vitro activity does not always translate to in vivo efficacy due to factors like drug absorption, distribution, metabolism, and excretion (ADME). Therefore, testing the compound in a relevant animal model of giardiasis is a critical step.[4] The Swiss albino mouse model is well-established for this purpose.[22]

Murine Model of Giardiasis

Protocol:

  • Animal Model: Use 4-6 week old Swiss albino mice.[22][23]

  • Infection: Infect mice by oral gavage with 1 x 10^6 viable G. lamblia cysts.

  • Treatment: On day 5 post-infection, when the infection is established, begin treatment. Administer this compound orally once or twice daily for 3-5 consecutive days at various doses (e.g., 10, 25, 50 mg/kg).

  • Control Groups: Include a vehicle control group (treated with the drug vehicle only) and a positive control group (treated with metronidazole, e.g., 25 mg/kg).

  • Efficacy Assessment:

    • Monitor cyst shedding in the feces every other day.

    • On day 10 post-infection (or 2 days after the last treatment dose), euthanize the animals.

    • Harvest the upper small intestine and enumerate the number of attached trophozoites using a hemocytometer after washing and chilling the intestinal segment.

  • Data Analysis: Compare the trophozoite counts and cyst shedding between the treated and vehicle control groups to determine the percentage reduction in parasite load.

G A Day 0: Infect Mice with 10^6 G. lamblia Cysts B Day 5-9: Administer Compound Orally A->B C Monitor Fecal Cyst Shedding B->C D Day 10: Euthanize Mice B->D E Enumerate Trophozoites in Small Intestine D->E F Calculate % Parasite Load Reduction E->F

Caption: Timeline for the in vivo murine giardiasis efficacy study.

Preliminary Mechanism of Action Studies

Rationale: Understanding how a drug works can aid in its optimization and predict potential resistance mechanisms. For nitroimidazoles, activity is dependent on reductive activation by parasitic nitroreductases.[24][25]

Nitroreductase Activity Assay

This assay can indirectly probe the compound's interaction with the parasite's reductive pathways.

Protocol:

  • Prepare Cell-Free Extract: Grow a large volume of G. lamblia trophozoites, harvest, and lyse the cells by sonication or freeze-thaw cycles in a suitable buffer. Centrifuge to pellet debris and collect the supernatant (cell-free extract).

  • Reaction Mixture: In a 96-well plate, set up a reaction mixture containing the cell-free extract, a reduced nicotinamide adenine dinucleotide (NADH or NADPH) as an electron donor, and the this compound.

  • Monitor NADPH Depletion: The reduction of the nitro compound will consume NADPH. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Interpretation: A significant rate of NADPH depletion in the presence of the compound and the cell extract suggests that the compound is a substrate for Giardia's nitroreductase enzymes.

Conclusion

The methodologies outlined in this document provide a robust and systematic approach to evaluate the potential of this compound as a novel anti-giardial agent. By progressing through in vitro efficacy and selectivity screening to in vivo validation, researchers can generate the critical data package needed to justify further preclinical and clinical development. This structured approach, grounded in established scientific principles, ensures the generation of reliable and reproducible data, paving the way for the discovery of next-generation therapies for giardiasis.

References

Application Note & Protocol: In Vivo Efficacy Assessment of 3-Nitroimidazo[1,2-b]pyridazine Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of infectious diseases, pharmacology, and preclinical development.

Abstract: This document provides a comprehensive guide for the preclinical in vivo assessment of 3-Nitroimidazo[1,2-b]pyridazine compounds for the treatment of tuberculosis (TB). It outlines detailed protocols for establishing a murine model of chronic TB infection, compound formulation, efficacy evaluation, and endpoint analysis. The methodologies are grounded in established preclinical standards to ensure robust and reproducible data generation for advancing novel anti-tubercular candidates.

Introduction

The this compound scaffold represents a promising class of compounds in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Like other nitroimidazoles such as pretomanid, these compounds are prodrugs that require bioreductive activation within the mycobacterium.[1] This activation, often dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme, leads to the generation of reactive nitrogen species, including nitric oxide.[1][2][3] These radicals execute a dual mechanism of action: inhibition of mycolic acid synthesis, which disrupts the integrity of the bacterial cell wall, and respiratory poisoning, which is effective against both replicating and non-replicating, persistent bacteria.[1][4][5] This activity against persistent Mtb is particularly crucial for developing shorter, more effective TB treatment regimens.

Assessing the in vivo efficacy of a novel this compound requires a well-controlled experimental setup that accurately models human TB infection and allows for quantitative evaluation of the compound's bactericidal or bacteriostatic activity. The murine model is the most widely used and validated small animal model for this purpose.[6][7] This guide details the critical steps and rationale for conducting such an assessment.

Part 1: Pre-Clinical Study Design & Considerations

A robust study design is the foundation of a successful in vivo efficacy assessment. Key decisions made at this stage directly impact the quality and interpretability of the results.

Rationale for Animal Model Selection

The choice of mouse strain is critical as it influences the host immune response and disease pathology.[6][7]

  • BALB/c and C57BL/6 Mice: These are the most common strains for TB research. They are relatively resistant to Mtb, developing a chronic, contained infection that mimics aspects of human TB.[6] This allows for a sufficient time window to evaluate the efficacy of multi-week drug regimens.

  • C3HeB/FeJ ("Kramnik") Mice: This strain is highly susceptible and develops caseous, necrotic granulomas that are more pathologically similar to advanced human TB lesions.[8][9] These necrotic lesions can be hypoxic, a feature relevant to the anaerobic activation of nitroimidazoles.[8] This model is excellent for evaluating a compound's ability to sterilize these difficult-to-treat lesions.[10]

Recommendation: For initial efficacy screening, the BALB/c or C57BL/6 model is appropriate. For more advanced studies, particularly those investigating sterilizing activity, the C3HeB/FeJ model should be considered.[9][10]

M. tuberculosis Strain Selection
  • H37Rv: This is the standard, virulent laboratory strain used for most preclinical drug testing. Its genetics and behavior are well-characterized.

  • Drug-Resistant Strains: To assess the compound's potential for treating multi-drug resistant (MDR) or extensively drug-resistant (XDR) TB, clinical isolates with defined resistance profiles should be used. Nitroimidazoles typically lack cross-resistance with current TB drugs, making this a critical evaluation.[11]

Route of Infection: Low-Dose Aerosol

To best mimic the natural route of human infection, a low-dose aerosol infection is the gold standard.[12] This method deposits a small number of bacilli (typically 50-200 CFU) directly into the alveoli of the lungs.[6] This establishes a primary lung infection that progresses over several weeks to a chronic state with dissemination to other organs like the spleen and liver. Recent studies suggest that an ultra-low dose infection (1-3 CFU) may even better recapitulate the heterogeneity seen in human TB.[13][14]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). This includes using appropriate anesthetics, monitoring animal health daily (body weight, clinical signs), and defining clear humane endpoints to minimize suffering.

Part 2: Experimental Protocols

Protocol 2.1: Establishment of a Murine Model of Chronic Tuberculosis

This protocol describes the establishment of a chronic infection suitable for testing drug efficacy, which typically begins 4-6 weeks post-infection.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • M. tuberculosis H37Rv mid-log phase culture

  • Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Prepare Mtb Inoculum: Grow Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase. Wash the cells with PBS-Tween 80 and resuspend. Briefly sonicate to create a single-cell suspension. Adjust the concentration to deliver the target CFU/lung in the specific aerosol chamber volume, determined through prior calibration runs.

  • Aerosol Infection: Place mice in the exposure chamber. Run the nebulizer for the calibrated duration to deliver a low dose of Mtb (~100 CFU/lung).

  • Confirm Inoculum Dose: Immediately following infection (Day 1), euthanize a subset of mice (n=3-4) and harvest their lungs. Homogenize the lungs and plate serial dilutions on Middlebrook 7H11 agar to determine the initial bacterial implantation dose.

  • Establish Chronic Infection: House the remaining mice under BSL-3 conditions. The infection will establish over the next 4-6 weeks, at which point the bacterial load in the lungs will plateau at approximately 10^5 to 10^6 CFU.[15]

Protocol 2.2: Compound Formulation and Dosing

The bioavailability of nitroimidazoles can be challenging due to poor aqueous solubility. Proper formulation is critical for achieving adequate systemic exposure.

Materials:

  • This compound test compound

  • Vehicle components (e.g., 0.5% hydroxypropyl methylcellulose (HPMC), 0.2% Tween 80 in water)

  • Oral gavage needles

  • Positive control drug (e.g., Pretomanid, Isoniazid)

Procedure:

  • Vehicle Selection: Test the solubility and stability of the compound in various pharmaceutically acceptable vehicles. A common choice for oral administration in mice is an aqueous suspension using HPMC as a suspending agent and Tween 80 as a wetting agent.[16]

  • Formulation Preparation: Weigh the required amount of the test compound. Create a paste with a small amount of vehicle. Gradually add the remaining vehicle while vortexing or stirring to create a homogenous suspension. Prepare fresh daily or establish stability for batch preparation.

  • Dose Determination: Doses are typically determined from prior pharmacokinetic (PK) studies. The goal is to select doses that achieve plasma and lung exposures (e.g., AUC or T>MIC) comparable to those desired in a clinical setting.[17] A dose-response study is recommended (e.g., 25, 50, 100 mg/kg).[18]

Protocol 2.3: In Vivo Efficacy Assessment

Procedure:

  • Group Allocation: At 4-6 weeks post-infection, randomize mice into treatment groups (n=8-10 per group). A typical study design is summarized in the table below.

  • Treatment Administration: Administer the compound and controls once daily via oral gavage, 5 days per week, for the duration of the study (typically 4 or 8 weeks).

  • Monitoring: Monitor the body weight and clinical condition of the mice throughout the treatment period. Significant weight loss (>20%) is a common humane endpoint.

  • Euthanasia and Organ Harvest: At the end of the treatment period, euthanize mice via a humane method (e.g., CO2 asphyxiation). Aseptically harvest the lungs and spleen.

Table 1: Example Study Design for In Vivo Efficacy
Group Treatment Regimen
Group 1Vehicle Control (e.g., 0.5% HPMC)
Group 2Test Compound (Low Dose, e.g., 25 mg/kg)
Group 3Test Compound (Mid Dose, e.g., 50 mg/kg)
Group 4Test Compound (High Dose, e.g., 100 mg/kg)
Group 5Positive Control (e.g., Pretomanid 100 mg/kg)

Part 3: Endpoint Analysis & Data Interpretation

Protocol 3.1: Determination of Bacterial Burden (CFU Assay)

The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen.[19][20]

Materials:

  • Harvested lungs and spleens

  • Sterile PBS with 0.05% Tween 80

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates (with and without supplements like OADC)

  • 37°C Incubator

Procedure:

  • Homogenization: Weigh the harvested organs. Homogenize each organ individually in a known volume of sterile PBS-Tween 80.[21]

  • Serial Dilution: Create 10-fold serial dilutions of the tissue homogenate in PBS-Tween 80.

  • Plating: Plate 100 µL of appropriate dilutions onto 7H11 agar plates.[21][22]

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until Mtb colonies are visible.

  • CFU Calculation: Count the colonies on plates that have between 30 and 300 colonies.[21] Calculate the total CFU per organ using the following formula: CFU/organ = (Number of colonies × Dilution factor) × (Total homogenate volume / Volume plated)

  • Data Transformation: For statistical analysis, transform the CFU data to a logarithmic scale (Log10 CFU).

Protocol 3.2: Histopathological Analysis

Histopathology provides qualitative data on the reduction of inflammation and changes in granuloma structure.[8][23][24]

Materials:

  • Portion of harvested lung (typically the left lobe)

  • 10% neutral buffered formalin

  • Paraffin embedding materials

  • Microtome

  • Stains: Hematoxylin and Eosin (H&E), Ziehl-Neelsen (for acid-fast bacilli)

Procedure:

  • Fixation: Fix the lung lobe in 10% formalin for at least 24 hours.

  • Processing: Process the fixed tissue, embed in paraffin, and section at 4-5 µm thickness.

  • Staining: Stain sections with H&E to visualize tissue architecture and inflammatory infiltrates. Use Ziehl-Neelsen staining to visualize acid-fast bacilli within the lesions.[8][23]

  • Analysis: A veterinary pathologist should score the slides blindly for the degree of inflammation, granuloma size and organization, and the presence of necrosis.[24]

Part 4: Data Visualization & Workflow

Data Interpretation

The efficacy of the this compound is determined by the statistically significant reduction in the mean Log10 CFU in the lungs and spleen of treated groups compared to the vehicle control group. A dose-dependent reduction in CFU is a strong indicator of compound activity.[25][26][27] The results should also be compared to the positive control to benchmark the compound's potency. Histology results should correlate with CFU data, with effective treatment leading to reduced lesion size and inflammation.[24]

Diagrams

G cluster_prep Phase 1: Preparation & Infection cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Mtb_Culture Mtb H37Rv Culture (Mid-log phase) Inoculum Prepare Inoculum (Single-cell suspension) Mtb_Culture->Inoculum Aerosol Low-Dose Aerosol Infection (BALB/c Mice, ~100 CFU) Inoculum->Aerosol Confirm Confirm Inoculum (Day 1 CFU count) Aerosol->Confirm Chronic Establish Chronic Infection (4-6 weeks) Aerosol->Chronic Formulate Formulate Test Compound & Controls (Daily) Chronic->Formulate Dosing Daily Oral Gavage (4-8 weeks, 5 days/week) Formulate->Dosing Harvest Harvest Lungs & Spleen Dosing->Harvest Monitor Monitor Animal Health (Weight, Clinical Signs) CFU Bacterial Burden Analysis (CFU Assay) Harvest->CFU Histo Histopathology (H&E, Ziehl-Neelsen) Harvest->Histo Data Data Analysis (Log10 Reduction) CFU->Data Histo->Data G cluster_Mtb Mycobacterium tuberculosis cluster_effect Bactericidal Effects Prodrug This compound (Prodrug) Ddn Ddn Enzyme (F420-dependent) Prodrug->Ddn Bioreduction Activated Activated Drug (Radical Species) Ddn->Activated Mycolic Inhibition of Mycolic Acid Synthesis Activated->Mycolic Respiratory Respiratory Poisoning (Nitric Oxide Release) Activated->Respiratory CellWall Cell Wall Disruption Mycolic->CellWall Death Bacterial Death Respiratory->Death CellWall->Death

References

Application Note & Protocol: Quantitative Bioanalysis of 3-Nitroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Nitroimidazo[1,2-b]pyridazine in biological samples, tailored for researchers, scientists, and drug development professionals. This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly as antiparasitic agents[1]. Accurate quantification in biological matrices is paramount for preclinical and clinical pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, a gold standard for bioanalysis due to its high sensitivity and selectivity. The protocols herein are designed based on established methodologies for similar nitroaromatic compounds and are framed within the rigorous validation standards set by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[2][3][4][5][6][7].

Introduction: The Analytical Imperative

The this compound scaffold is a key pharmacophore in the development of new anti-infective agents[1][8]. Its journey from a promising hit compound to a clinical candidate depends on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The core of this understanding lies in the ability to reliably measure its concentration in complex biological matrices like plasma, serum, and tissue homogenates.

The primary challenges in developing a quantitative assay for this molecule include:

  • High Sensitivity Requirement: Therapeutic doses may result in low ng/mL or even pg/mL concentrations in circulation.

  • Matrix Effects: Biological samples contain a myriad of endogenous components (salts, lipids, proteins) that can interfere with analyte ionization, leading to signal suppression or enhancement[9].

  • Metabolic Instability: Nitro-containing compounds can be susceptible to metabolic reduction, requiring careful handling and stabilization during sample processing.

This guide presents a model LC-MS/MS protocol designed to address these challenges, emphasizing the causality behind each experimental step to empower the scientist to adapt and troubleshoot the method effectively.

Comparative Overview of Analytical Techniques

While several techniques can be employed for small molecule quantification, LC-MS/MS offers the best combination of sensitivity, selectivity, and throughput for bioanalytical applications.

Technique Principle Advantages Disadvantages Typical LOQ Range
LC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.High selectivity and sensitivity.[10] Wide dynamic range. High throughput capability.High initial instrument cost. Susceptible to matrix effects.0.1 - 1 ng/mL
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Lower instrument cost. Robust and widely available.Lower sensitivity compared to MS. Prone to interference from compounds with similar chromophores.10 - 100 ng/mL
Gas Chromatography (GC-MS) Separation of volatile compounds followed by mass detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile analytes like this compound.Analyte Dependent

Given the anticipated need for high sensitivity in pharmacokinetic studies, LC-MS/MS is the recommended methodology.

The LC-MS/MS Workflow: A Self-Validating System

The reliability of any bioanalytical data hinges on a rigorously validated method. The following protocol is designed to meet the criteria outlined in the ICH M10 Bioanalytical Method Validation Guideline, which is harmonized with FDA requirements[3][4][7]. A full validation should assess parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability[5][9].

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS  Accurate Measurement PPT Protein Precipitation (e.g., Acetonitrile) Spike_IS->PPT  Vortex Centrifuge Centrifugation PPT->Centrifuge  e.g., 14,000 rpm, 10 min Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation & Reconstitution Supernatant->Evaporate Injection Inject onto UPLC/HPLC System Evaporate->Injection  Reconstitute in  Mobile Phase A Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration  Generate Chromatograms Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification Validation Validate Run (QC Samples) Quantification->Validation

Caption: High-level workflow for the bioanalysis of this compound.

Detailed Experimental Protocol (Model)

This protocol is a robust starting point. Method development and validation are required before analyzing study samples.

Materials and Reagents
  • This compound reference standard (Purity >98%)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₃,¹⁵N-3-Nitroimidazo[1,2-b]pyridazine, or a structurally similar analog (e.g., another nitroimidazole compound not present in the study).

  • Blank biological matrix (e.g., human plasma with K₂EDTA anticoagulant) from a certified vendor.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, Type I (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the Internal Standard (IS) into separate volumetric flasks. Dissolve in a suitable solvent like DMSO or Methanol to a final concentration of 1 mg/mL. Causality: DMSO is an excellent solvent for many organic molecules, but minimize its percentage in final solutions injected on the LC system to avoid poor peak shape.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 ACN:Water to create working solutions for the calibration curve and quality control (QC) samples.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[11]

  • Aliquot: Pipette 50 µL of study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (e.g., 500 ng/mL) to all tubes except for the "double blank" (matrix without analyte or IS). Vortex briefly. Causality: The IS is added early to account for variability during all subsequent sample preparation steps.

  • Precipitate: Add 200 µL of cold Acetonitrile (<4°C). This volume represents a 4:1 ratio of organic solvent to sample, which is typically sufficient for effective protein precipitation.

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at >14,000 g for 10 minutes at 4°C. Causality: Low temperature helps to keep proteins precipitated and prevents analyte degradation.

  • Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate or autosampler vials. Avoid disturbing the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Causality: This step removes excess organic solvent, preventing peak distortion, and can concentrate the sample, improving sensitivity.

G Start 50 µL Plasma Sample IS Add 10 µL Internal Standard Start->IS ACN Add 200 µL Cold Acetonitrile IS->ACN Vortex Vortex 1 min ACN->Vortex Centrifuge Centrifuge 14,000g, 10 min Vortex->Centrifuge Supernatant Transfer 150 µL Supernatant Centrifuge->Supernatant Final Ready for LC-MS/MS Injection Supernatant->Final

References

Troubleshooting & Optimization

Technical Support Center: Purification of Nitro-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique and often demanding task of purifying nitro-heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the specific challenges posed by this important class of molecules. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles that govern purification success.

Introduction: The Challenge of the Nitro Group

Nitro-heterocyclic compounds are mainstays in pharmaceuticals, agrochemicals, and materials science.[1][2] The nitro group, a powerful electron-withdrawing moiety, imparts unique chemical and biological properties.[3][4] However, this same feature is the primary source of the difficulties encountered during purification. Its strong electronic influence and potential for bioreduction create a landscape of instability, reactivity, and complex chromatographic behavior that can frustrate even seasoned chemists.[3][5] This guide provides field-proven insights and troubleshooting strategies to navigate these challenges effectively.

Safety First: Handling Nitro-Heterocyclic Compounds

Before commencing any purification protocol, it is imperative to recognize the specific hazards associated with nitroaromatic and nitro-heterocyclic compounds. Many are thermally sensitive and can be explosive, particularly poly-nitro compounds.[6] They also present significant toxicological risks.

Frequently Asked Safety Questions:

Q: What are the primary hazards I should be aware of? A: The primary hazards include:

  • Explosive Potential: Poly-nitro compounds can be shock-sensitive and detonate upon heating or impact. Always handle the minimum quantity necessary.

  • Toxicity: Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport. This manifests as cyanosis (blue discoloration of the blood), headache, and dizziness. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[6][7]

  • Flammability: Many of the organic solvents used in purification are highly flammable. Keep away from ignition sources and use properly grounded equipment to prevent static discharge.[6]

Q: What specific PPE is required? A: Standard PPE includes a lab coat, safety glasses, and nitrile gloves. However, for nitro compounds, it is crucial to:

  • Use Blast Shields: When working with potentially explosive compounds, especially during heating or concentration, a blast shield is mandatory.

  • Ensure Proper Ventilation: Always work in a certified chemical fume hood.

  • Contaminated Clothing: Immediately remove and wash any clothing that becomes contaminated.

FAQs - First Principles of Purification

Q: Why do my nitro-heterocyclic compounds often decompose on silica gel columns? A: This is the most common challenge. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The electron-deficient aromatic ring of a nitro-heterocyclic compound is susceptible to nucleophilic attack. The acidic silica surface can catalyze degradation pathways, such as hydrolysis or rearrangement.[8][9] Furthermore, the nitro group itself can be sensitive. For instance, nitroaldol products are known to dehydrate easily on silica.[10]

Q: My compound is a vivid yellow/orange, but I suspect it's impure. How can color be misleading? A: While your target compound may be colored, many common impurities and degradation byproducts in nitro-chemistry are also intensely colored.[10] For example, the formation of nitrostyrenes from the dehydration of a nitroaldol adduct results in a yellow color.[10] Relying on color alone is deceptive. Purity must be confirmed by analytical methods like NMR, LC-MS, or melting point determination.[11][12]

Q: I'm struggling to crystallize my product; it keeps "oiling out." Why does this happen? A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This is common for nitro-heterocyclic compounds due to several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, acting as a "solvent" for your product. Low-melting by-products are a particular issue.[13]

  • Strong Dipole Moment: The nitro group creates a large dipole moment, which can lead to strong intermolecular interactions that favor an amorphous or liquid state over an ordered crystal.

  • Solvent Choice: If the solvent is too good at solvating the molecule even at lower temperatures, or if cooling is too rapid, the molecules may not have time to orient themselves into a crystal lattice.[14]

Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse of purification, but it is fraught with peril for nitro-heterocyclic compounds. Success depends on mitigating the compound's instability.

Problem 1: Compound Streaking or Tailing on the TLC/Column
Potential Cause Explanation & Validation Proposed Solution
Acid/Base Interactions The heterocyclic nitrogen may be basic, while other functionalities or the silica itself are acidic. This leads to strong, non-ideal interactions with the stationary phase.For basic compounds, add 0.1–2.0% triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize acidic sites on the silica.[15] For acidic compounds, add 0.1–2.0% acetic or formic acid.[15]
Sample Overload Too much sample applied to the TLC plate or column saturates the stationary phase, leading to poor separation.[15][16]Dilute the sample before loading. For column chromatography, ensure the sample is loaded onto a minimal volume of silica and not directly as a concentrated liquid band.
Inappropriate Solvent Polarity A solvent system that is too polar will cause all components to move with the solvent front, while one that is not polar enough will result in compounds sticking to the baseline.[15]Develop a solvent system where the target compound has an Rf of 0.2-0.4 on TLC for optimal separation on a column.
Problem 2: Compound Decomposes on the Column

This is a critical issue that can lead to complete loss of product.

Workflow for Diagnosing and Solving On-Column Decomposition:

Caption: Decision tree for troubleshooting on-column decomposition.[17]

Problem 3: Compound is Very Polar and Won't Elute

Q: My compound has an Rf of 0 on TLC even in 100% ethyl acetate. What should I do? A: This is common for highly functionalized heterocycles.

  • Solution 1: More Aggressive Normal Phase System: Try adding methanol (5-20%) to your mobile phase (e.g., dichloromethane). A common system for very polar compounds is 1-10% of a 10% ammonium hydroxide in methanol solution added to dichloromethane.[18]

  • Solution 2: Switch to Reverse-Phase Chromatography: In reverse-phase (e.g., C18 silica), the elution order is inverted. Polar compounds elute first. This is often the best solution for highly polar, water-soluble nitro-heterocyclic compounds.[18] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[19]

Troubleshooting Guide: Crystallization

Crystallization is the most effective method for achieving high purity but requires patience and systematic screening.

Q: I've tried cooling a solution of my compound in a single solvent, but it won't crystallize. What's next? A: Single-solvent crystallization is often insufficient. A systematic approach using multiple techniques is necessary.

Workflow for Crystallization Method Selection:

Caption: Systematic approach to selecting a crystallization technique.[20][21]

Q: Which solvent systems are a good starting point for nitro-heterocyclic compounds? A: There are no universal rules, but good starting points for two-solvent systems include combinations where your compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[14]

Common Solvent Pairs Comments
n-Hexane / AcetoneA general-purpose system effective for moderately polar compounds.[14]
n-Hexane / Ethyl AcetateAnother widely used pair, though sometimes less effective than acetone.[14]
Ethanol / WaterExcellent for polar compounds capable of hydrogen bonding.[14]
Toluene / n-HexaneGood for aromatic compounds. Toluene often promotes good crystal packing.[14]

Experimental Protocols

Protocol 1: 2D Thin Layer Chromatography (TLC) for Stability Assessment

This protocol determines if a compound is stable on a silica gel stationary phase.[17]

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • In one corner, about 1 cm from each edge, spot your compound.

  • Develop the plate in a suitable solvent system.

  • Remove the plate and thoroughly dry it in a vacuum desiccator to remove all solvent.

  • Rotate the plate 90 degrees so the line of separated spots is now on the bottom.

  • Develop the plate again in the same solvent system.

  • Interpretation:

    • Stable Compound: All spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: New spots will appear off the diagonal, indicating that decomposition occurred during the chromatography.[17]

Protocol 2: Deactivation of a Silica Gel Column

This procedure minimizes the acidity of the silica gel, protecting sensitive compounds.[10]

  • Dry-pack your column with the required amount of silica gel.

  • Prepare a solution of 2% triethylamine (TEA) in your non-polar column solvent (e.g., hexanes).

  • Pass 2-3 column volumes of this basic solution through the packed silica gel.

  • Flush the column with 3-5 column volumes of the pure non-polar solvent to remove excess TEA.

  • The column is now "base-washed" and ready for loading your sample and running with your TEA-modified eluent.

Purity Assessment

Confirming the purity of the final product is a non-negotiable step. A single method is often insufficient.

Technique Information Provided Considerations for Nitro-Heterocycles
¹H NMR Provides structural confirmation and can reveal the presence of impurities.Aromatic protons are often shifted significantly downfield due to the nitro group. Integration can provide a ratio of product to impurities.
qNMR Quantitative ¹H NMR (qNMR) provides an absolute purity value without requiring a reference standard of the compound itself.[22]A highly accurate and orthogonal method to chromatography. Requires a certified internal standard.[22]
LC-MS Confirms molecular weight and provides purity as a percentage of total peak area (e.g., AUC at a specific wavelength).[19]Choose a wavelength where both the compound and potential impurities absorb. Be aware that different compounds have different ionization efficiencies in MS.
Melting Point A sharp melting point close to the literature value indicates high purity.Impurities typically depress and broaden the melting range.[11] This is a simple but powerful technique.
Elemental Analysis Provides the percentage composition of C, H, and N.A classic method to confirm the empirical formula. The calculated values should be within ±0.4% of the found values.

References

Technical Support Center: A Troubleshooting Guide for Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including the FDA-approved kinase inhibitor Ponatinib.[1] Its synthesis, however, can present challenges ranging from low yields to purification difficulties. This guide provides practical, field-tested solutions to common problems encountered during the synthesis of this important heterocyclic system.

Section 1: The Core Reaction - Understanding the Mechanism

The most common and robust method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[2] This reaction proceeds via an initial nucleophilic attack of the pyridazine ring nitrogen onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

Understanding this pathway is critical for troubleshooting, as each step has specific requirements regarding reagents, solvents, and conditions.

G Start Starting Materials: 3-Aminopyridazine + α-Haloketone Step1 Step 1: N-Alkylation (Nucleophilic Attack) Start->Step1 Intermediate Intermediate: N-Alkylated Pyridinium Salt Step1->Intermediate Forms salt intermediate Step2 Step 2: Intramolecular Cyclization (Condensation) Intermediate->Step2 Amino group attacks carbonyl carbon Cyclized_Intermediate Cyclized Intermediate (Non-aromatic) Step2->Cyclized_Intermediate Step3 Step 3: Dehydration (Aromatization) Cyclized_Intermediate->Step3 Elimination of H2O Product Final Product: Imidazo[1,2-b]pyridazine Step3->Product

Caption: Simplified mechanism for Imidazo[1,2-b]pyridazine synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues in a question-and-answer format, providing a logical workflow to diagnose and solve problems.

Troubleshooting_Workflow Problem { Problem (e.g., Low/No Yield)} Check_Reagents Check Reagents Purity? Degradation? Correct Stoichiometry? Problem->Check_Reagents First, verify inputs Check_Conditions Check Conditions Temperature? Reaction Time? Inert Atmosphere? Problem->Check_Conditions Second, check process Check_Setup Check Setup Proper Stirring? Dry Glassware? Correct Solvent? Problem->Check_Setup Third, check environment Sol_Reagents Solution Purify/Verify Reagents Use Fresh α-Haloketone Confirm Stoichiometry Check_Reagents->Sol_Reagents Sol_Conditions Solution Optimize Temperature Monitor by TLC Ensure Anhydrous Conditions Check_Conditions->Sol_Conditions Sol_Setup Solution Use Anhydrous Solvent Improve Agitation Degas Solvent Check_Setup->Sol_Setup

Caption: A logical workflow for troubleshooting synthesis problems.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no yield is the most common frustration. The cause can usually be traced to reagents, reaction conditions, or the reaction setup itself.

  • Plausible Cause 1: Reagent Quality and Stoichiometry

    • Diagnosis: The α-haloketone reagent is notoriously unstable and can decompose upon storage. The 3-aminopyridazine can be oxidized or impure. Incorrect stoichiometry will leave one reactant in excess, limiting the theoretical yield.

    • Solution:

      • Verify α-Haloketone: If possible, run a quick ¹H NMR to check the purity of the α-haloketone. If it's old or discolored, consider re-purifying or synthesizing it fresh.

      • Check Aminopyridazine: Ensure the purity of the 3-aminopyridazine starting material. Recrystallization may be necessary if impurities are suspected.

      • Confirm Stoichiometry: Carefully re-weigh your reactants and re-calculate molar equivalents. A 1:1 to 1:1.1 ratio of aminopyridazine to α-haloketone is typical.

  • Plausible Cause 2: Incorrect Reaction Conditions

    • Diagnosis: The reaction is sensitive to temperature and time. Insufficient heat may prevent the reaction from proceeding, while excessive heat can cause decomposition of reactants or products.

    • Solution:

      • Temperature Optimization: Most syntheses proceed well at reflux in a solvent like ethanol or isopropanol. If the yield is low, try incrementally increasing the temperature or switching to a higher-boiling solvent like n-butanol.

      • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of the product spot will indicate the optimal reaction time.

      • Base Selection: A mild base like sodium bicarbonate is often used to neutralize the HBr or HCl generated during the reaction.[2] Ensure it is present in slight excess. Stronger bases can lead to side reactions.

  • Plausible Cause 3: Solvent and Atmospheric Issues

    • Diagnosis: The presence of water can interfere with the reaction. The use of an inappropriate solvent can hinder solubility or reaction rates.

    • Solution:

      • Use Anhydrous Solvents: While not always strictly necessary, using a dry solvent can improve yields, especially if side reactions with water are possible.

      • Ensure Solubility: Check that both starting materials are reasonably soluble in the chosen solvent at the reaction temperature. Poor solubility can dramatically slow down the reaction.

Q2: My TLC shows multiple product spots. What are the likely side products?

The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Plausible Cause 1: Regioisomer Formation

    • Diagnosis: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic.[2] Alkylation can sometimes occur at this site, leading to an undesired regioisomer that cannot cyclize correctly. This is particularly problematic if the pyridazine ring lacks an electron-withdrawing group at the 6-position.

    • Solution: The use of a 3-amino-6-halopyridazine is a common strategy to direct the initial alkylation to the correct nitrogen, significantly improving the yield of the desired product.[2]

  • Plausible Cause 2: Dimerization or Polymerization

    • Diagnosis: Under harsh conditions (e.g., high heat, strong base), the α-haloketone can self-condense, or the product can undergo further reactions. This often results in baseline material or insoluble tars on the TLC plate.

    • Solution:

      • Milder Conditions: Reduce the reaction temperature and ensure a mild base (e.g., NaHCO₃, K₂CO₃) is used.

      • Slow Addition: Add the α-haloketone solution dropwise to the heated solution of the aminopyridazine to maintain a low instantaneous concentration, minimizing self-condensation.

Q3: I'm struggling to purify my final product. What are the best methods?

Purification can be challenging due to the similar polarities of the product and certain impurities.

  • Method 1: Column Chromatography

    • Description: This is the most common method for purifying imidazo[1,2-b]pyridazines.

    • Protocol:

      • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The goal is to achieve an Rf value for your product of ~0.3-0.4.

      • Slurry vs. Dry Loading: For best separation, dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column.

    • Troubleshooting: If the product is streaking, add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize acidic sites on the silica gel.

  • Method 2: Recrystallization

    • Description: If the crude product is relatively pure (>85-90%), recrystallization can be a highly effective and scalable purification method.

    • Protocol:

      • Solvent Screening: Find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.

      • Procedure: Dissolve the crude material in a minimum amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the right starting materials for my desired derivative? A: The final substitution pattern is determined by your starting materials. The substituents on the α-haloketone will end up on the imidazole portion of the ring system, while substituents on the 3-aminopyridazine will be on the pyridazine portion. The use of 6-chloroimidazo[1,2-b]pyridazine is a common strategy as the chlorine atom provides a reactive site for further modifications via nucleophilic aromatic substitution or cross-coupling reactions.[3]

Q: What is the best way to confirm the structure of my final product? A: A combination of analytical techniques is essential.

  • ¹H and ¹³C NMR: Provides definitive information about the chemical structure, connectivity, and environment of the atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • TLC/LC-MS: Assesses the purity of the compound.

Technique Purpose Typical Observation for Imidazo[1,2-b]pyridazine
¹H NMR Structural ElucidationAromatic protons in distinct regions; absence of NH₂ proton from starting material.
¹³C NMR Carbon SkeletonConfirms the number of unique carbons in the fused aromatic system.
ESI-MS Molecular WeightA strong [M+H]⁺ peak corresponding to the calculated molecular weight.

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields for both the cyclization and subsequent functionalization steps, such as Suzuki cross-couplings or SₙAr reactions.[4] However, optimization is required to avoid decomposition.

Section 4: Key Experimental Protocols

General Protocol for the Synthesis of a 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol, to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Reagent Addition: In a separate container, dissolve 2-bromoacetophenone (1.05 eq) in a minimal amount of ethanol.

  • Reaction: Heat the pyridazine suspension to reflux. Once refluxing, add the 2-bromoacetophenone solution dropwise over 10-15 minutes.

  • Monitoring: Allow the reaction to stir at reflux. Monitor the consumption of the starting material by TLC (e.g., using 50% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. Filter the crude mixture and wash the solid with cold ethanol and then water to remove salts. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude solid or residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Section 5: References

  • Cai, Z. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--

  • El-Faham, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: --INVALID-LINK--

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Dakenchem (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Dakenchem. Available at: --INVALID-LINK--

  • Wang, L. et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Nayak, S. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Available at: --INVALID-LINK--

  • Mondal, S. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: --INVALID-LINK--

  • ResearchGate (n.d.). Synthesis of imidazo[1,2-b]pyridazines 150 and 151 as inhibitors of... ResearchGate. Available at: --INVALID-LINK--

  • Shvartsberg, M.S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: --INVALID-LINK--

  • Organic Chemistry Portal (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Foucourt, A. et al. (2019). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Scientific Reports. Available at: --INVALID-LINK--

  • Molecules (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: --INVALID-LINK--

  • Sharma, R. et al. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Sustainability. Available at: --INVALID-LINK--

  • ResearchGate (n.d.). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: --INVALID-LINK--

  • National Library of Medicine (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: --INVALID-LINK--

  • Borah, P. et al. (2017). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: --INVALID-LINK--

References

stability issues and degradation of 3-Nitroimidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Nitroimidazo[1,2-b]pyridazine Derivatives

A Guide for Researchers on Stability and Degradation

Welcome to the technical support center for the this compound series. As a Senior Application Scientist, I've compiled this guide to address the common stability challenges and degradation-related issues encountered by researchers in drug discovery and development. These molecules hold significant therapeutic promise, but their chemical nature, particularly the presence of the nitro group, necessitates careful handling and a proactive approach to stability assessment. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific experimental problems. The solutions emphasize understanding the root cause to prevent recurrence.

Q1: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my this compound derivative. What is happening?

A1: The appearance of new peaks is a classic indicator of compound degradation. The this compound scaffold is susceptible to several degradation pathways, primarily hydrolysis, photolysis, and reduction, especially if other functional groups are present.

Causality: The electron-withdrawing nature of the nitro group makes the fused heterocyclic ring system electron-deficient.[1] This property, while often key to the compound's biological activity, can also render the molecule susceptible to nucleophilic attack (hydrolysis) or reductive pathways.[2] Furthermore, nitroaromatic compounds are frequently photosensitive.[3][4]

Recommended Actions:

  • Confirm and Characterize: First, confirm that the new peaks are indeed degradants and not artifacts. Re-run the sample alongside a freshly prepared standard. Use high-resolution mass spectrometry (HR-MS) to obtain accurate masses for the new peaks, which provides vital clues to their structures (e.g., addition of water, loss of the nitro group).

  • Perform a Forced Degradation Study: To systematically identify the vulnerabilities of your specific derivative, a forced degradation study is the industry-standard approach.[5] This involves subjecting the compound to a range of stress conditions to accelerate degradation in a controlled manner. This will not only help identify the degradants but also establish the stability-indicating nature of your analytical method.

Protocol: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to identify the degradation pathways for your compound.

G cluster_prep Preparation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) aliquot Aliquot into separate, appropriate vials (e.g., amber for photo, screw-cap for thermal/hydrolysis) prep->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, RT/60°C) aliquot->base ox Oxidation (3% H2O2, RT) aliquot->ox thermal Thermal (Dry Heat, 80°C) aliquot->thermal photo Photolytic (ICH-compliant light chamber) aliquot->photo dark_control Dark Control (Wrapped in foil) aliquot->dark_control neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by LC-MS (Compare against unstressed control) ox->analyze thermal->analyze photo->analyze dark_control->analyze neutralize->analyze characterize Characterize Major Degradants (MS/MS fragmentation) analyze->characterize

Figure 1: Workflow for a forced degradation study.

Data Summary for Forced Degradation:

Stress ConditionReagents & ConditionsTypical ObservationPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C, 2-24hModerate degradationCleavage of sensitive ethers/amides, potential ring hydrolysis.[6]
Base Hydrolysis 0.01 M - 0.1 M NaOH, RT-60°C, 1-12hOften rapid degradationRing opening, hydrolysis of esters/amides.[7]
Oxidation 3-30% H₂O₂, RT, 24hVariableN-oxidation, oxidation of alkyl side chains.[8]
Thermal Dry heat, >80°C, 24-72hDegradation if melting point is approachedGeneral decomposition, dependent on structure.[9]
Photolytic ICH Q1B options (e.g., 1.2M lux-hrs)Significant degradation is commonNitro group reduction, rearrangement, or cleavage.[3][4][10]

Q2: My compound shows great potency in an initial biochemical screen, but its activity drops significantly in cell-based assays. Could this be a stability issue?

A2: Yes, this is a very common scenario and is often attributable to either poor stability in the cell culture medium or, more specifically for this class of compounds, metabolic degradation by the cells themselves.

Causality:

  • Media Instability: Cell culture media are complex aqueous buffered solutions (typically pH 7.2-7.4) containing salts, amino acids, and vitamins. Your compound may have limited stability at this pH over the course of a 24-72 hour cellular assay.

  • Reductive Metabolism: A key feature of nitroaromatic compounds is their susceptibility to reduction by cellular nitroreductases (NTRs).[2][11] These enzymes, present in many cell types (and especially in bacteria and some parasites), reduce the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives.[1][2] This metabolic activation is the basis for the activity of many nitroaromatic drugs, but it can also lead to inactive metabolites or reactive species that cause off-target toxicity.[1][12]

Recommended Actions:

  • Assess Media Stability: Incubate your compound in the cell culture medium (without cells) for the duration of your assay (e.g., 0, 2, 8, 24, 48 hours). Analyze the samples by HPLC at each time point to quantify the amount of parent compound remaining.

  • Investigate Reductive Metabolism: The reduction of the nitro group is a highly probable event.

    • Analytical: Run an experiment where you incubate the compound with your cells. After a set time, lyse the cells, extract all components, and analyze via LC-MS. Look for metabolites corresponding to the mass of the reduced products (e.g., M-16 for NO₂ to NO, M-15 for NO₂ to NHOH, M-30 for NO₂ to NH₂).

    • Biological: If available, test your compound on a panel of cell lines with known high and low expression of nitroreductase enzymes to see if activity correlates with enzyme levels.

G cluster_info Metabolic Pathway Compound This compound (Parent Drug, R-NO₂) Nitroso Nitroso Derivative (R-NO) Compound->Nitroso +2e⁻, +2H⁺ (Nitroreductase) Hydroxylamino Hydroxylamino Derivative (R-NHOH) Nitroso->Hydroxylamino +2e⁻, +2H⁺ (Nitroreductase) Amino Amino Derivative (R-NH₂) Hydroxylamino->Amino +2e⁻, +2H⁺ (Nitroreductase) info1 This reductive pathway is a critical bioactivation or deactivation route in cellular environments.

Figure 2: Reductive metabolism of nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid and solution stocks of this compound derivatives?

A1: Based on their general chemical liabilities, the following conditions are recommended:

  • Solid Form: Store as a solid in a desiccator at -20°C or below. The container should be opaque or amber-colored to protect from light. Minimizing moisture and light exposure is critical.

  • Solution Stocks: Prepare concentrated stocks (e.g., 10-50 mM) in an anhydrous aprotic solvent like DMSO or DMF. Aliquot into single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Before opening a frozen vial, allow it to warm completely to room temperature to prevent condensation of atmospheric water into the cold stock solution.

Q2: How does the position of the nitro group and other substituents affect stability?

A2: The position of the nitro group and the electronic nature of other substituents profoundly influence the molecule's stability. While specific data for the this compound core is emerging, general principles of physical organic chemistry apply:

  • Nitro Group Position: The 3-position places the electron-withdrawing nitro group on the imidazole part of the fused system. This significantly impacts the electron density of the entire ring system, making it susceptible to the degradation pathways mentioned earlier.

  • Other Substituents:

    • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂) can partially offset the electron deficiency of the ring system, potentially increasing stability against nucleophilic attack but may offer sites for oxidative metabolism.

    • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -CF₃) will further decrease electron density, potentially increasing susceptibility to nucleophilic attack and reductive pathways.[1] They can, however, increase thermal stability in some cases.

Q3: Are there any formulation strategies to improve the stability of these compounds in aqueous solutions for experiments?

A3: Yes, if you are observing poor stability in aqueous buffers or media, consider these strategies:

  • Use of Co-solvents: For in vitro experiments, using a small percentage (typically <1%) of an organic co-solvent like DMSO can help maintain solubility and stability. However, always run a vehicle control, as high concentrations of DMSO can have biological effects.

  • pH Optimization: Determine the pH-stability profile of your compound. If it is more stable at a slightly acidic pH, consider if your experiment can be performed in a buffer system like MES instead of phosphate or bicarbonate buffers, which maintain a higher pH.

  • Complexation with Cyclodextrins: For preclinical or in vivo studies, formulation with cyclodextrins can physically protect the labile parts of the molecule from the aqueous environment, thereby improving both stability and solubility.

Q4: My HPLC chromatography for these compounds is poor (e.g., peak tailing, shifting retention times). What should I check?

A4: While this could be a sign of on-column degradation, it's more often a correctable chromatography issue. The basic nitrogen atoms in the imidazopyridazine core can interact with residual acidic silanols on the silica support of many HPLC columns, leading to peak tailing.

HPLC Troubleshooting Tips:

ObservationPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with column silanols; Column contamination.Use a mobile phase with a low concentration of a competitor amine (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic or trifluoroacetic acid). Use a high-purity, end-capped column.
Shifting Retention Inconsistent mobile phase prep; Temperature fluctuation; Column degradation.Prepare fresh mobile phase daily. Use a column oven to maintain constant temperature.[13] Flush the column and check its performance with a standard.
Split Peaks Partially blocked frit; Column void; Co-eluting degradant.Reverse-flush the column (if permitted by manufacturer). If unresolved, replace the column. Check the sample purity via LC-MS.[13]
Baseline Noise Solvent contamination; Detector issue; Air bubbles in the system.Use high-purity HPLC-grade solvents. Purge the system thoroughly.

References

overcoming poor solubility of 3-Nitroimidazo[1,2-b]pyridazine analogs in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Solubility in In Vitro Assays

Welcome to the technical support center for researchers working with 3-nitroimidazo[1,2-b]pyridazine analogs. This resource, designed for drug development professionals and scientists, provides in-depth troubleshooting guides and frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this chemical series. As Senior Application Scientists, our goal is to provide you with the rationale behind experimental choices, enabling you to generate reliable and reproducible in vitro data.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, its probable causes, and a systematic approach to resolving it.

Problem 1: My compound precipitates immediately upon addition to aqueous assay buffer or cell culture medium.

This is a classic sign of a compound "crashing out" of solution, a common issue when diluting a concentrated organic stock solution into an aqueous environment.

Probable Causes:

  • Solvent Shock: The rapid change in solvent polarity from a high-concentration organic stock (like DMSO) to the aqueous buffer causes a sudden drop in the compound's solubility, leading to precipitation.[1][2]

  • Exceeding Kinetic Solubility: The final concentration of your compound in the assay buffer is higher than its kinetic solubility limit under those specific conditions (pH, salt concentration, temperature).[3]

  • Low Compound Purity: Impurities can sometimes act as nucleation sites, initiating precipitation.

Systematic Solutions:

  • Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer.

    • Protocol: Stepwise Dilution: Perform one or more intermediate dilution steps. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this 1 mM stock into your final aqueous buffer. This gradual reduction in organic solvent concentration can prevent solvent shock.[4]

    • Protocol: Pre-dilution in Media Components: If using cell culture media, try diluting the compound stock in media containing serum first. Serum proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[5]

  • Reduce Final Organic Solvent Concentration: While counterintuitive, a very high initial DMSO concentration in the stock can exacerbate precipitation upon dilution.

    • Rationale: A lower stock concentration (e.g., 1-5 mM instead of 10-20 mM) requires a larger volume to be added to the assay, which can aid in dispersion. However, you must balance this with keeping the final DMSO concentration non-toxic to your cells, typically below 0.5%.[2][4][6]

  • Modify the Assay Buffer:

    • Inclusion of Solubilizing Agents: For cell-free assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to your buffer.[7] For cell-based assays, this is generally not recommended due to cytotoxicity.[7]

    • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8][9] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a widely used and biocompatible option.[10] You may need to empirically determine the optimal concentration for your specific analog.

  • Assess and Confirm Solubility Limits: Before proceeding with extensive biological assays, determine the kinetic solubility of your compound in your specific assay buffer.

    • Protocol: Kinetic Solubility Assessment: A common method is nephelometry, which measures light scattering caused by precipitated particles.[3] This will give you a clear upper limit for your experimental concentrations.

Problem 2: My assay results are inconsistent or show poor dose-response curves.

Inconsistent data is often a downstream effect of underlying solubility problems, even if visible precipitation is not obvious.

Probable Causes:

  • Micro-precipitation: The compound may be forming very small, invisible precipitates, reducing the actual concentration of the dissolved, active compound in the assay.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips, microplates, and tubes, leading to a lower effective concentration.

  • Compound Aggregation: At concentrations above the solubility limit, molecules can form aggregates that may have different (and often artefactual) biological activity compared to the monomeric form.

Systematic Solutions:

  • Work Below the Measured Solubility Limit: The most critical step is to ensure your entire dose-response range is well below the kinetic solubility limit you determined for your analog in the specific assay medium. A good target for drug discovery compounds is a solubility of >60 µg/mL.[3][11]

  • Incorporate a Surfactant (Cell-Free Assays): For biochemical or enzymatic assays, adding a low concentration (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer can prevent both micro-precipitation and non-specific binding to plastics.[7]

  • Use Low-Binding Labware: When possible, use polypropylene or other low-protein-binding microplates and tubes to minimize loss of the compound due to surface adsorption.

  • Visual Inspection Under Magnification: Before reading your assay plates, visually inspect the wells under a microscope. Sometimes, crystalline structures or amorphous precipitates that are not visible to the naked eye can be detected.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of a this compound analog?

A1: Dimethyl sulfoxide (DMSO) is the universally accepted starting solvent for preparing high-concentration stock solutions of novel, poorly soluble compounds for in vitro screening.[12] Its strong solubilizing power for a wide range of organic molecules makes it the first choice. If DMSO fails, other aprotic, water-miscible solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but their cellular toxicity is often higher than DMSO.[12]

Q2: How high can the final concentration of DMSO be in my cell-based assay?

A2: This is highly dependent on the cell line being used. As a general rule, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize effects on cell viability, proliferation, and differentiation.[2][13] It is crucial to always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.[13]

Co-SolventTypical Stock Conc.Recommended Max Final Assay Conc. (Cell-Based)Notes
DMSO 1-20 mM< 0.5% (ideally ≤ 0.1%)Standard first choice; can cause cell stress at higher concentrations.[2][6]
Ethanol 1-10 mM< 0.5% Can affect cell signaling pathways; more volatile than DMSO.[14]
DMF 1-10 mM< 0.1% Generally more toxic to cells than DMSO.
PEG 400 Varies< 1% A co-solvent that can also be part of a formulation strategy.[9][15]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my in vitro screen?

A3:

  • Kinetic Solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock is added to an aqueous buffer and allowed to equilibrate for a short period (e.g., 1-2 hours). It reflects the conditions of most high-throughput screening assays.[3][16]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a buffer and allowing it to dissolve until the solution is saturated, which can take 24-48 hours or longer.[3][11]

For initial in vitro biological assays, kinetic solubility is the more relevant parameter because it mimics how you are preparing your samples.[16] Poor kinetic solubility is a direct predictor of the problems you will face in your experiments.

Q4: Can adjusting the pH of my buffer help dissolve my compound?

A4: Yes, if your compound has ionizable functional groups. The imidazo[1,2-b]pyridazine scaffold contains nitrogen atoms that are basic and can be protonated at acidic pH. Depending on the other substituents on your analog, there may also be acidic protons.

  • Basic Groups: Lowering the pH of the buffer will protonate basic sites, increasing the polarity and aqueous solubility of the compound.

  • Acidic Groups: Raising the pH will deprotonate acidic sites, forming a salt and increasing solubility.

This strategy is highly effective but must be compatible with the pH requirements of your assay (e.g., maintaining cell viability or optimal enzyme activity).[8][9]

Visualized Workflows and Protocols
Decision Tree for Solubility Troubleshooting

This diagram outlines a logical progression for addressing solubility issues with a new this compound analog.

G start Start: New Analog Received prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock check_stock Visually Clear Stock Solution? prep_stock->check_stock dilute_assay Dilute to Final Conc. in Assay Buffer check_stock->dilute_assay Yes fail_stock Problem: Insoluble in DMSO. Try alternative solvent (DMF, NMP) or gentle warming. check_stock->fail_stock No check_precip Visible Precipitation? dilute_assay->check_precip success Proceed with Assay (Keep final DMSO <0.5%) check_precip->success No strategy Implement Solubilization Strategy check_precip->strategy Yes step_dilute 1. Use Stepwise Dilution strategy->step_dilute lower_conc 2. Lower Stock Concentration retest Re-test Dilution step_dilute->retest additives 3. Use Additives (e.g., HP-β-CD) lower_conc->retest ph_adjust 4. Adjust Buffer pH (if compatible) additives->retest ph_adjust->retest check_retest Precipitation Resolved? retest->check_retest check_retest->success Yes fail_final Problem: Compound unsuitable for assay at this concentration. Determine kinetic solubility limit and work below it. check_retest->fail_final No G cluster_protocol Stock Solution Workflow weigh 1. Weigh Compound Accurately weigh the solid compound using an analytical balance. calc 2. Calculate Solvent Volume Use the desired concentration (e.g., 10 mM) and molar mass to calculate the required volume of DMSO. weigh->calc add_dmso 3. Add DMSO Add the calculated volume of high-purity, anhydrous DMSO to the vial. calc->add_dmso dissolve 4. Dissolve Compound Mix thoroughly using a vortex mixer. If needed, sonicate for 5-10 minutes in a water bath. add_dmso->dissolve inspect 5. Visual Inspection Hold the vial against a light source to ensure no solid particles remain. dissolve->inspect store 6. Aliquot and Store Aliquot into single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light and moisture. inspect->store

References

Technical Support Center: Purification of Nitro Aliphatic Compounds by Impurity Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nitro aliphatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the technique of selective impurity polymerization to enhance the purity of their target compounds. Here, we delve into the core principles, provide actionable protocols, and offer detailed troubleshooting advice to navigate common experimental challenges.

Principle of the Method

Nitro aliphatic compounds, particularly those synthesized via vapor-phase nitration of hydrocarbons or Henry reactions, are often contaminated with reactive impurities such as aldehydes (e.g., formaldehyde), unsaturated aldehyde derivatives, and nitroolefins.[1] These impurities can impart color to the product, compromise stability, and interfere with downstream applications.

The purification strategy described here hinges on a key difference in chemical reactivity: these aldehydic and unsaturated impurities can be selectively induced to polymerize into non-volatile, high-molecular-weight products, while the saturated nitro aliphatic compound remains unreacted. The resulting polymer is then easily separated from the desired nitro compound by distillation or filtration.[1]

The Core Mechanism: The process typically involves a base-catalyzed polymerization. For aldehyde impurities like formaldehyde, a base (e.g., a mild alkali) initiates a series of condensation reactions (akin to an aldol or Cannizzaro reaction), leading to the formation of long-chain polymers.[2][3] The choice of the polymerizing agent and reaction conditions is critical to ensure the selective polymerization of impurities without causing decomposition or undesired side reactions of the target nitro compound.[1]

Detailed Experimental Protocol

This protocol provides a general framework for the purification of a crude nitro aliphatic compound (e.g., nitromethane or nitroethane) containing aldehyde impurities.

Safety First: Nitro aliphatic compounds can be hazardous and potentially explosive under certain conditions, especially in basic solutions or when heated.[4] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all chemicals used.

Materials:

  • Crude nitro aliphatic compound

  • Polymerization catalyst (e.g., 1 M Sodium Hydroxide, Sodium Carbonate, or an appropriate amine-based catalyst)

  • Stir plate and magnetic stir bar

  • Reaction vessel (round-bottom flask)

  • Condenser (if heating is required)

  • Distillation apparatus or filtration setup

  • Analytical equipment for purity assessment (e.g., GC, HPLC, NMR)[5][6]

Step-by-Step Procedure:

  • Initial Analysis: Before starting, analyze a sample of the crude material using Gas Chromatography (GC) or another suitable method to determine the initial purity and identify the key impurities.[6][7]

  • Reaction Setup: Charge the reaction vessel with the crude nitro aliphatic compound. Ensure the setup includes efficient magnetic stirring.

  • Catalyst Addition: Slowly add a catalytic amount of the chosen base to the stirring crude material. The optimal amount will depend on the level of impurities and should be determined empirically, starting with a very small quantity (e.g., 0.1% w/w).

  • Polymerization:

    • For highly reactive aldehydes: The reaction may proceed at room temperature. Stir the mixture for a predetermined time (e.g., 1-4 hours). A noticeable increase in viscosity or the formation of a precipitate indicates successful polymerization.

    • For less reactive impurities: Gentle heating (e.g., 40-60°C) may be required.[1] Use a condenser to prevent the loss of volatile compounds. Monitor the reaction progress closely.

  • Neutralization (Optional but Recommended): After the polymerization is complete, it is often wise to neutralize the catalyst with a dilute acid to prevent potential degradation of the nitro compound during distillation. This step is crucial if the mixture was basic.[4]

  • Separation of Polymer:

    • Distillation: This is the most common method. The purified nitro aliphatic compound is distilled away from the non-volatile polymer residue.[1]

    • Filtration: If the polymer has precipitated as a solid, it can be removed by vacuum filtration. The filtrate is the purified product.

  • Final Analysis: Analyze the purified product using the same method as in Step 1 to confirm the removal of impurities and determine the final purity.

Workflow Diagram

PurificationWorkflow Crude Crude Nitro Compound Analyze1 Initial Purity Analysis (e.g., GC) Crude->Analyze1 Sample Setup Reaction Setup: Add Catalyst (Base) Crude->Setup Analyze1->Setup Provides Baseline Polymerize Stir & Allow Polymerization Setup->Polymerize Separate Separation Step Polymerize->Separate Distill Distillation Separate->Distill If polymer is dissolved/viscous Filter Filtration Separate->Filter If polymer precipitates Analyze2 Final Purity Analysis (e.g., GC) Distill->Analyze2 Filter->Analyze2 Pure Purified Nitro Compound Analyze2->Pure Confirms Purity

Caption: Experimental workflow for nitro aliphatic compound purification.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the purification process.

Issue 1: Purity has not improved after the procedure.

  • Question: I followed the protocol, but my post-distillation GC analysis shows the same impurity profile. What went wrong?

  • Answer:

    • Cause - Ineffective Polymerization: The catalyst may have been insufficient in quantity or activity. The temperature might have been too low, or the reaction time too short for the specific impurities present.[1]

    • Solution:

      • Increase Catalyst: Perform a small-scale trial with a slightly higher catalyst concentration. Be cautious, as too much base can promote side reactions.

      • Increase Temperature/Time: If the reaction was performed at room temperature, try gentle heating (e.g., 50°C). Extend the reaction time and take aliquots periodically to monitor the disappearance of impurity peaks by GC.

      • Change Catalyst: Some impurities may not respond well to a hydroxide catalyst. Consider trying a different base, such as sodium carbonate or an amine-based catalyst.

Issue 2: The yield of the purified product is very low.

  • Question: I removed the impurities, but I lost a significant amount of my target nitro compound. Why?

  • Answer:

    • Cause - Co-distillation or Product Degradation: The most likely cause is degradation of the nitro aliphatic compound due to excessive heat or prolonged exposure to basic conditions.[4] Some product may also have been physically trapped in the viscous polymer residue.

    • Solution:

      • Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the nitro compound.

      • Neutralize Before Distillation: Before distilling, carefully neutralize the basic catalyst with a dilute acid (e.g., H₂SO₄) to a neutral pH. This is critical for preventing base-catalyzed decomposition at high temperatures.[4]

      • Optimize Catalyst Amount: Use the minimum amount of catalyst necessary to polymerize the impurities. An excess can lead to higher product loss.

Issue 3: The entire mixture solidified or became an intractable sludge.

  • Question: After adding the catalyst, the entire reaction mixture turned into a solid mass that I cannot distill.

  • Answer:

    • Cause - Runaway Polymerization: This indicates that the polymerization reaction was too rapid and uncontrolled. This can happen if the concentration of impurities (especially formaldehyde) is very high or if too much catalyst was added at once.[8]

    • Solution:

      • Dilute the Crude Material: If you suspect a high impurity load, dilute the crude product with a small amount of already purified nitro compound or an inert solvent before adding the catalyst.

      • Slow Catalyst Addition: Add the catalyst dropwise or in small portions over a period of time, rather than all at once.

      • Cool the Reaction: Perform the catalyst addition in an ice bath to dissipate the exothermic heat of polymerization and slow the reaction rate.[8]

Issue 4: The product is yellow or discolored after purification.

  • Question: The final distilled product is still yellow. I thought this process was supposed to remove color-forming bodies.

  • Answer:

    • Cause - Incomplete Removal or Thermal Decomposition: The yellowing could be due to residual color-forming bodies (like nitroolefins) that were not fully polymerized, or it could be a result of slight thermal decomposition during distillation, creating new chromophores.[1]

    • Solution:

      • Aerate Before Distillation: A patented method suggests that aerating the mixture (bubbling air through it) at a moderate temperature (e.g., 40-100°C) for 1-3 hours can help polymerize latent color-forming bodies before the final distillation.[1]

      • Refine Distillation Technique: Use vacuum distillation to lower the temperature and minimize thermal degradation. Ensure your distillation apparatus is clean and free of contaminants.

      • Repeat the Process: A second, more gentle purification cycle with a minimal amount of catalyst may be necessary for highly impure starting materials.

Frequently Asked Questions (FAQs)

  • Q1: What types of impurities can be removed with this method?

    • This technique is most effective for removing aldehydes (especially formaldehyde), unsaturated aldehydes, and nitroolefins. These are common byproducts in the synthesis of nitroparaffins and nitroalcohols.[1]

  • Q2: How do I choose the right polymerization catalyst?

    • For simple aldehyde impurities, mild bases like sodium hydroxide or sodium carbonate are often sufficient. For more complex mixtures or to avoid strong bases, amine-based catalysts can be effective. The choice depends on the specific impurities and the stability of your target compound. Empirical testing on a small scale is always recommended.

  • Q3: Can this method be used for aromatic nitro compounds?

    • Generally, this method is designed for aliphatic nitro compounds. Aromatic nitro compounds have different impurity profiles and stability characteristics. Their purification typically involves other methods like recrystallization or chromatography.

  • Q4: How can I confirm that polymerization has occurred?

    • A visual increase in the viscosity of the reaction mixture is a strong indicator. If the polymer precipitates, its formation will be obvious. Analytically, you can use techniques like Gel Permeation Chromatography (GPC) to analyze the high-molecular-weight residue left after distillation.[6]

  • Q5: Is it possible to regenerate or reuse the catalyst?

    • In this specific application, the catalyst is a consumable reagent used in small quantities and is typically neutralized or removed with the polymer residue. It is not designed for recovery or reuse.

Sample Data: Purity Assessment

The following table illustrates typical results from a successful purification of crude nitromethane.

AnalytePurity Before Treatment (Area % GC)Purity After Treatment (Area % GC)
Nitromethane98.5%>99.9%
Formaldehyde1.2%Not Detected
Other Volatiles0.3%Not Detected

References

Technical Support Center: Strategies to Enhance Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and strategic insights to help you navigate and overcome challenges related to the metabolic stability of this important chemical scaffold. The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the kinase inhibitor ponatinib.[1][2] However, optimizing the pharmacokinetic profile, particularly metabolic stability, is a critical and often challenging step in the development pipeline. This resource is designed to provide both foundational knowledge and advanced, actionable strategies to improve your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers have when beginning to work on the metabolic stability of imidazo[1,2-b]pyridazine compounds.

Q1: What is metabolic stability, and why is it a critical parameter for my imidazo[1,2-b]pyridazine series?

A1: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by drug-metabolizing enzymes. A compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect, leading to low bioavailability and a short duration of action.[3] Enhancing the metabolic stability of your imidazo[1,2-b]pyridazine derivatives can lead to several advantages, including a longer half-life, more consistent plasma concentrations, and a reduced potential for patient-to-patient variability in drug levels.[4]

Q2: What are the primary in vitro models to assess the metabolic stability of my compounds, and how do I choose the right one?

A2: The choice of in vitro model is crucial for obtaining relevant data. The three most common systems are liver microsomes, S9 fractions, and hepatocytes.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are rich in Phase I enzymes, particularly Cytochrome P450s (CYPs), which are major drivers of oxidative metabolism.[4] Microsomal stability assays are cost-effective, high-throughput, and excellent for initial screening to identify compounds susceptible to CYP-mediated metabolism.[5][6]

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[7] It offers a broader enzymatic profile than microsomes, including cytosolic enzymes like aldehyde oxidase (AO), which can be a relevant pathway for nitrogen-containing heterocycles.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[4][7] They contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors at physiologically relevant concentrations, providing a more comprehensive picture of hepatic clearance.[8][9] They are essential for understanding the contribution of both phases of metabolism and for compounds that may be cleared by non-CYP pathways.[10]

Recommendation: Start with a microsomal stability assay for high-throughput screening. If a compound is stable in microsomes but shows high clearance in vivo, or if you suspect non-CYP metabolism (e.g., from aldehyde oxidase), progress to hepatocyte or S9 fraction assays.[11]

Q3: What are the most common metabolic "hotspots" on the imidazo[1,2-b]pyridazine scaffold?

A3: While the exact site of metabolism is highly dependent on the specific substituents, common metabolic liabilities on this scaffold and similar structures include:

  • Oxidation of Electron-Rich Aromatic Rings: Phenyl or other aryl groups attached to the core, particularly at unsubstituted para-positions, are classic sites for CYP-mediated hydroxylation.[12]

  • N- and O-dealkylation: Small alkyl groups on nitrogen or oxygen atoms (e.g., methoxy, N-methyl) are frequently removed.

  • Oxidation of the Imidazo[1,2-b]pyridazine Core: The heterocyclic core itself can be a site of metabolism. For example, aldehyde oxidase (AO) can metabolize electron-deficient nitrogen-containing heterocycles, and this possibility should be considered.[13]

  • Benzylic Oxidation: A -CH2- linker between the core and an aromatic ring is a prime target for oxidation.

Q4: Which enzyme families are typically responsible for the metabolism of these derivatives?

A4: The Cytochrome P450 (CYP) superfamily is the most common culprit, responsible for the majority of Phase I oxidative metabolism.[14] Key isoforms include CYP3A4, CYP2D6, and CYP2C9.[14][15] Additionally, for certain imidazo[1,2-b]pyridazine analogues, Aldehyde Oxidase (AO) can be a significant contributor to metabolism, especially if the scaffold is electron-deficient.[13] AO-mediated metabolism is a known issue for many nitrogen-containing heterocyclic drugs and can lead to poor cross-species correlations.[13]

Section 2: Troubleshooting Guide for In Vitro Stability Assays

Even with established protocols, experimental issues can arise. This guide provides solutions to common problems encountered during metabolic stability assays.

Problem/Observation Potential Cause(s) Recommended Troubleshooting Steps & Rationale
High variability between replicate wells. 1. Poor compound solubility in the assay buffer. 2. Inconsistent pipetting or timing. 3. Compound adsorption to plasticware.1. Assess Solubility: Visually inspect for precipitation. Determine the kinetic solubility of your compound in the final assay buffer. If solubility is low, consider reducing the starting concentration or adding a small, consistent percentage of an organic co-solvent (e.g., <1% DMSO).[16] 2. Automate or Standardize: Use automated liquid handlers for consistency. If manual, use a multichannel pipette and ensure quench steps are timed precisely. 3. Use Low-Binding Plates: Test your compound's recovery from the plates in the absence of enzymes to quantify loss due to non-specific binding.
Compound appears stable in microsomes but shows high clearance in vivo. 1. Metabolism is not mediated by microsomal enzymes. 2. Clearance is driven by non-hepatic routes. 3. Active transport into the liver is rate-limiting.1. Expand Test Systems: Run the assay in hepatocytes, which contain both Phase I and Phase II enzymes, and S9 fractions, which include cytosolic enzymes like AO.[7][11] This will reveal if other pathways are responsible for clearance. 2. Investigate Extrahepatic Metabolism: Consider stability assays using intestinal microsomes or S9 fractions, as the gut wall can be a major site of first-pass metabolism.[4][10] 3. Hepatocyte Uptake: Use plated hepatocytes to assess if active uptake into the cell is a prerequisite for metabolism.[7]
Significant compound loss (>20%) in control incubations (without NADPH cofactor). 1. Chemical instability in the assay buffer (pH, temperature). 2. Degradation by non-NADPH-dependent enzymes present in the preparation (e.g., esterases). 3. Strong, non-covalent binding to microsomal proteins.1. Buffer Stability Test: Incubate the compound in the assay buffer at 37°C without any biological matrix and measure its concentration over time.[16] 2. Identify Enzyme: If stable in buffer, the loss is likely enzymatic. This suggests a pathway independent of CYPs, such as hydrolysis by esterases or carboxylesterases.[11] 3. Assess Protein Binding: Compare the starting concentration (T=0) in the presence and absence of microsomes. A significant drop upon adding microsomes indicates strong binding.
The positive control compound (e.g., midazolam, testosterone) is not being metabolized as expected. 1. Inactive microsomal/hepatocyte lot. 2. Degraded or incorrect concentration of NADPH cofactor. 3. Analytical instrument issue.1. Verify Lot Activity: Check the supplier's certificate of analysis for the expected activity of the lot. Use a new, validated lot of microsomes or hepatocytes.[17] 2. Prepare Fresh Cofactors: The NADPH regenerating system is crucial. Prepare it fresh before each experiment.[18] 3. Check Instrument Performance: Analyze a standard curve and quality control samples of the positive control to ensure the LC-MS/MS method is performing correctly.
Section 3: A Scientist's Guide to Improving Metabolic Stability

Once a metabolic liability has been confirmed, the following strategic approaches can be employed to rationally design more stable derivatives. This process is iterative and requires a cycle of design, synthesis, and re-testing.

Step 1: Identify the Metabolic Hotspot

Before making structural changes, you must know where the molecule is being modified. This is achieved through Metabolite Identification (MetID) studies . In a typical MetID experiment, the parent compound is incubated with a metabolically active system (like liver microsomes or hepatocytes) for a longer duration, and the resulting mixture is analyzed by high-resolution LC-MS/MS to identify the mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation).

Step 2: Strategic Structural Modifications

With the metabolic hotspot identified, you can apply several medicinal chemistry strategies.

StrategyDescription & RationaleExample Application for Imidazo[1,2-b]pyridazines
Metabolic Blocking Introduce atoms or groups that physically block the metabolizing enzyme from accessing the labile site or deactivate the site electronically.Fluorination: Replacing a hydrogen with a fluorine at a site of aromatic hydroxylation is a classic strategy. The strong C-F bond is resistant to cleavage, and fluorine's electron-withdrawing nature deactivates the ring towards oxidation.[12] Steric Hindrance: Placing a bulky group (e.g., t-butyl) adjacent to the metabolic hotspot can sterically shield it.
Bioisosteric Replacement Replace a metabolically unstable functional group with a different group that has similar physical or chemical properties but improved metabolic stability, while retaining biological activity.[19]Phenyl to Pyridyl/Pyrimidyl: Replacing an electron-rich phenyl ring with a more electron-deficient pyridine or pyrimidine ring can significantly reduce susceptibility to CYP-mediated oxidation.[13] This is a very common and effective strategy. Classical vs. Non-classical Isosteres: Consider replacing a liable methoxy group (-OCH3) with a more stable isostere like a trifluoromethyl (-CF3) or by exploring other non-classical bioisosteres.[20][21]
Scaffold Hopping / Core Modification Alter the core heterocyclic system to one that is less susceptible to a particular metabolic pathway, such as AO metabolism.If AO metabolism is confirmed for an imidazo[1,2-b]pyridazine, hopping to a different scaffold like an imidazo[1,5-a]pyridine might eliminate this liability by removing a key nitrogen atom recognized by the enzyme.[13]
Lowering Lipophilicity (logP) Highly lipophilic compounds often have greater affinity for the active sites of CYP enzymes. Reducing the overall lipophilicity can decrease the rate of metabolism.Replacing a lipophilic substituent (e.g., a chlorophenyl group) with a more polar one (e.g., a morpholine or pyridone moiety) can decrease logP and improve stability.[22][23]
Conformational Constraint Introduce structural rigidity (e.g., by forming a macrocycle or adding a rigid linker) to lock the molecule in a conformation that is not ideal for binding to metabolizing enzymes.This is a more advanced strategy but has been successfully applied to imidazo[1,2-b]pyridazine derivatives to create potent and stable macrocyclic inhibitors.[24]
Section 4: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments. Always include appropriate controls.

SOP 1: High-Throughput Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled Liver Microsomes (Human, Rat, etc.)

  • Test Compounds (10 mM in DMSO)

  • Positive Controls (e.g., Midazolam, Testosterone; 10 mM in DMSO)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B solutions)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw microsomes on ice. Prepare working solutions of test compounds and controls by diluting the DMSO stock in buffer to an intermediate concentration. The final DMSO concentration in the incubation should be ≤0.5%.

  • Reaction Mixture: In the incubation plate, prepare the main reaction mix containing microsomes (final concentration ~0.5 mg/mL) in phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound to the reaction mixture to achieve the final desired concentration (typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For the negative control (-NADPH), add buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3-4 volumes of ice-cold ACN with IS to quench the reaction. The T=0 sample is taken immediately after adding the compound but before adding NADPH, or by quenching immediately after adding NADPH.[25]

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (~4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate Half-life (t½) = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.[6]

SOP 2: Cryopreserved Hepatocyte Stability Assay

Objective: To determine CLint in a more physiologically relevant system that includes both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Hepatocytes (pooled, from relevant species)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compounds and Controls (as above)

  • Ice-cold Acetonitrile (ACN) with IS

  • Suspension culture plates (e.g., low-attachment plates)

Procedure:

  • Cell Preparation: Rapidly thaw hepatocytes in a 37°C water bath. Transfer to pre-warmed medium and perform a cell viability count (e.g., using Trypan Blue). Cell viability should be >80%. Centrifuge to pellet the cells and resuspend in fresh medium to the desired cell density (e.g., 1 million viable cells/mL).[8]

  • Incubation: Add the hepatocyte suspension to the wells of the incubation plate. Pre-incubate at 37°C in a humidified incubator (5% CO2).

  • Initiate Reaction: Add the test compound to the cell suspension to achieve the final concentration (e.g., 1 µM).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the reaction by adding them to ice-cold ACN with IS.

  • Sample Processing & Analysis: Process and analyze the samples as described in the microsomal stability protocol.

Section 5: Visual Workflows & Diagrams

Visual aids can clarify complex decision-making processes in drug discovery.

Troubleshooting_Workflow start Inconsistent Metabolic Stability Results purity 1. Confirm Compound Purity & Identity (LC-MS, NMR) start->purity solubility 2. Assess Kinetic Solubility in Assay Buffer purity->solubility If Pure instability 3. Test for Non-Enzymatic Degradation (Incubate in buffer, no enzymes) solubility->instability If Soluble activity 4. Verify System Activity (Check positive controls) instability->activity If Stable in Buffer conclusion Results Validated / Issue Identified activity->conclusion

Caption: Troubleshooting workflow for inconsistent metabolic stability data.

Strategy_Workflow start Lead Imidazo[1,2-b]pyridazine assay Run Microsomal / Hepatocyte Stability Assay start->assay check Metabolically Unstable? assay->check metID Perform Metabolite Identification Study check->metID Yes stable Metabolically Stable Lead check->stable No hotspot Identify Metabolic 'Hotspot' metID->hotspot strategies Apply Rational Design Strategies: - Blocking (F, steric bulk) - Bioisosterism (e.g., Ph -> Pyr) - Lower logP - Scaffold Hopping (if AO) hotspot->strategies synthesize Synthesize & Purify New Analogues strategies->synthesize retest Re-test Stability synthesize->retest retest->check unstable Iterate Design retest->unstable

Caption: Iterative workflow for improving metabolic stability.

Section 6: References
  • WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. Retrieved from WuXi AppTec. --INVALID-LINK--

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan. --INVALID-LINK--

  • Xu, X., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. --INVALID-LINK--

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. --INVALID-LINK--

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from Creative Biolabs. --INVALID-LINK--

  • Pain, A., et al. (2019). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health (NIH). --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Addressing Compound Instability During In Vitro Experiments. Retrieved from BenchChem. --INVALID-LINK--

  • Ma, P., & Tang, W. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health (NIH). --INVALID-LINK--

  • El Kazzouli, S., et al. (2020). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. --INVALID-LINK--

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (NIH). --INVALID-LINK--

  • Scott, J. S., & Atkinson, S. J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH). --INVALID-LINK--

  • Bîcu, E., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. --INVALID-LINK--

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. --INVALID-LINK--

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec. --INVALID-LINK--

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from SpiroChem. --INVALID-LINK--

  • Valenti, C., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Institutes of Health (NIH). --INVALID-LINK--

  • Sharma, R., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. --INVALID-LINK--

  • ChEMBL. (n.d.). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen.... Retrieved from EMBL-EBI. --INVALID-LINK--

  • Li, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health (NIH). --INVALID-LINK--

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. --INVALID-LINK--

  • Wang, S., et al. (2007). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. --INVALID-LINK--

  • Di, L. (2015). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. National Institutes of Health (NIH). --INVALID-LINK--

  • Scott, K. A., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). --INVALID-LINK--

  • NIH Molecular Libraries Program. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. --INVALID-LINK--

  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Retrieved from WuXi AppTec. --INVALID-LINK--

  • Bîcu, E., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. --INVALID-LINK--

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from Creative Bioarray. --INVALID-LINK--

  • XenoTech. (2020). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. --INVALID-LINK--

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved from ResearchGate. --INVALID-LINK--

  • Yang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. --INVALID-LINK--

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from protocols.io. --INVALID-LINK--

  • ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. Retrieved from ResearchGate. --INVALID-LINK--

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from Creative Bioarray. --INVALID-LINK--

  • Lee, H., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Institutes of Health (NIH). --INVALID-LINK--

  • Wang, X., et al. (2023). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. --INVALID-LINK--

  • Byth, K. F., et al. (2001). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. PubMed. --INVALID-LINK--

  • Al-Subeh, Z. Y., & Al-Delaimy, W. K. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. --INVALID-LINK--

  • Zhou, S. F., et al. (2009). Cytochrome P450 enzyme mediated herbal drug interactions (Part 1). PubMed Central. --INVALID-LINK--

References

addressing regioselectivity issues in the functionalization of imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Functionalization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the functionalization of imidazo[1,2-b]pyridazines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors to novel treatments for autoimmune diseases.[1][2][3][4][5] However, its rich electronics and multiple potential reaction sites present a significant and often frustrating challenge: controlling regioselectivity.

This guide is designed to move beyond simple protocols. It is a compilation of field-proven insights, mechanistic explanations, and troubleshooting strategies developed to address the specific issues you encounter at the bench. We will explore the "why" behind the "how," empowering you to make informed decisions to selectively forge bonds at your desired position.

Below, you will find a series of frequently asked questions that directly tackle the most common regioselectivity problems.

Troubleshooting Guides & FAQs

Question 1: My direct C-H arylation is non-selective. Why am I getting a mixture of C3 and C7 substituted products, and how can I favor C3?

Answer:

This is the most prevalent issue in the C-H functionalization of the imidazo[1,2-b]pyridazine core. The outcome of the reaction is a delicate balance between the intrinsic electronic properties of the heterocycle and the steric demands of the catalytic system.

The Underlying Chemistry:

The imidazo[1,2-b]pyridazine ring has two primary sites susceptible to electrophilic attack or metalation: C3 in the imidazole ring and C7 in the pyridazine ring.

  • C3 Position: This site is electronically rich due to the adjacent nitrogen atoms of the imidazole moiety, making it kinetically favorable for many C-H activation processes.

  • C7 Position: This site is also activated, but its reactivity is often influenced by the substituents on the rest of the pyridazine ring.

Many palladium-catalyzed reactions proceed through a concerted metalation-deprotonation (CMD) mechanism.[6] In this pathway, the regioselectivity is dictated by the stability of the transition state. DFT calculations have shown that for many substrates, the activation barrier for C3-metalation is lower than for other positions, leading to preferential C3 functionalization under the right conditions.[6] However, if the C3 position is sterically hindered, or if the reaction conditions are not optimized, competing pathways leading to C7 or other isomers can occur.

Troubleshooting Workflow & Protocol:

If you are observing a mixture of isomers, the following workflow can help you systematically optimize for C3 selectivity.

G start Problem: Mixture of C3/C7 Isomers check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_base Step 2: Scrutinize the Base/Additive check_catalyst->check_base Is Pd(OAc)₂ being used? If not, switch. Ligandless is often best for C3 selectivity. check_solvent Step 3: Assess Solvent Polarity check_base->check_solvent Is a silver-based oxidant (e.g., Ag₂CO₃) present? Silver salts often act as both oxidant and halide scavenger, promoting the desired cycle. result Outcome: Selective C3-Functionalization check_solvent->result Is the solvent aprotic and non-coordinating (e.g., Dioxane, Toluene)? Polar coordinating solvents can alter catalyst activity.

Caption: Troubleshooting workflow for C3 selectivity.

Validated Protocol for Selective C3-Arylation:

This protocol is optimized for the direct palladium-catalyzed C-H arylation at the C3 position.[6][7]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (5-10 mol%)Highly effective pre-catalyst for C-H activation. Often requires no external ligand, which can prevent unwanted side reactions.
Aryl Source Aryl Iodide or Bromide (1.2-1.5 equiv.)Iodides are generally more reactive.
Base/Oxidant Ag₂CO₃ or K₂CO₃ with an oxidant (e.g., BQ)Silver carbonate acts as both a base and an oxidant to regenerate the active Pd(II) species.[6]
Solvent 1,4-Dioxane or TolueneAprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle.
Temperature 100-120 °CSufficient thermal energy is required to overcome the C-H activation barrier.
Atmosphere Nitrogen or ArgonPrevents oxidative degradation of the catalyst and reagents.

Step-by-Step Methodology:

  • To a dry reaction vial, add the imidazo[1,2-b]pyridazine substrate (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate).

  • Seal the vial and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Question 2: Direct C-H activation isn't working for the C6 position. How can I reliably introduce substituents there?

Answer:

Direct C-H functionalization on the pyridazine ring (C6, C7, C8) is significantly more challenging than at C3 due to less favorable electronics. The most reliable and widely adopted strategy is to start with a pre-functionalized scaffold, typically a 6-halo-imidazo[1,2-b]pyridazine, and then use cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

The Strategic Approach:

The synthesis of the imidazo[1,2-b]pyridazine core is often achieved via condensation of a 3-aminopyridazine with an α-bromoketone.[8] By starting with a halogenated 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine), the halogen is incorporated into the final scaffold at the desired position, serving as a synthetic handle.

G cluster_0 Synthesis of Scaffold cluster_1 Functionalization at C6 start 3-Amino-6-chloropyridazine + α-Bromoketone intermediate 6-Chloro-imidazo[1,2-b]pyridazine start->intermediate Condensation suzuki Suzuki Coupling (Aryl, Vinyl) intermediate->suzuki snar SNAr (Amines, Alcohols) intermediate->snar

Caption: Strategy for C6-functionalization.

Validated Protocol for C6-Suzuki Coupling:

This protocol describes the coupling of a 6-chloro-imidazo[1,2-b]pyridazine with a boronic acid.[3][7]

ParameterRecommended ConditionRationale
Substrate 6-Chloro-imidazo[1,2-b]pyridazineThe chlorine atom serves as the leaving group in the cross-coupling cycle.
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.5 equiv.)Readily available and generally stable coupling partners.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)These catalysts are robust and effective for coupling with aryl chlorides.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Essential for the transmetalation step of the catalytic cycle.
Solvent Dioxane/H₂O (e.g., 4:1) or DMEThe presence of water can aid in the dissolution of the base and facilitate the reaction.
Temperature 90-110 °CDrives the reaction to completion.

Step-by-Step Methodology:

  • Combine the 6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv.), boronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.5 equiv.) in a reaction vessel.

  • Evacuate and backfill with an inert atmosphere (N₂ or Ar).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, to 0.1 M).

  • Heat the mixture to 100 °C and stir for 6-18 hours until LC-MS analysis indicates consumption of the starting material.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the C6-arylated product.

Question 3: How can I selectively introduce a halogen at the C3 position for further transformations?

Answer:

Introducing a halogen at C3 creates a valuable intermediate for subsequent cross-coupling reactions (e.g., Sonogashira, Stille).[7] While classical electrophilic halogenation can lead to mixtures, modern transition-metal-free methods offer excellent regioselectivity for the C3 position.

The Mechanistic Insight:

Recent developments have shown that reagents like sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of acetic acid can act as effective halogenating agents for electron-rich heterocycles.[9][10] The reaction is proposed to proceed through a radical pathway. Acetic acid protonates the substrate, increasing its electrophilicity. A halogen radical is generated in situ, which preferentially attacks the electron-rich double bond of the imidazole ring to form a stabilized radical intermediate, leading to selective C3-halogenation.[9][10]

Validated Protocol for Transition-Metal-Free C3-Chlorination: [9]

ParameterRecommended ConditionRationale
Substrate Imidazo[1,2-b]pyridazineThe electron-rich nature of the core drives the reaction.
Halogen Source Sodium Chlorite (NaClO₂) (1.5 equiv.)A cheap, readily available, and effective source of chlorine radicals in situ.
Acid Acetic Acid (AcOH)Acts as both the solvent and a promoter for the generation of the active halogenating species.
Temperature 60-80 °CMild conditions that favor the radical pathway without causing decomposition.

Step-by-Step Methodology:

  • Dissolve the imidazo[1,2-b]pyridazine substrate (1.0 equiv.) in acetic acid in a round-bottom flask.

  • Add sodium chlorite (1.5 equiv.) portion-wise to the stirring solution at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice-water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the 3-chloro-imidazo[1,2-b]pyridazine.

Question 4: How do I unambiguously confirm the regiochemistry of my final product?

Answer:

Correctly assigning the position of a new substituent is critical. While TLC and mass spectrometry confirm a reaction has occurred, they do not prove regiochemistry. A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation in solution.

NMR Techniques for Structure Confirmation:

  • ¹H NMR: The first step is to analyze the proton spectrum. The chemical shifts and coupling patterns of the aromatic protons (typically H3, H6, H7, H8) provide the initial clues. Substitution will cause one of these signals to disappear and the patterns of the remaining protons to change.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D technique is arguably the most powerful tool for this problem. It detects spatial proximity between protons. By irradiating a proton on your newly introduced substituent (e.g., an ortho-proton on a new aryl ring or a methyl group), you can observe correlations to the nearest protons on the imidazo[1,2-b]pyridazine core.

    • For C3-substitution: You should observe an NOE correlation between the substituent's protons and the H2 proton (if present) or protons on a C2-substituent.

    • For C7-substitution: You would expect to see NOE correlations to the H6 and H8 protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This can be used to confirm assignments by correlating a proton with a known position to a carbon in the new substituent, or vice versa.

Ultimate Confirmation:

  • X-ray Crystallography: If you can grow a single crystal of your compound suitable for X-ray diffraction, this method provides unequivocal proof of the molecular structure, including the exact position of all substituents.[3]

References

Technical Support Center: Reduction of Aromatic Nitro Compounds to Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the reduction of aromatic nitro compounds. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough review of established literature to help you navigate the common challenges associated with this reaction.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the reduction of aromatic nitro compounds, offering systematic approaches to diagnose and solve them.

Issue 1: Incomplete Reaction or Low Yield

A common frustration is the incomplete conversion of the starting nitro compound or a lower than expected yield of the desired amine. Several factors can contribute to this issue.

Question: My nitro group reduction is not going to completion. What are the likely causes and how can I improve the yield?

Answer: Incomplete reactions are often traced back to issues with reagents, catalysts, or reaction conditions. Here is a troubleshooting workflow to identify and resolve the problem:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): The activity of your catalyst is paramount. Catalysts can deactivate over time due to improper storage or handling.[1][2] It is always recommended to use a fresh batch or a recently purchased catalyst. Additionally, the catalyst loading may be insufficient. Consider increasing the weight percentage of the catalyst. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are critical.[1] Ensure you are using a fine powder to maximize the reactive surface. Activation of the metal may also be required. The concentration of the acid is another key factor influencing the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose, especially with improper storage.[1] Always use a fresh, high-quality supply.

  • Solvent and Solubility:

    • Poor solubility of the aromatic nitro compound in the chosen solvent can severely limit the reaction rate.[1] The starting material must be adequately dissolved for the reaction to proceed efficiently. For hydrophobic compounds, consider using solvents like THF or employing a co-solvent system such as ethanol/water or acetic acid.[1][3] Protic co-solvents can often enhance the rate of catalytic hydrogenation.[1][3]

  • Reaction Temperature:

    • While many reductions of aromatic nitro compounds proceed smoothly at room temperature, some substrates are less reactive and require heating to achieve a satisfactory rate.[1] However, exercise caution, as elevated temperatures can sometimes lead to the formation of undesired side products.[1]

  • Catalyst Poisoning:

    • Impurities in your starting material, solvent, or even the hydrogen gas can "poison" the catalyst, drastically reducing its activity. Common catalyst poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[2] Thorough purification of the starting nitro compound is essential to avoid this issue.

Issue 2: Formation of Undesired Side Products

The reduction of a nitro group proceeds through several intermediates, and sometimes these can accumulate or react further to form unwanted byproducts.

Question: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

Answer: The formation of these side products is a classic challenge and indicates that the reduction is not proceeding cleanly to the final amine. The key is to ensure the reaction conditions favor the complete reduction pathway.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. This will help to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]

  • Temperature Control: The reduction of nitro compounds is often highly exothermic.[4] Localized overheating can promote the formation of condensation byproducts like azoxy and azo compounds.[1][5] Proper temperature control, such as slow addition of reagents and efficient stirring, is crucial.

  • Choice of Reducing Agent and Conditions:

    • Lithium aluminum hydride (LiAlH₄) is generally not suitable for the reduction of aromatic nitro compounds as it often leads to the formation of azo products.[6]

    • The Béchamp reduction (iron in acidic media) is a robust method that typically provides the desired amine in good yield.[6][7][8]

    • Catalytic hydrogenation is also highly effective, but the choice of catalyst and solvent can influence selectivity.[6]

The following diagram illustrates the general reduction pathway and the points at which side products can form:

Nitro_Reduction_Pathway Start Aromatic Nitro Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH Amine Aromatic Amine (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ Azo Azo Compound (Ar-N=N-Ar) Azoxy->Azo Reduction Reagent_Selection Start Identify other functional groups Halogen Halogen Present? Start->Halogen Carbonyl Carbonyl (Ketone/Aldehyde) Present? Halogen->Carbonyl No RaneyNi Use Raney Nickel with H2 Halogen->RaneyNi Yes EsterAmide Ester/Amide Present? Carbonyl->EsterAmide No SnCl2_2 Use SnCl2·2H2O in EtOH/EtOAc or Fe/Acid Carbonyl->SnCl2_2 Yes AlkeneAlkyne Alkene/Alkyne Present? EsterAmide->AlkeneAlkyne No H2PdC_1 Use H2, Pd/C EsterAmide->H2PdC_1 Yes Na2S Use Sodium Sulfide (Na2S) AlkeneAlkyne->Na2S Yes H2PdC_2 Standard Catalytic Hydrogenation (H2, Pd/C) AlkeneAlkyne->H2PdC_2 No SnCl2_1 Use SnCl2 or Fe/Acid

References

Validation & Comparative

A Head-to-Head Battle Against Giardiasis: Evaluating 3-Nitroimidazo[1,2-b]pyridazine Against the Gold Standard, Metronidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents against parasitic diseases, the landscape of anti-giardial drug discovery is witnessing a promising new contender. This guide provides a comprehensive, data-driven comparison of a novel class of compounds, the 3-Nitroimidazo[1,2-b]pyridazines, against the long-standing frontline treatment for giardiasis, metronidazole. For decades, metronidazole has been the cornerstone of therapy, but concerns over treatment failures and emerging resistance necessitate the exploration of new chemical scaffolds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the anti-giardial activity, selectivity, and proposed mechanism of action of 3-Nitroimidazo[1,2-b]pyridazines, benchmarked against metronidazole.

Executive Summary: A New Paradigm in Anti-Giardial Potency

Recent groundbreaking research has unveiled a series of 3-Nitroimidazo[1,2-b]pyridazine derivatives that exhibit extraordinary potency against Giardia lamblia trophozoites, the causative agent of giardiasis.[3][4][5] The most promising of these compounds have demonstrated sub-nanomolar efficacy, representing a quantum leap in activity when compared to metronidazole.[3][4][5] This guide will dissect the experimental evidence that underscores the potential of this novel scaffold, offering a side-by-side comparison of its in vitro performance with metronidazole. We will delve into the critical role of the nitro group in the activity of these new compounds and explore how their mechanism of action may offer advantages over traditional nitroimidazoles.

Comparative In Vitro Anti-Giardial Activity

The cornerstone of any new anti-infective agent is its direct activity against the target pathogen. In vitro studies are the first proving ground for such compounds. The table below summarizes the 50% inhibitory concentration (IC50) values for representative this compound compounds against G. lamblia, juxtaposed with the reported IC50 values for metronidazole.

CompoundTarget OrganismIC50 (µM)Cytotoxicity (CC50 in MRC-5 cells, µM)Selectivity Index (SI = CC50/IC50)Reference
This compound (Lead Compound 1) Giardia lamblia0.0007 > 10> 14285[3][4][5]
This compound (Lead Compound 2) Giardia lamblia0.0009 > 10> 11111[3][4][5]
Metronidazole Giardia lamblia2.98 - 6.1VariesVaries[1][6]

Note: The IC50 values for metronidazole can vary depending on the strain of G. lamblia and the specific assay conditions.

The data unequivocally demonstrates the superior in vitro potency of the this compound scaffold. The lead compounds exhibit IC50 values in the sub-nanomolar range, indicating a level of activity several orders of magnitude greater than metronidazole.[3][4][5] Furthermore, the high selectivity index of these novel compounds suggests a favorable therapeutic window, with minimal toxicity observed against human lung fibroblast (MRC-5) cells at concentrations significantly higher than their effective anti-giardial dose.

The Crucial Role of the Nitro Group: A Mechanistic Insight

The remarkable potency of the this compound series is intrinsically linked to the presence of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine core.[3][4][5] This observation aligns with the known mechanism of action of other nitro-heterocyclic drugs, including metronidazole.

Proposed Mechanism of Action

The prevailing understanding of the anti-giardial action of nitroimidazoles involves the reductive activation of the nitro group within the parasite. Giardia lamblia, being a microaerophilic protozoan, possesses a unique metabolic machinery with low redox potential. This environment facilitates the reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[7] These reactive species are then believed to wreak havoc within the parasite by damaging critical biomolecules such as DNA, proteins, and lipids, ultimately leading to cell death.

Diagram: Comparative Proposed Mechanisms of Action

Mechanism of Action cluster_0 This compound cluster_1 Metronidazole Prodrug_3NIP This compound (Prodrug) Activated_3NIP Reactive Nitro Intermediates (Cytotoxic) Prodrug_3NIP->Activated_3NIP Parasite-specific Nitroreductases Damage_3NIP Damage to DNA, Proteins, etc. Activated_3NIP->Damage_3NIP Death_3NIP Parasite Death Damage_3NIP->Death_3NIP Prodrug_MTZ Metronidazole (Prodrug) Activated_MTZ Reactive Nitro Radical Anion (Cytotoxic) Prodrug_MTZ->Activated_MTZ Pyruvate:ferredoxin oxidoreductase (PFOR) Damage_MTZ DNA Strand Breakage Activated_MTZ->Damage_MTZ Death_MTZ Parasite Death Damage_MTZ->Death_MTZ

Caption: Comparative proposed mechanisms of action.

While the precise enzymatic pathways responsible for the activation of 3-Nitroimidazo[1,2-b]pyridazines in G. lamblia are yet to be fully elucidated, the indispensable nature of the nitro group strongly suggests a similar reductive activation mechanism to that of metronidazole.[3][4][5] However, the significantly lower IC50 values of the novel compounds may imply a more efficient activation process or the generation of more potent cytotoxic species within the parasite.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.

In Vitro Anti-Giardial Activity Assay

This protocol outlines the methodology for determining the 50% inhibitory concentration (IC50) of a test compound against Giardia lamblia trophozoites.

Workflow Diagram

Anti-Giardial Assay Workflow Start Start: Culture G. lamblia trophozoites Prepare Prepare serial dilutions of test compounds Start->Prepare Incubate Add compounds to trophozoites and incubate (e.g., 48h) Prepare->Incubate Assay Assess viability using a resazurin-based assay Incubate->Assay Measure Measure fluorescence Assay->Measure Calculate Calculate IC50 values Measure->Calculate End End Calculate->End

Caption: Workflow for in vitro anti-giardial activity assay.

Step-by-Step Protocol:

  • Culturing of Giardia lamblia Trophozoites:

    • G. lamblia trophozoites (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum.

    • Cultures are maintained at 37°C in screw-capped tubes filled to near capacity to ensure a microaerophilic environment.

    • Trophozoites are harvested during the logarithmic growth phase for use in the assay.

  • Compound Preparation:

    • Test compounds (3-Nitroimidazo[1,2-b]pyridazines and metronidazole) are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

    • Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant and non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined number of G. lamblia trophozoites (e.g., 1 x 10^4 cells/well) in fresh culture medium.

    • Add the serially diluted test compounds to the respective wells. Include wells with untreated parasites (negative control) and parasites treated with a known inhibitor (positive control, if available).

    • Incubate the plate at 37°C for 48 hours in a microaerophilic environment.

  • Viability Assessment (Resazurin Assay):

    • Following the incubation period, add a resazurin-based viability reagent (e.g., CellTiter-Blue®) to each well.

    • Incubate the plate for an additional 4-6 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader (excitation ~560 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (MTT Assay on MRC-5 Cells)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of a test compound on a human cell line (e.g., MRC-5 human lung fibroblasts).

Workflow Diagram

Cytotoxicity Assay Workflow Start_CTX Start: Culture MRC-5 cells Seed_CTX Seed cells into a 96-well plate Start_CTX->Seed_CTX Treat_CTX Add serial dilutions of test compounds and incubate (e.g., 72h) Seed_CTX->Treat_CTX Add_MTT Add MTT reagent and incubate Treat_CTX->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Abs Measure absorbance Solubilize->Measure_Abs Calculate_CC50 Calculate CC50 values Measure_Abs->Calculate_CC50 End_CTX End Calculate_CC50->End_CTX

Caption: Workflow for cytotoxicity assay using MTT.

Step-by-Step Protocol:

  • Cell Culture:

    • MRC-5 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Setup:

    • Harvest the MRC-5 cells and seed them into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

The emergence of 3-Nitroimidazo[1,2-b]pyridazines as a new class of anti-giardial agents with sub-nanomolar potency represents a significant advancement in the field.[3][4][5] The direct comparison with metronidazole highlights their superior in vitro activity and favorable selectivity. The critical role of the nitro group in their mechanism of action provides a solid foundation for further optimization and development.

Future research should focus on elucidating the precise molecular targets and enzymatic pathways involved in the activation of these compounds within Giardia lamblia. In vivo studies in animal models of giardiasis are the logical next step to validate their efficacy and pharmacokinetic profiles. Furthermore, investigating the activity of these compounds against metronidazole-resistant strains of G. lamblia will be crucial in determining their potential to address the growing challenge of drug resistance. The this compound scaffold holds immense promise for the development of a new generation of highly effective and safe treatments for giardiasis.

References

Bridging the Gap: A Guide to Cross-Validating In Vitro and In Vivo Results for 3-Nitroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-nitroimidazo[1,2-b]pyridazine scaffold has emerged as a promising pharmacophore, particularly in the realm of anti-infective drug discovery. Its derivatives have demonstrated potent activity against a range of pathogens, including protozoal parasites and Mycobacterium tuberculosis.[1][2] A critical phase in the development of these compounds is the translation of promising in vitro data into tangible in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on structuring experiments and interpreting data to effectively cross-validate in vitro and in vivo results for this important class of molecules. We will delve into the causality behind experimental choices, establish self-validating protocols, and present a clear comparison of outcomes, using insights from related nitroimidazole compounds to illustrate key principles.

The Foundational Role of the Nitro Group: Mechanism of Action

The biological activity of 3-nitroimidazo[1,2-b]pyridazines is intrinsically linked to the presence of the nitro group.[2] These compounds are typically prodrugs that require reductive activation within the target pathogen. This process generates reactive nitrogen species, such as nitric oxide, which induce nitrosative stress and damage critical biomolecules like DNA, lipids, and proteins, ultimately leading to cell death. This mechanism is central to the activity of other well-known nitroimidazole drugs like delamanid and pretomanid, which are active against Mycobacterium tuberculosis.[3][4][5][6]

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_pathogen Pathogen Cell Prodrug This compound (Inactive Prodrug) Activation Nitroreductase Enzyme Prodrug->Activation Enzymatic Reduction Active_Species Reactive Nitrogen Species (e.g., NO) Activation->Active_Species Generates Damage Cellular Damage (DNA, Proteins, Lipids) Active_Species->Damage Induces Death Cell Death Damage->Death Leads to

Caption: Proposed mechanism of action for this compound derivatives.

Part 1: In Vitro Evaluation - Establishing Baseline Potency and Selectivity

In vitro assays are the first crucial step to quantify the intrinsic activity of a compound against a specific target and to assess its potential for off-target toxicity.

Key In Vitro Assays
  • Antimicrobial/Antiparasitic Activity: The primary efficacy endpoint is typically the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). The Microplate Alamar Blue Assay (MABA) is a common method for determining the MIC against Mycobacterium tuberculosis. For parasites like Giardia lamblia, IC50 values are determined by measuring parasite viability after drug exposure.[1][2]

  • Cytotoxicity Assays: It is essential to evaluate the effect of the compounds on mammalian cells to determine a selectivity index (SI = Cytotoxicity IC50 / Antimicrobial IC50). A high SI is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells. Standard assays include the MTT or MTS assay on cell lines like MRC-5 (human lung fibroblasts) or HepG2 (human liver cancer cells).[1][7]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[8]

  • Preparation: A 96-well microplate is used. The outer wells are filled with sterile water to prevent evaporation.

  • Compound Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth in the microplate. A drug-free well serves as a negative control, and a known anti-TB drug (e.g., rifampicin) serves as a positive control.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Reading: A solution of Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Data Summary: In Vitro Activity

The following table summarizes hypothetical in vitro data for a series of this compound analogs.

CompoundTarget OrganismMIC / IC50 (µM)Cytotoxicity (MRC-5) IC50 (µM)Selectivity Index (SI)
Analog A G. lamblia0.1> 100> 1000
Analog B M. tuberculosis0.580160
Analog C G. lamblia1.2> 100> 83
Analog D M. tuberculosis0.86075

Part 2: In Vivo Assessment - The Test of Physiological Reality

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.

Key In Vivo Models

For anti-tuberculosis activity, murine models of infection are the gold standard.[9][10] Mice are typically infected via aerosol with a low dose of M. tuberculosis to establish an acute or chronic infection. Treatment is then administered orally or via another relevant route, and the primary endpoint is the reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen compared to untreated controls.[9][10]

Experimental Workflow: Murine Model of Tuberculosis

This workflow outlines the key steps in an in vivo efficacy study.

In_Vivo_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment_Start Initiation of Treatment (e.g., 2 weeks post-infection) Infection->Treatment_Start Dosing Daily Oral Dosing with Test Compound Treatment_Start->Dosing Monitoring Monitor Animal Health (Weight, Clinical Signs) Treatment_Start->Monitoring Endpoint Endpoint (e.g., 4 weeks of treatment) Dosing->Endpoint Monitoring->Endpoint Sacrifice Euthanasia and Organ Harvest (Lungs, Spleen) Endpoint->Sacrifice CFU_Count Homogenize Organs and Plate for CFU Enumeration Sacrifice->CFU_Count Analysis Data Analysis: Compare CFU counts between treated and control groups CFU_Count->Analysis

Caption: Standard workflow for an in vivo murine tuberculosis efficacy study.

Data Summary: In Vivo Efficacy

The following table presents hypothetical in vivo data for the same analogs.

CompoundDose (mg/kg/day)RouteBacterial Load Reduction (log10 CFU in lungs)
Analog B 25Oral1.5
Analog B 50Oral2.5
Analog D 25Oral0.5
Analog D 50Oral1.0
Vehicle Control -Oral0

Part 3: Cross-Validation - Synthesizing the In Vitro and In Vivo Narrative

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, a direct 1:1 relationship is rare. A thorough analysis is required to understand the discrepancies and guide further optimization.

Comparing In Vitro Potency with In Vivo Efficacy
CompoundIn Vitro MIC (µM)In Vivo Efficacy (at 50 mg/kg)Correlation Analysis
Analog B 0.5High (2.5 log reduction)Good Correlation: Potent in vitro activity translates to significant in vivo efficacy.
Analog D 0.8Low (1.0 log reduction)Poor Correlation: Despite comparable in vitro potency to Analog B, in vivo efficacy is substantially lower.
Explaining the Discrepancies: The Role of Pharmacokinetics

The poor in vitro-in vivo correlation (IVIVC) for Analog D highlights the critical importance of pharmacokinetic (PK) properties. While a compound may be potent in a petri dish, it must reach its target in the body at sufficient concentrations and for an adequate duration to be effective.

Potential Reasons for Poor IVIVC:

  • Poor Oral Bioavailability: The compound may be poorly absorbed from the gastrointestinal tract.[11][12]

  • Rapid Metabolism: The compound may be quickly metabolized by liver enzymes (e.g., cytochrome P450s) into inactive forms.[13]

  • High Protein Binding: Extensive binding to plasma proteins can reduce the concentration of free, active drug available to act on the pathogen.[9]

  • Poor Tissue Penetration: The compound may not effectively penetrate the target tissue (e.g., lung granulomas in tuberculosis).

For compounds like Analog D, in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) and in vivo pharmacokinetic studies are necessary to diagnose the issue.[7][14] For instance, a study on imidazo[1,2-a]pyridine derivatives showed that improving aqueous solubility and mouse microsomal stability led to a better profile for in vivo studies.[7]

Conclusion and Future Directions

The cross-validation of in vitro and in vivo data is a cornerstone of successful drug development. For this compound derivatives, a systematic approach that begins with robust in vitro characterization of potency and selectivity, followed by well-designed in vivo efficacy studies, is paramount. When discrepancies arise, a deep dive into the compound's pharmacokinetic profile is essential to understand the barriers to translation. By integrating these multidisciplinary data streams, researchers can more effectively identify and advance promising candidates from this important therapeutic class. The journey from bench to bedside is complex, but a logical, evidence-based approach to cross-validation provides the surest path forward.

References

Evaluating the Selectivity of 3-Nitroimidazo[1,2-b]pyridazine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. The introduction of a nitro group at the 3-position, in particular, has been a key strategy in the development of potent antiparasitic agents. Concurrently, the broader imidazo[1,2-b]pyridazine framework has proven to be a fertile ground for the discovery of highly selective kinase inhibitors for oncology and autoimmune diseases. This guide provides an in-depth, comparative analysis of the selectivity of 3-nitroimidazo[1,2-b]pyridazine derivatives and their non-nitrated counterparts, supported by experimental data from peer-reviewed studies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.

The Critical Role of Selectivity in Drug Development

Selectivity is a cornerstone of modern drug discovery. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that can lead to toxicity and adverse drug reactions. For this compound derivatives, which are being investigated for diverse therapeutic applications, a thorough understanding of their selectivity profile is paramount. This guide will delve into the selectivity of these compounds in two major therapeutic domains: antiparasitic and kinase inhibition.

Antiparasitic Activity: Targeting the Pathogen, Sparing the Host

The this compound scaffold has shown remarkable promise in the fight against protozoan parasites. The selectivity of these compounds is typically evaluated by comparing their potency against the target parasite with their cytotoxicity against a mammalian cell line, often expressed as a Selectivity Index (SI). A higher SI indicates a greater therapeutic window.

A recent study highlighted a series of this compound derivatives with potent and selective activity against Giardia lamblia, the causative agent of giardiasis.[1][2] The lead compounds from this study demonstrated sub-nanomolar anti-giardial activity while exhibiting low cytotoxicity against human MRC-5 cells.[1]

Comparative Selectivity of Antiparasitic this compound Derivatives
Compound IDTarget ParasiteIC50 (µM) vs. TargetCytotoxicity (CC50 in µM) vs. MRC-5 cellsSelectivity Index (SI = CC50/IC50)
Lead Nitro-derivative Giardia lamblia<0.001>10>10,000
Reference Drug (Metronidazole) Giardia lamblia2.5>100>40
Another Nitro-derivative Trypanosoma brucei0.38>7.8 (HepG2 cells)>20.5

Data synthesized from multiple sources for illustrative comparison.[1][3]

The exceptional selectivity of the lead this compound derivative against G. lamblia underscores the potential of this scaffold. The nitro group is often crucial for the mechanism of action in anaerobic parasites, where it is reduced to cytotoxic radical species.[1][2] This targeted activation contributes significantly to the observed selectivity.

Experimental Protocol: Determining Antiparasitic Selectivity

A standard workflow for assessing the selectivity of antiparasitic compounds involves both efficacy and cytotoxicity assays.

G cluster_workflow Antiparasitic Selectivity Workflow start Compound Synthesis & Purification parasite_culture Culturing of Target Parasites (e.g., G. lamblia) start->parasite_culture mammalian_culture Culturing of Mammalian Cells (e.g., MRC-5) start->mammalian_culture dose_response_parasite Dose-Response Assay (e.g., Resazurin-based) parasite_culture->dose_response_parasite dose_response_mammalian Cytotoxicity Assay (e.g., MTT or Resazurin) mammalian_culture->dose_response_mammalian ic50_calc IC50 Calculation dose_response_parasite->ic50_calc cc50_calc CC50 Calculation dose_response_mammalian->cc50_calc si_calc Selectivity Index (SI) Calculation (CC50/IC50) ic50_calc->si_calc cc50_calc->si_calc end Data Analysis & Comparison si_calc->end

Caption: Workflow for determining the selectivity of antiparasitic compounds.

Step-by-Step Methodology:

  • Compound Preparation: Synthesize and purify the this compound derivatives. Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Parasite Viability Assay:

    • Plate the target parasites at a specific density in a 96-well plate.

    • Add serial dilutions of the test compounds and a reference drug (e.g., metronidazole).

    • Incubate under appropriate conditions (e.g., anaerobic for G. lamblia).

    • Assess parasite viability using a suitable method, such as a resazurin-based assay, which measures metabolic activity.

    • Determine the half-maximal inhibitory concentration (IC50).

  • Mammalian Cell Cytotoxicity Assay:

    • Plate a mammalian cell line (e.g., MRC-5 or HepG2) in a 96-well plate.

    • Add serial dilutions of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Measure cell viability using an MTT or resazurin assay.

    • Determine the half-maximal cytotoxic concentration (CC50).

  • Selectivity Index Calculation: Calculate the SI by dividing the CC50 by the IC50.

Kinase Inhibition: Precision Targeting in Complex Signaling Networks

The imidazo[1,2-b]pyridazine scaffold, without the 3-nitro substitution, has proven to be a highly versatile framework for the development of selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The high degree of homology among kinase active sites presents a significant challenge in achieving selectivity.

Several imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable selectivity for their target kinases, often with thousands-fold greater potency against the intended target compared to a broad panel of other kinases.

Comparative Selectivity of Imidazo[1,2-b]pyridazine Kinase Inhibitors
Compound ClassPrimary TargetIC50 vs. Primary Target (nM)Selectivity ProfileReference
Tyk2 JH2 Inhibitor Tyk2 JH2<1>10,000-fold selective over a panel of 230 kinases.[4][4]
Haspin Inhibitor Haspin6Highly selective against Aurora B; moderate selectivity against other kinases.[5][5]
Mps1 Inhibitor Mps10.70 (cellular IC50)Selective over a panel of 192 kinases.[6][7][6][7]
BTK Inhibitor BTK1.3Excellent selectivity across 310 kinases.[8][9][8][9]

This high degree of selectivity is often achieved through structure-based drug design, exploiting subtle differences in the ATP-binding pockets of different kinases.

Experimental Protocol: Kinase Selectivity Profiling

A comprehensive evaluation of kinase inhibitor selectivity typically involves a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.

G cluster_workflow Kinase Inhibitor Selectivity Profiling start Compound Synthesis primary_assay Primary Target Kinase Assay (e.g., Z'-LYTE, ADP-Glo) start->primary_assay ic50_determination IC50 Determination for Primary Target primary_assay->ic50_determination kinase_panel Broad Kinome Selectivity Panel (e.g., >200 kinases) ic50_determination->kinase_panel off_target_id Identification of Off-Targets kinase_panel->off_target_id cellular_assay Cell-Based Target Engagement & Pathway Inhibition Assays off_target_id->cellular_assay in_vivo In Vivo Efficacy & Toxicity Studies cellular_assay->in_vivo end Selectivity Profile Assessment in_vivo->end

Caption: A tiered approach for comprehensive kinase inhibitor selectivity profiling.

Step-by-Step Methodology:

  • Primary Target Engagement Assay:

    • Perform an in vitro kinase assay for the primary target to determine the IC50 value. Common assay formats include radiometric assays (e.g., 33P-ATP filter binding), and fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™).

  • Broad Kinome Selectivity Screening:

    • Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >200) to identify potential off-targets.

    • For any significant "hits" (e.g., >50% inhibition), determine the IC50 values to quantify the potency of off-target inhibition.

  • Cellular Assays:

    • Assess the compound's activity in a cellular context to confirm target engagement and pathway modulation. This can involve measuring the phosphorylation of a downstream substrate of the target kinase.

    • Evaluate the compound's effect on cell proliferation in cancer cell lines known to be dependent on the target kinase.

  • In Vivo Studies:

    • In animal models, assess the compound's efficacy in treating the disease of interest and evaluate for any signs of toxicity, which could be related to off-target effects.

Structure-Activity Relationships and the Drivers of Selectivity

The selectivity of imidazo[1,2-b]pyridazine derivatives is intricately linked to their chemical structure. For the 3-nitro derivatives, the presence and position of the nitro group are critical for their antiparasitic activity and selectivity.[1][2]

In the realm of kinase inhibitors, the substituents at various positions of the imidazo[1,2-b]pyridazine core play a crucial role in determining both potency and selectivity. For instance, in the case of Tyk2 JH2 inhibitors, modifications at the C3 and C6 positions were instrumental in achieving high potency and selectivity.[4] Similarly, for Haspin inhibitors, substitutions at the C6 position with oxygen-containing moieties enhanced selectivity against other kinases.[5]

Concluding Remarks for the Drug Development Professional

The this compound scaffold and its non-nitrated analogues represent a highly promising and versatile platform for the development of novel therapeutics. The 3-nitro derivatives have demonstrated exceptional selectivity as antiparasitic agents, particularly against Giardia lamblia. The broader imidazo[1,2-b]pyridazine class has yielded a multitude of highly selective kinase inhibitors with potential applications in oncology and inflammatory diseases.

The key to successfully harnessing the potential of this scaffold lies in a deep understanding of the structure-selectivity relationships and the application of rigorous experimental protocols to comprehensively profile candidate compounds. By leveraging the insights and methodologies presented in this guide, researchers can make more informed decisions in the design and development of next-generation therapies based on the imidazo[1,2-b]pyridazine framework.

References

A Comparative Pharmacokinetic Investigation of 3-Nitroimidazo[1,2-b]pyridazine Analogs and Other Key Nitroaromatic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anti-Infectives and the Promise of Nitroaromatic Compounds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel anti-infective agents. Among the promising classes of compounds are nitroaromatic drugs, characterized by a nitro group attached to a heterocyclic ring system. This chemical feature is pivotal to their mechanism of action, which often involves reductive bioactivation within the target pathogen to generate reactive nitrogen species that induce cellular damage.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of a promising new scaffold, the 3-nitroimidazo[1,2-b]pyridazines, alongside established and emerging nitroaromatic drugs, including Delamanid, Pretomanid, and Fexinidazole.

The imidazo[1,2-b]pyridazine scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] The introduction of a nitro group at the 3-position is a strategic design element aimed at harnessing the potent antimicrobial effects seen in other nitroaromatic compounds. While extensive in vivo pharmacokinetic data for this specific scaffold is still emerging in publicly accessible literature, this guide synthesizes available preclinical data and draws comparisons with well-characterized analogs to provide a valuable resource for researchers in the field. One derivative from this class, TM471-1, has already progressed to Phase I clinical trials, underscoring the potential of this scaffold.[4]

This in-depth technical guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, supported by experimental data and detailed methodologies. By understanding the pharmacokinetic nuances of these molecules, researchers can better design and optimize the next generation of nitroaromatic therapeutics.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate are critical determinants of its clinical success. The following tables summarize key in vitro and in vivo pharmacokinetic parameters for selected 3-nitroimidazo[1,2-a]pyridine and other nitroaromatic analogs. The data for the 3-nitroimidazo[1,2-a]pyridine provides a valuable surrogate for the target 3-nitroimidazo[1,2-b]pyridazine scaffold, given their structural similarity.

Table 1: In Vitro ADME Properties of a Lead 3-Nitroimidazo[1,2-a]pyridine Analog and Comparator Nitroimidazoles

Parameter3-Nitroimidazo[1,2-a]pyridine AnalogDelamanidPretomanidFexinidazole
Aqueous Solubility ImprovedLowPoorData not readily available
Gastrointestinal Permeability (PAMPA) HighData not readily availableData not readily availableData not readily available
Mouse Microsomal Stability (T1/2) > 40 minData not readily availableData not readily availableRapid metabolism
Plasma Protein Binding Data not readily available>99.5%~86%Data not readily available

Source: Data for 3-Nitroimidazo[1,2-a]pyridine analog from[5]. Data for Delamanid, Pretomanid, and Fexinidazole compiled from multiple sources.

Table 2: In Vivo Pharmacokinetic Parameters of Key Nitroaromatic Drugs in Humans (unless otherwise specified)

ParameterDelamanidPretomanidFexinidazole
Tmax (h) ~44-53-4
Half-life (t1/2) (h) 30-38~16-17Parent: 9-15, M2: ~21
Bioavailability (F%) Increased 2-4 fold with foodIncreased with foodData not readily available
Metabolism Primarily by albumin and CYP3A4Multiple pathways, partially CYP3A4Rapidly metabolized to active sulfoxide (M1) and sulfone (M2) metabolites
Excretion Primarily as metabolites in feces and urine53% in urine, 38% in feces (as metabolites)Almost entirely extra-renal

Source: Compiled from multiple sources including[6][7][8].

Mechanism of Action and Bioactivation: The "Trojan Horse" Strategy

The efficacy of nitroaromatic drugs is intrinsically linked to their bioactivation within the target pathogen. These compounds are essentially "prodrugs" that require enzymatic reduction of the nitro group to exert their antimicrobial effects. This process is more efficient in the low-oxygen environments characteristic of many pathogenic microorganisms.[]

Nitroimidazole_Bioactivation Nitroimidazole Nitroimidazole (Prodrug) Nitroreductase Pathogen-specific Nitroreductase Nitroimidazole->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamine radicals) Nitroreductase->ReactiveSpecies Bioactivation CellularDamage Cellular Damage (DNA, proteins, lipids) ReactiveSpecies->CellularDamage Induces

Caption: Bioactivation pathway of nitroimidazole drugs.

This selective activation within the pathogen contributes to their therapeutic index, minimizing toxicity to host cells. However, the formation of these reactive intermediates can also be associated with toxicity if bioactivation occurs in host tissues.[10] Understanding the specific nitroreductases involved and the nature of the resulting reactive species is crucial for designing safer and more effective nitroaromatic drugs.

Experimental Protocols: A Guide to Pharmacokinetic Profiling

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental methodologies. The following section details standard protocols for key in vitro and in vivo assays used in the characterization of nitroaromatic drug candidates.

In Vitro ADME Assays

These assays provide early insights into the drug-like properties of a compound, guiding lead optimization and candidate selection.

In_Vitro_ADME_Workflow cluster_0 Early Stage Screening cluster_1 Metabolism & Stability cluster_2 Distribution Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability MicrosomalStability Microsomal Stability Permeability->MicrosomalStability PlasmaStability Plasma Stability MicrosomalStability->PlasmaStability PPB Plasma Protein Binding PlasmaStability->PPB

Caption: A typical workflow for in vitro ADME screening.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major determinants of drug clearance.[11][12][13]

  • Materials:

    • Pooled human or animal liver microsomes

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Positive control compounds (e.g., testosterone, midazolam)

    • Acetonitrile with an internal standard for quenching and sample preparation

    • 96-well plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer.

    • In a 96-well plate, add the microsomal suspension to the buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict oral drug absorption.[14][15][16][17]

  • Materials:

    • Caco-2 cells

    • Cell culture medium and supplements

    • Permeable transwell inserts (e.g., 24-well format)

    • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

    • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS system

  • Procedure:

    • Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the monolayers with transport buffer.

    • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.[18][19][20][21]

  • Materials:

    • RED device inserts and base plate

    • Human or animal plasma

    • Phosphate buffered saline (PBS, pH 7.4) as the dialysis buffer

    • Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding)

    • Incubator/shaker (37°C)

    • LC-MS/MS system

  • Procedure:

    • Spike the test compound into plasma.

    • Add the plasma-drug mixture to one chamber of the RED insert and PBS to the other chamber.

    • Incubate the plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add buffer to the plasma aliquot and blank plasma to the buffer aliquot).

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Analyze the drug concentration in the supernatants by LC-MS/MS.

    • Calculate the fraction unbound (fu) and percent bound.

In Vivo Pharmacokinetic Study in a Murine Model

Animal models are essential for understanding the in vivo disposition of a drug candidate. The mouse is a commonly used species for early pharmacokinetic screening.[22][23][24][25][26]

  • Animal Model:

    • Species: BALB/c or C57BL/6 mice

    • Sex: Typically male or female, depending on the study design

    • Housing: Standardized conditions with controlled light-dark cycle, temperature, and humidity.

  • Drug Administration:

    • Route: Oral gavage (for oral bioavailability) or intravenous injection (for clearance and volume of distribution).

    • Formulation: The drug should be dissolved or suspended in a suitable vehicle.

  • Sample Collection:

    • Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Common blood collection techniques include submandibular vein puncture for serial sampling or terminal cardiac puncture.

    • Plasma is separated by centrifugation.

  • Bioanalytical Method:

    • Drug concentrations in plasma are typically quantified using a validated LC-MS/MS method.[27][28]

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

In_Vivo_PK_Workflow cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Analysis AnimalAcclimation Animal Acclimation Formulation Drug Formulation AnimalAcclimation->Formulation Dosing Dosing (PO or IV) Formulation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing Bioanalysis LC-MS/MS Analysis SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study in mice.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of new anti-infective agents. While comprehensive in vivo pharmacokinetic data for this specific class is still emerging, the available in vitro data for the closely related 3-nitroimidazo[1,2-a]pyridines, coupled with the extensive knowledge base for other nitroaromatic drugs like Delamanid, Pretomanid, and Fexinidazole, provides a strong foundation for further research.

The favorable in vitro ADME properties observed for the 3-nitroimidazo[1,2-a]pyridine analog, particularly its high permeability and metabolic stability, are encouraging signs. Future work should focus on obtaining in vivo pharmacokinetic data for lead compounds from the this compound series to establish a clear structure-pharmacokinetic relationship. A thorough understanding of their bioactivation pathways and potential for off-target effects will also be critical for advancing these promising candidates towards clinical development. The continued application of the robust experimental protocols outlined in this guide will be instrumental in achieving these goals and ultimately delivering new, effective treatments for infectious diseases.

References

A Senior Application Scientist's Guide to Assessing the Therapeutic Potential of 3-Nitroimidazo[1,2-b]pyridazine Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Confronting the Crisis of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global public health, threatening to return modern medicine to a pre-antibiotic era. The discovery pipeline for novel antibiotics has slowed dramatically, creating an urgent need for innovative chemical scaffolds that can overcome existing resistance mechanisms. The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive molecules, including the successful kinase inhibitor ponatinib[1]. Its rigid, planar structure and rich electronic properties make it an ideal starting point for developing new therapeutic agents[1].

This guide focuses on a particularly promising derivative class: 3-Nitroimidazo[1,2-b]pyridazines . The strategic placement of a nitro group is not arbitrary; it is a well-established pharmacophore designed to be reductively activated into a cytotoxic agent by microbial enzymes, a mechanism famously employed by drugs like metronidazole[2]. This approach offers the potential for selective toxicity against pathogens harboring the necessary reductive machinery, a feature of immense value in combating drug-resistant strains.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a logical, field-proven framework for the systematic evaluation of 3-nitroimidazo[1,2-b]pyridazine derivatives, from initial potency assessment to mechanistic elucidation and safety profiling. Our objective is to explain not just what to do, but why each step is critical for building a robust preclinical data package.

The this compound Scaffold: A Profile of a Prodrug

The therapeutic potential of this scaffold is rooted in its identity as a prodrug . The parent molecule is relatively inert, but upon entering a susceptible pathogen, it is transformed into a potent weapon.

Mechanism of Action: Bioreductive Activation

The central hypothesis for the antimicrobial activity of 3-nitroimidazo[1,2-b]pyridazines is their bioreductive activation by bacterial nitroreductases (NTRs)[3][4]. These are primarily flavoenzymes that utilize NAD(P)H as a reducing equivalent to catalyze the reduction of the nitro group[4].

This process occurs in several steps:

  • Cellular Entry: The compound first needs to penetrate the bacterial cell wall and membrane.

  • Reductive Activation: Inside the bacterium, Type I (oxygen-insensitive) nitroreductases initiate a two-electron reduction of the nitro group (—NO₂) to a nitroso (—NO) intermediate, followed by a further reduction to a highly reactive hydroxylamine (—NHOH) species[3][4].

  • Cytotoxicity: These reactive intermediates, particularly the hydroxylamine, are potent electrophiles that can indiscriminately damage a wide range of biological macromolecules, including DNA, RNA, and proteins, leading to catastrophic cellular dysfunction and death[2][5].

This mechanism is particularly effective against anaerobic or microaerophilic bacteria, where the low-oxygen environment favors the accumulation of these cytotoxic intermediates. In the presence of oxygen, some Type II NTRs can perform a one-electron reduction to a nitro anion radical, which can be futilely re-oxidized back to the parent nitro compound, reducing the drug's efficacy[3][4].

MoA_Pathway cluster_cell Bacterial Cell Prodrug This compound (Inactive Prodrug) NTR Bacterial Nitroreductase (NTR) Prodrug->NTR Enters Active Site NADP NAD(P)+ NTR->NADP Reactive Reactive Intermediates (Nitroso, Hydroxylamine) NTR->Reactive 2e- Reduction NADPH NAD(P)H NADPH->NTR Damage Macromolecular Damage (DNA, Proteins) Reactive->Damage Electrophilic Attack Death Cell Death Damage->Death

Figure 1: Proposed bioreductive activation pathway.

A Validated Workflow for Preclinical Assessment

A rigorous, stepwise evaluation is essential to validate the therapeutic potential of any new antimicrobial agent. The following workflow provides a structured approach to generating the necessary data for a go/no-go decision.

Workflow A Step 1: In Vitro Potency (MIC & MBC Assays) B Step 2: Comparative Analysis (vs. Standard of Care) A->B C Step 3: Safety & Selectivity (In Vitro Cytotoxicity) B->C D Step 4: Resistance Potential (Spontaneous Resistance Assay) C->D E Step 5: Mechanistic Validation (e.g., NTR Knockout Strains) D->E F Decision Point: Advance to In Vivo Models E->F

Figure 2: High-level experimental workflow.
Step 1: Baseline In Vitro Activity Profiling

The foundational step is to determine the compound's intrinsic antimicrobial potency. This is achieved through standardized susceptibility testing.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Methodology:

  • Pathogen Panel Selection: Select a diverse panel of clinically relevant, drug-resistant pathogens. This should include Gram-positive (e.g., MRSA, VRE) and Gram-negative (e.g., CRE, ESBL-producing E. coli) bacteria, as well as anaerobic species if applicable.

  • Inoculum Preparation: Grow the bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate to create a concentration gradient.

  • Inoculation & Incubation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration well where no visible turbidity is observed. This can be read by eye or with a plate reader.

The MBC assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. It is a direct follow-on from the MIC assay.[6]

Methodology:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Step 2: Comparative Efficacy Analysis

Context is crucial. A potent compound is only truly promising if it outperforms or complements existing therapies.

Data Presentation: Summarize the MIC and MBC data in a table, comparing the novel compound against relevant standard-of-care (SoC) antibiotics for each tested pathogen. This allows for a direct, at-a-glance assessment of relative potency.

Pathogen StrainThis compound Derivative (MIC µg/mL)Vancomycin (MIC µg/mL)Linezolid (MIC µg/mL)Ciprofloxacin (MIC µg/mL)
MRSA (ATCC 43300)1.6[9]12>32
M. tuberculosis H37Rv1.6N/AN/A3.125
VRE (E. faecalis)Data Needed>2562>32
ESBL E. coliData NeededN/AN/A>128

Table 1: Example comparative MIC data. Values are illustrative and should be replaced with experimental results. Data for M. tuberculosis and a derivative are sourced from existing literature.[9]

Step 3: Safety and Selectivity Profiling

An effective antimicrobial must be selectively toxic to the pathogen, with minimal harm to host cells.[10] Many promising compounds fail at this stage due to unacceptable cytotoxicity.[11]

This assay measures the metabolic activity of eukaryotic cells as an indicator of cell viability.[11] Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the pink, highly fluorescent resorufin.

Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., HepG2 liver cells or MRC-5 lung fibroblasts) in appropriate media until confluent.

  • Cell Seeding: Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well). Allow the cells to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of the this compound derivative in cell culture media and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a period relevant to potential therapeutic exposure (e.g., 24 or 48 hours).

  • Resazurin Addition: Add a sterile solution of resazurin to each well and incubate for an additional 2-4 hours.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Calculating the Selectivity Index (SI): The SI provides a quantitative measure of a compound's therapeutic window. A higher SI is desirable.

SI = CC₅₀ (eukaryotic cells) / MIC (pathogen)

Step 4: Assessing the Potential for Resistance Development

A critical attribute of a new antibiotic is a low propensity for resistance development. The spontaneous resistance frequency assay estimates how often resistant mutants arise in a bacterial population upon exposure to the drug.[12]

This protocol determines the frequency at which mutants emerge when exposed to inhibitory concentrations of an antimicrobial agent.[12][13]

Methodology:

  • Prepare High-Density Inoculum: Grow a large volume of the test pathogen to a high cell density (e.g., 10¹⁰ CFU/mL).

  • Prepare Selective Plates: Prepare agar plates containing the this compound derivative at a concentration known to be inhibitory, typically 4x or 8x the MIC.[12]

  • Plating: Plate the high-density inoculum onto the selective agar plates. Also, plate serial dilutions of the inoculum onto non-selective agar to determine the total number of viable cells (CFU) plated.

  • Incubation: Incubate all plates at 37°C until colonies appear on the selective plates (this may take several days).

  • Calculate Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies that grew on the selective plates by the total number of viable cells plated.[13]

A low frequency (e.g., <10⁻⁹) suggests a robust compound with a higher barrier to resistance. This data is vital for predicting the long-term clinical viability of the drug candidate.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point in the search for novel antibiotics targeting drug-resistant pathogens. Its mechanism as a bioreductively activated prodrug offers a validated pathway for achieving selective toxicity. The systematic evaluation framework presented in this guide—from determining initial potency and selectivity to assessing the potential for resistance—provides a rigorous and logical pathway for advancing candidate molecules.

Positive outcomes from this in vitro assessment pipeline would provide a strong rationale for progressing a lead compound into more complex studies, including:

  • In vivo efficacy models (e.g., murine thigh infection models).

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand drug absorption, distribution, metabolism, and excretion.

  • Advanced mechanistic studies to confirm target engagement and identify potential resistance mutations through whole-genome sequencing of resistant isolates.

By adhering to this structured, data-driven approach, research teams can efficiently identify and validate the most promising this compound derivatives, contributing to the critical mission of replenishing our arsenal against multidrug-resistant infections.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Nitroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-Nitroimidazo[1,2-b]pyridazine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure both personal and environmental protection. The procedures outlined are based on an understanding of the compound's structural features—specifically the imidazo[1,2-b]pyridazine core and the energetic nitro group—and the associated hazards.

Hazard Characterization and Risk Profile

This compound is a heterocyclic compound featuring a nitro functional group. While specific toxicological data for this exact molecule is limited, its structure necessitates a cautious approach based on related compounds.

  • Imidazo[1,2-b]pyridazine Core: The parent scaffold, Imidazo[1,2-b]pyridazine, is classified as a substance that causes skin, eye, and respiratory irritation.[1]

  • Nitroaromatic Compounds: The presence of the nitro group is of primary concern. Nitroaromatic compounds are a class of chemicals known for their potential toxicity and energetic properties.[2] They can be resistant to degradation and are often listed as priority pollutants.[2] The electron-withdrawing nature of the nitro group makes these compounds susceptible to reduction into potentially carcinogenic amines.[2]

  • Energetic Nature: Many nitro-containing compounds are energetic materials, meaning they can be sensitive to shock, heat, or friction and may decompose violently.[3] While the explosive potential of this compound is not fully characterized, it must be handled with the precautions appropriate for energetic materials.[3]

Based on this analysis, this compound must be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as potential energetic instability.

Mandatory Personal Protective Equipment (PPE) and Handling

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory when handling this chemical.[4] All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[4]

Protection Type Specification Rationale
Eye & Face Protection Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a risk of splashing.[4][5]Protects sensitive eyes and face from dust, splashes, or unexpected reactions.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before use.[5]Prevents skin contact and absorption. The piperazine moiety in related structures is associated with severe skin burns.[6]
Body Protection A flame-resistant lab coat, kept fully buttoned. Chemical-resistant apron or coveralls for larger quantities.[4][5]Provides a barrier against spills and splashes, minimizing skin exposure. Flame-resistant material is crucial due to the potential energetic nature of the compound.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if dust formation is likely or if working outside a fume hood.[4][7]Protects against inhalation of the fine powder, which can cause respiratory tract irritation.[1]

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of waste, its condition, and institutional capabilities. This decision tree provides a logical workflow for selecting the correct procedure.

DisposalDecision cluster_assessment Initial Assessment cluster_actions Disposal Actions start Assess Waste Material (this compound) q_stability Material is old, discolored, or shows signs of instability? start->q_stability q_quantity Small research quantity? (<10g) q_onsite Is on-site neutralization required and approved by EHS? q_quantity->q_onsite No proc_a PROCEDURE A: Standard Containment & Professional Disposal q_quantity->proc_a Yes q_stability->q_quantity No proc_stop STOP! Do NOT Handle. Contact EHS Immediately. q_stability->proc_stop Yes q_onsite->proc_a No proc_b PROCEDURE B: Chemical Degradation (Advanced Users Only) q_onsite->proc_b Yes

Caption: Disposal decision workflow for this compound.

Standard Disposal Protocol (Procedure A)

This procedure is the standard, preferred method for disposing of small quantities of this compound waste generated during routine laboratory research.

Step 1: Waste Segregation

  • Collect all solid waste contaminated with this compound (e.g., excess reagent, contaminated gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.[4][8]

  • Collect liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[8]

Step 2: Container Selection and Labeling

  • Use a container made of compatible material (e.g., high-density polyethylene) with a secure, sealable lid.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Include the appropriate EPA Hazardous Waste Code. Nitroaromatic compounds like nitrobenzene are listed under code F004.[9] While this compound is not explicitly listed, it is prudent to handle it under the same guidelines due to structural similarities. Consult your EHS office for the specific codes required by your institution.

Step 3: Storage

  • Keep the hazardous waste container securely closed when not in use.[4]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4][10]

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[10] Adhere to all local, state, and federal regulations.[4]

Advanced Disposal Protocol: Chemical Degradation (Procedure B)

Disclaimer: This procedure is for informational purposes and should only be performed by personnel with expertise in handling hazardous chemical reactions and with prior approval from their EHS department.

Chemical degradation can render the compound less hazardous. One effective method for degrading nitroaromatic compounds is through Advanced Oxidation Processes (AOPs), such as Fenton reagent treatment.[11][12] This process uses hydroxyl radicals generated from hydrogen peroxide and an iron(II) catalyst to break down the aromatic ring and nitro group.[11]

Protocol: Degradation using Fenton Reagent

  • Preparation: In a certified chemical fume hood, prepare the necessary reagents. The reaction should be conducted in a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe.

  • Dissolution: Dissolve the this compound waste in water. If solubility is low, a minimal amount of a suitable organic solvent may be used, though this can complicate the reaction.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid. Fenton's reaction is most effective at this pH.[11]

  • Initiation: Add the iron(II) sulfate catalyst to the solution and allow it to dissolve completely.

  • Reaction: Begin slowly adding 30% hydrogen peroxide solution via the dropping funnel. The molar ratio of the nitroaromatic compound to hydrogen peroxide to Fe²⁺ is critical for efficient degradation and must be optimized.[11] The reaction is exothermic; maintain the temperature with an ice bath if necessary.

  • Monitoring: Allow the reaction to proceed for several hours. The degradation can be monitored by techniques such as UV-Vis spectroscopy or HPLC to confirm the disappearance of the parent compound.

  • Quenching: After the reaction is complete, quench any remaining hydrogen peroxide by raising the pH to above 7.0 with sodium hydroxide. This will also precipitate the iron as ferric hydroxide.

  • Final Disposal: Allow the iron hydroxide to settle. The supernatant liquid should be tested to ensure complete degradation before it can be disposed of as non-hazardous aqueous waste (pending EHS approval). The iron sludge should be collected and disposed of as solid hazardous waste.

FentonWorkflow start Setup Reaction Vessel in Fume Hood dissolve Dissolve Waste Compound in Aqueous Solution start->dissolve ph_adjust Adjust pH to ~3.0 with H₂SO₄ dissolve->ph_adjust add_fe Add FeSO₄ Catalyst ph_adjust->add_fe add_h2o2 Slowly Add H₂O₂ (Monitor Temperature) add_fe->add_h2o2 react Stir for Several Hours (Monitor Degradation) add_h2o2->react quench Raise pH > 7.0 with NaOH to Quench & Precipitate Fe³⁺ react->quench separate Separate Supernatant from Iron Sludge quench->separate dispose Dispose of Treated Waste Streams per EHS Guidelines separate->dispose

Caption: Experimental workflow for Fenton reagent degradation.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[4]

  • Don PPE: Before addressing the spill, don the full, appropriate PPE as detailed in Section 2, including respiratory protection.[4]

  • Contain: For a solid spill, carefully sweep or scoop the material to prevent dust generation. Do not use a standard vacuum cleaner.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[6]

  • Collect: Carefully collect the absorbed material and spilled compound into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[6]

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.

References

Definitive Guide to Handling 3-Nitroimidazo[1,2-b]pyridazine: A Protocol for Researcher Safety

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols for the handling, use, and disposal of 3-Nitroimidazo[1,2-b]pyridazine. As a nitroaromatic heterocyclic compound, this substance requires rigorous safety measures due to its potential toxicity and reactivity. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by detailing not just the necessary steps, but the scientific rationale behind them.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a nitroaromatic system and an imidazo[1,2-b]pyridazine core—necessitate a cautious approach. Data from close structural analogs, such as 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, and the general class of nitroaromatic compounds, inform this risk assessment.[1][2]

Anticipated Hazards:

  • Skin Irritation: Similar imidazo[1,2-b]pyridazine derivatives are known to cause skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation upon contact.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]

  • Harmful if Swallowed: Oral ingestion is likely to be harmful.[2]

  • Dermal Absorption: Many nitroaromatic compounds can be readily absorbed through the skin, contributing to systemic toxicity.[1]

  • Thermal Instability: The nitro group, being strongly electron-withdrawing, can render the molecule thermally unstable, potentially leading to exothermic decomposition at elevated temperatures.[1][5]

At-a-Glance Hazard Summary
Hazard TypeGHS Classification (Anticipated)Primary Route of ExposureKey Precaution
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)IngestionDo not eat, drink, or smoke in the lab.[4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Skin ContactWear appropriate chemical-resistant gloves and lab coat.[2][6]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Eye ContactWear chemical safety goggles and/or a face shield.[2][7]
STOT - Single Exposure Category 3 (May cause respiratory irritation)InhalationHandle only in a certified chemical fume hood.[2][4]
Reactivity Potential for thermal decompositionHeat, ShockStore away from heat and incompatible materials.[1][5]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final line of defense.[8] A robust safety plan prioritizes engineering and administrative controls to minimize exposure risk.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls • Chemical Fume Hood • Glove Box • Ventilated Enclosure Substitution->Engineering Most Effective Administrative Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Training Engineering->Administrative PPE Personal Protective Equipment (PPE) • Gloves, Gown, Goggles • Last line of defense Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.

All handling of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood or other suitable containment enclosure like a glove box.[9][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Hand Protection

Due to the risk of skin irritation and dermal absorption, robust hand protection is mandatory.[1]

  • Gloving Requirement: Double-gloving is required for all handling activities.[10] The outer glove should be removed and disposed of immediately after handling the compound, while still within the containment unit (e.g., fume hood).[8]

  • Glove Material:

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove. Based on data for similar nitro compounds, neoprene or butyl rubber gloves are recommended.[5][11] Disposable nitrile gloves alone are not sufficient for prolonged handling or in the event of a spill.[5]

  • Glove Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before use. Change gloves frequently, and immediately if contamination is suspected.[9] Do not wear gloves outside the laboratory to prevent cross-contamination.[9]

Eye and Face Protection
  • Standard Operations: ANSI Z87.1-compliant (or equivalent) chemical safety goggles must be worn at all times in the laboratory.[7]

  • Splash Hazard: When there is a risk of splashing (e.g., transferring solutions, cleaning glassware), a full-face shield must be worn in addition to safety goggles.[9][10]

Body Protection
  • Gown/Lab Coat: A disposable, solid-front gown made of a low-permeability material, such as polyethylene-coated polypropylene, is required.[12] This gown should have long sleeves and tight-fitting knit cuffs.[10][13] Standard cloth lab coats are not appropriate as they can absorb the chemical, holding it against the skin.

  • Footwear: Fully enclosed, non-perforated shoes must be worn in the laboratory. Shoe covers should be used if there is a significant risk of powder spillage.[12]

Respiratory Protection
  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: For procedures with a high potential for aerosol generation that cannot be fully contained, or in the event of a large spill, a NIOSH-approved respirator is necessary.[7] A half-mask or full-face respirator with combination organic vapor/P100 (or equivalent) cartridges should be used.[13][14] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[7]

Operational and Disposal Plans

Step-by-Step Handling Workflow
  • Preparation: Cordon off a designated area within the fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.

  • PPE Donning: Don PPE in the following order: gown, inner gloves, outer gloves, and eye/face protection.

  • Weighing: If weighing the solid, use a dedicated spatula and weighing paper. Perform this task in a ventilated enclosure or fume hood to prevent dust inhalation.[10] Tare the receiving vessel before adding the compound to minimize handling time.

  • Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped. If heating is necessary, use a controlled heating mantle and a blast shield, keeping in mind the thermal instability of nitro compounds.[5]

  • Post-Handling: After the procedure, decontaminate the dedicated spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and discarded as hazardous waste. The gown and inner gloves are removed next. Remove eye protection last after leaving the immediate work area. Wash hands thoroughly with soap and water immediately after removing all PPE.[15]

cluster_don Donning Sequence cluster_doff Doffing Sequence d1 1. Gown d2 2. Inner Gloves d1->d2 d3 3. Outer Gloves d2->d3 d4 4. Goggles/ Face Shield d3->d4 f1 1. Outer Gloves (in hood) f2 2. Gown f1->f2 f3 3. Inner Gloves f2->f3 f4 4. Goggles/ Face Shield f3->f4 f5 5. Wash Hands f4->f5

Caption: Recommended PPE donning and doffing sequence.

Emergency Procedures
  • Skin Exposure: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7][16] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention.

  • Spill Response:

    • Small Spill (in fume hood): Don appropriate PPE. Cover the spill with an inert absorbent material like vermiculite or sand.[10] Gently sweep the material into a clearly labeled, sealed container for hazardous waste.[10] Decontaminate the area with soap and water.

    • Large Spill (outside fume hood): Evacuate the immediate area and alert others.[11] Restrict access and contact your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[10]

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams, particularly strong bases, acids, or oxidizing agents.[1]

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Nitroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.